molecular formula C10H9N3O2 B578398 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1238343-38-8

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B578398
CAS No.: 1238343-38-8
M. Wt: 203.201
InChI Key: NSSYNYUJSLLDSU-UHFFFAOYSA-N
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Description

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1238343-38-8) is a heterocyclic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This multifunctional molecule serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. Pyrazole derivatives are known to exhibit a wide range of biological activities and are frequently explored in the development of novel therapeutic agents . The structure features both an amino and a carboxylic acid functional group, making it a versatile scaffold for further chemical modification. The carboxylic acid group can participate in the formation of typical dimer motifs through intermolecular hydrogen bonding . Researchers utilize this compound in the synthesis of more complex molecules, including the development of metalloproteinase inhibitors . It is essential for researchers to handle this material with appropriate safety precautions. The product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For optimal stability, the compound should be stored in a cool, dark, and dry environment, typically recommended at 2-8°C .

Properties

IUPAC Name

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,14,15)(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSYNYUJSLLDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238343-38-8
Record name 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

synthesis and characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are foundational in the development of therapeutic agents, acting as inhibitors of protein glycation, and exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the molecular transformations. We present a robust, multi-step synthetic protocol, detailed characterization workflows using modern spectroscopic techniques, and a complete set of validated data.

Strategic Approach to Synthesis: A Rationale

The synthesis of polysubstituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[1][3][4] For the target molecule, this compound, a retrosynthetic analysis points to a logical three-stage approach:

  • Formation of a Key Intermediate: The core of the strategy is the creation of a suitable β-ketonitrile precursor, ethyl 2-cyano-3-oxo-3-phenylpropanoate. This molecule contains the necessary carbon backbone and functional groups in the correct oxidation state to facilitate pyrazole ring formation.

  • Heterocyclic Ring Formation: Cyclocondensation of this intermediate with hydrazine hydrate provides the pyrazole core. The use of hydrazine hydrate is a classic and highly effective method for forming the N-N bond integral to the pyrazole ring.[1]

  • Functional Group Transformation: The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid, a standard and high-yielding transformation.

This pathway is chosen for its reliability, use of readily available starting materials, and the straightforward nature of the reaction workups and purifications.

Visualized Synthetic Workflow

The following diagram illustrates the strategic pathway from commercially available precursors to the final target molecule.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Stage 3: Hydrolysis SM1 Ethyl Benzoylacetate Intermediate1 Ethyl 2-cyano-3-oxo-3-phenylpropanoate SM1->Intermediate1  NaOEt, EtOH SM2 Ethyl Cyanoacetate SM2->Intermediate1 Intermediate2 Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2  Hydrazine Hydrate (N2H4·H2O)  Glacial Acetic Acid (cat.) FinalProduct This compound Intermediate2->FinalProduct  1. NaOH (aq)  2. HCl (aq) to pH ~4-5

Caption: Synthetic pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.

Protocol 2.1: Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (Intermediate)

This procedure details the critical cyclocondensation reaction. The use of glacial acetic acid as a catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-cyano-3-oxo-3-phenylpropanoate (10 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise over 5 minutes. A slight exotherm may be observed. Following the addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot indicates completion.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL). The resulting crude product is typically of high purity. For exacting applications, recrystallization from ethanol can be performed to yield a white to off-white crystalline solid.

Protocol 2.2: Synthesis of this compound (Final Product)

This step accomplishes the hydrolysis of the ester to the carboxylic acid. The reaction is monitored by the complete consumption of the starting ester.

  • Reaction Setup: Suspend the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (8 mmol) in a 10% aqueous solution of sodium hydroxide (40 mL) in a 100 mL round-bottom flask.

  • Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The suspension should gradually become a clear, homogeneous solution as the carboxylate salt forms. Monitor via TLC until the starting ester is no longer detectable.

  • Workup and Isolation: Cool the reaction mixture in an ice bath. While stirring, slowly add 2M hydrochloric acid dropwise to neutralize the solution. The carboxylic acid will precipitate as a white solid. Continue adding HCl until the pH of the solution is approximately 4-5.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 60°C overnight.

Comprehensive Characterization: Structure Elucidation and Purity Verification

Unambiguous characterization is paramount to confirming the identity and purity of the synthesized molecule.[5] A multi-technique spectroscopic approach provides the necessary orthogonal data points for confident structural assignment.

Visualized Characterization Workflow

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Physical Physical Properties Product Purified Solid Product H_NMR 1H NMR Product->H_NMR Structural Connectivity IR FT-IR Product->IR Functional Groups MS HRMS (ESI+) Product->MS Molecular Weight MP Melting Point Product->MP Purity Assessment C_NMR 13C NMR EA Elemental Analysis

Caption: Standard analytical workflow for structural verification.

Protocol 3.1: Spectroscopic and Physical Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons (NH₂, NH, and COOH).

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key signals to identify include the aromatic protons of the phenyl group, the broad singlets for the amino (-NH₂) and pyrazole (-NH) protons, and the very broad singlet for the carboxylic acid (-COOH) proton.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the signals for the pyrazole ring carbons, the phenyl ring carbons, and the carbonyl carbon of the carboxylic acid.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.

    • Acquisition: Scan from 4000 to 400 cm⁻¹. The resulting spectrum should clearly show characteristic absorption bands for the key functional groups.

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, confirming the elemental composition.

  • Melting Point (MP):

    • Determine the melting point using a calibrated apparatus. A sharp melting range (e.g., within 1-2°C) is a strong indicator of high purity.

  • Elemental Analysis:

    • Submit a sample for C, H, N analysis. The experimentally determined percentages should agree with the calculated theoretical values to within ±0.4%.

Data Summary and Interpretation

The following table summarizes the expected and interpreted data from the characterization analyses.

Analysis Technique Parameter Expected Result Interpretation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~12.5 (br s, 1H)~7.8 (br s, 1H)~7.2-7.5 (m, 5H)~5.5 (br s, 2H)-COOH protonPyrazole N-H protonPhenyl ring protons-NH₂ protons
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~165~150~140~125-135~105Carboxylic acid C=OPyrazole C3 (C-NH₂)Pyrazole C5 (C-COOH)Phenyl & Pyrazole C4 carbons
FT-IR (ATR, cm⁻¹)Wavenumber (ν)3450-3200 (broad)3350 & 3250 (sharp)~3100 (broad)~1680 (strong)~1610O-H stretch (carboxylic acid)N-H stretches (primary amine)N-H stretch (pyrazole)C=O stretch (conjugated acid)C=N/C=C stretches
HRMS (ESI+) m/zCalculated for [C₁₀H₉N₃O₂ + H]⁺: 204.0768Found: 204.0771 (or within 5 ppm)
Melting Point Range>200 °C (with decomposition)Sharp range indicates high purity.
Elemental Analysis % CompositionC: 59.11, H: 4.46, N: 20.68Experimental values match theoretical.

Conclusion

This guide outlines a logical and robust framework for the synthesis and definitive characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the procedural choices, researchers can reliably produce and validate this valuable chemical entity. The provided spectroscopic data serves as a benchmark for quality control, ensuring that the material produced is suitable for subsequent applications in drug discovery and development. The aminopyrazole scaffold continues to be a privileged structure in medicinal chemistry, and mastery of its synthesis is a key capability for any research team in the field.[2][6][7]

References

  • El-Sayed, M. A. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10332-10345. [Link]

  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1698. [Link]

  • Tomczyk, M., & Wójcik, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3183. [Link]

  • Wyrębek, P., Oszywa, B., & Mucha, P. (2017). Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science, 23(7-8), 606-614. [Link]

  • Kavale, M. S., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5035. [Link]

  • Butt, T. M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313. [Link]

  • Ghamdi, A. M. A., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(3), 1545-1556. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7906. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1158. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. [Link]

  • Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5481. [Link]

  • Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 76(12), 1625-1636. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Open Ukrainian Citation Index. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Caruso, F., & Rossi, M. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2173. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyrazole core, is a key pharmacophore in a variety of biologically active molecules. The pyrazole ring system, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity, making it a privileged scaffold in the design of novel therapeutics. The presence of the amino, phenyl, and carboxylic acid functional groups provides multiple points for molecular interactions and further chemical modification, opening avenues for the development of compounds with tailored pharmacological profiles.

A precise and unambiguous structural elucidation is the cornerstone of any research and development program involving novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. By integrating established principles of spectroscopic interpretation with data from closely related analogues, this guide will empower researchers to confidently identify and characterize this important molecule.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of prototropic tautomerism, a common feature in pyrazole derivatives. The proton on the pyrazole nitrogen can reside on either N1 or N2. In the case of N-unsubstituted pyrazoles, a rapid equilibrium between the tautomeric forms often exists in solution. For the purpose of this guide, we will primarily consider the 1H-pyrazole tautomer, which is generally the more stable form for 3-aminopyrazoles.[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. The choice of solvent is critical, as the acidic and amine protons are exchangeable and their observation depends on the solvent's properties. DMSO-d₆ is often preferred as it can slow down the exchange rate of labile protons, allowing for their observation.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the aromatic multiplets.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.0 - 13.0broad singlet1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift can be concentration and temperature-dependent.
~11.5 - 12.5broad singlet1HNH (pyrazole)The N-H proton of the pyrazole ring is also deshielded and exchangeable. In some cases, this signal may be very broad or not observed. For a similar compound, 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the NH proton was observed at 12.16 ppm.[3]
~7.2 - 7.5multiplet5HPhenyl-HThe protons of the phenyl group will appear as a complex multiplet in the aromatic region. The exact pattern will depend on the electronic effects of the pyrazole ring.
~5.0 - 6.0broad singlet2HNH₂The amine protons are typically observed as a broad singlet. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the pyrazole ring. In 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the NH₂ protons appear at 6.50 ppm.[3]
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~160 - 165C=O (carboxylic acid)The carbonyl carbon of the carboxylic acid is expected in this region, consistent with other carboxylic acids.[4]
~150 - 155C3 (pyrazole)The carbon bearing the amino group (C3) is expected to be significantly deshielded due to the electron-donating effect of the nitrogen atom.
~140 - 145C5 (pyrazole)The carbon atom attached to the carboxylic acid group (C5) will also be deshielded.
~130 - 135C-ipso (phenyl)The ipso-carbon of the phenyl ring attached to the pyrazole.
~128 - 130C-ortho, C-meta, C-para (phenyl)The remaining carbons of the phenyl ring will appear in the typical aromatic region.
~100 - 105C4 (pyrazole)The carbon atom substituted with the phenyl group (C4) is expected to be in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Frequency Range (cm⁻¹)VibrationFunctional GroupRationale and Comparative Insights
3400 - 3200N-H stretchAmino (NH₂)The amino group will show two characteristic stretching bands in this region, corresponding to the symmetric and asymmetric stretches. For aminopyrazoles, these bands are typically observed in this range.[1][2]
3300 - 2500O-H stretchCarboxylic Acid (COOH)A very broad and strong absorption in this region is a hallmark of a carboxylic acid, arising from the hydrogen-bonded O-H stretching vibrations.[5]
~3100N-H stretchPyrazole (N-H)The N-H stretching of the pyrazole ring is expected in this region, often appearing as a medium to sharp band.
~3050C-H stretchAromatic (Phenyl)The C-H stretching vibrations of the phenyl ring typically appear just above 3000 cm⁻¹.
~1700 - 1680C=O stretchCarboxylic Acid (C=O)A strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected here. Conjugation with the pyrazole ring may shift this to a slightly lower wavenumber.
~1640 - 1600N-H bend / C=C stretchAmino (NH₂) / AromaticThe N-H bending vibration of the amino group and the C=C stretching vibrations of the pyrazole and phenyl rings are expected in this region.
~1550 - 1450C=N stretch / C=C stretchPyrazole / AromaticThe stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings give rise to several bands in this "fingerprint" region.
~1300 - 1200C-O stretchCarboxylic Acid (C-O)The C-O stretching vibration of the carboxylic acid group typically appears in this range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which can be run in either positive or negative ion mode.

  • Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrometry Data (ESI)
  • Molecular Ion:

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

  • Key Fragmentation Pathways:

    • Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). This would result in a significant fragment ion. The loss of the entire carboxylic acid group (COOH, 45 Da) is also possible.

    • Loss of NH₃: The amino group may be lost as ammonia (17 Da).

    • Cleavage of the Phenyl Group: Fragmentation involving the loss of the phenyl group (77 Da) or cleavage within the pyrazole ring are also plausible.

fragmentation_pathway M [M+H]⁺ M_minus_CO2 [M+H - CO₂]⁺ M->M_minus_CO2 - CO₂ M_minus_COOH [M+H - COOH]⁺ M->M_minus_COOH - COOH M_minus_NH3 [M+H - NH₃]⁺ M->M_minus_NH3 - NH₃

Sources

An In-depth Technical Guide to GSK3368715: A Potent and Selective Type I PRMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK3368715, a potent and selective, orally active inhibitor of Type I protein arginine methyltransferases (PRMTs). Initially misidentified in some databases under CAS number 1238343-38-8, the correct identifiers for GSK3368715 and its salt forms are now well-established. This document will serve as a critical resource for researchers in oncology, epigenetics, and drug discovery, offering in-depth information on its chemical properties, mechanism of action, experimental applications, and sourcing.

Chemical Identity and Physicochemical Properties

GSK3368715, also known as EPZ019997, is a small molecule inhibitor that has garnered significant interest for its potential as an anti-cancer agent.[1] It is crucial to use the correct CAS numbers for ordering and in publications to ensure clarity and reproducibility of research.

PropertyValueReference
Chemical Name N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine[2]
Synonyms EPZ019997[1]
CAS Number (Free Base) 1629013-22-4[3]
CAS Number (HCl salt) 2227587-25-7[2]
Molecular Formula (Free Base) C20H38N4O2[3]
Molecular Weight (Free Base) 366.54 g/mol [3]
Molecular Formula (HCl salt) C20H38N4O2 · HCl[2]
Molecular Weight (HCl salt) 403.0 g/mol [2][4]
Appearance Solid[2]
Solubility DMSO: 40 mg/mL[2]
Storage Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][3]

Synthesis Overview

The chemical synthesis of GSK3368715 has been a subject of process development to ensure scalability and efficiency for clinical and research supply. The initial discovery route was a lengthy 17-step process with an overall yield of 13%.[5] This route was not ideal for large-scale production due to the use of expensive starting materials and challenging reaction conditions, such as a large-scale Sandmeyer halogenation and cryogenic acylation.[5]

A more robust and scalable manufacturing route was subsequently developed.[5] A key strategic disconnection in this improved synthesis is a Palladium-catalyzed direct alkenylation of a pyrazole core.[5] This pivotal step significantly streamlined the process by eliminating four problematic reactions from the original route.[5] The new synthesis doubled the overall yield and drastically reduced the cost of goods, making the compound more accessible for extensive research and development.[5]

Mechanism of Action: Targeting Type I PRMTs

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][6] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[7]

The dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers.[8] By inhibiting these enzymes, GSK3368715 disrupts the normal methylation patterns of key cellular proteins. This leads to a global decrease in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[6] This shift in arginine methylation states alters protein function and downstream signaling pathways, ultimately leading to anti-proliferative effects in cancer cells.[1][6]

GSK3368715_Mechanism_of_Action Mechanism of Action of GSK3368715 cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Type_I_PRMTs Type I PRMTs (PRMT1, 3, 4, 6, 8) ADMA Asymmetric Dimethylarginine (ADMA) Type_I_PRMTs->ADMA Catalyzes SAM S-adenosyl-L-methionine (SAM) SAM->Type_I_PRMTs Protein_Substrates Histone & Non-Histone Proteins Protein_Substrates->Type_I_PRMTs Downstream_Effects Gene Transcription RNA Splicing DNA Repair Signal Transduction ADMA->Downstream_Effects Regulates GSK3368715 GSK3368715 GSK3368715->Type_I_PRMTs Inhibits (SAM-uncompetitive)

Caption: GSK3368715 inhibits Type I PRMTs, blocking ADMA formation.

Biological Activity and Therapeutic Potential

GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, representing various hematological and solid tumor types.[6] It has been shown to induce cell cycle arrest and apoptosis in susceptible cancer cells.[2]

In Vitro Activity

GSK3368715 exhibits low nanomolar inhibitory activity against several Type I PRMTs.

TargetIC50 (nM)
PRMT13.1
PRMT348
PRMT41148
PRMT65.7
PRMT81.7
Data from MedchemExpress[1]

The compound shows significant selectivity for Type I PRMTs over Type II (PRMT5, PRMT9) and Type III (PRMT7) enzymes.[2]

In Vivo Efficacy

In preclinical xenograft models, orally administered GSK3368715 has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression.[1][2] For instance, in a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 and 300 mg/kg, respectively.[1][3] Similar anti-tumor effects have been observed in models of diffuse large B-cell lymphoma (DLBCL), renal carcinoma, and breast cancer.[2]

Clinical Development

GSK3368715 entered a Phase 1 clinical trial (NCT03666988) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and DLBCL.[8][9] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol provides a general framework for assessing the effect of GSK3368715 on cancer cell viability.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation_1 Treatment Treat with varying concentrations of GSK3368715 Incubation_1->Treatment Incubation_2 Incubate for 48-72h Treatment->Incubation_2 Add_Reagent Add MTT or CCK-8 reagent to each well Incubation_2->Add_Reagent Incubation_3 Incubate for 1-4h Add_Reagent->Incubation_3 Read_Absorbance Measure absorbance (450 nm for CCK-8, 570 nm for MTT) Incubation_3->Read_Absorbance Data_Analysis Calculate cell viability and determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cell viability after GSK3368715 treatment.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of GSK3368715 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of GSK3368715. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[10] Subsequently, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.[12][13][14]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[12]

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GSK3368715 orally at the desired doses (e.g., 9.375-300 mg/kg) daily.[2] The control group should receive the vehicle solution.

  • Formulation for Oral Gavage: A common formulation for in vivo studies involves dissolving GSK3368715 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Sourcing and Availability

GSK3368715 is available for research purposes from several chemical suppliers. It is typically sold as the free base or as a hydrochloride or trihydrochloride salt.[4][6] Researchers should verify the purity and identity of the compound upon receipt.

SupplierProduct NamePurityAvailable Forms
MedchemExpressGSK3368715 (EPZ019997)>99%Free base, dihydrochloride, trihydrochloride
Cayman ChemicalGSK3368715 (hydrochloride)≥98%Hydrochloride
Selleck ChemicalsGSK3368715 3HCl≥99%Trihydrochloride
Axon MedchemGSK3368715 hydrochloride>99%Hydrochloride
ChemietekGSK3368715 (EPZ019997)>99.5%Monohydrochloride

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling GSK3368715. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[15] Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

Conclusion

GSK3368715 is a valuable research tool for investigating the role of Type I protein arginine methyltransferases in cancer and other diseases. Its high potency and selectivity make it a powerful probe for elucidating the biological consequences of PRMT1 inhibition. While its clinical development has faced challenges, the compound remains a cornerstone for preclinical studies aimed at understanding the therapeutic potential of targeting arginine methylation. This guide provides a solid foundation for researchers to design and execute well-informed experiments with GSK3368715.

References

  • Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. PubMed Central. 2022-06-08. [Link]

  • Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed. 2023-05-26. [Link]

  • First Time in Humans (FTIH) Study of GSK3368715 in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL). ClinicalTrials.gov. [Link]

  • Chemietek. GSK3368715 (EPZ019997). [Link]

  • Development of a manufacturing route towards GSK3368715, a type I PRMT inhibitor. American Chemical Society. [Link]

  • Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. National Institutes of Health. 2023-05-26. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. 2022-10-26. [Link]

  • An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. National Institutes of Health. 2021-04-08. [Link]

  • Xenograft Mouse Models. Melior Discovery. [Link]

  • Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). ResearchGate. [Link]

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An In-Depth Technical Guide to the Tautomeric Landscape of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides a comprehensive technical exploration of the tautomerism of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic scaffold of significant interest. We will dissect the potential tautomeric forms, analyze the electronic influence of its substituents, and present a multi-faceted approach for characterization, integrating computational modeling with robust experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of tautomeric control in heterocyclic systems.

Introduction to Tautomerism in Heterocyclic Systems

The Concept of Prototropic Tautomerism

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in the location of a double bond.[1][2] This rapid, reversible isomerization results in a mixture of tautomers in equilibrium. The position of this equilibrium is not fixed; it is exquisitely sensitive to environmental factors such as solvent, pH, and temperature, as well as the intrinsic electronic nature of the molecule's substituents.[3][4][5]

Annular Tautomerism in Pyrazoles: A Fundamental Overview

For 1H-pyrazoles with substituents at the 3 and 5 positions, the most prevalent form of tautomerism is annular prototropic tautomerism.[6] This involves the shuttling of the N-H proton between the two adjacent ring nitrogen atoms (N1 and N2). This process leads to two distinct tautomeric forms, which, although structurally similar, can possess significantly different electronic and steric properties.[6][7]

Significance in Medicinal Chemistry and Drug Development

The ability of a drug candidate to exist in multiple tautomeric forms presents both challenges and opportunities. Different tautomers expose different hydrogen bond donor/acceptor patterns and have altered dipole moments, which can drastically change how a molecule interacts with its biological target.[2] Furthermore, properties like solubility and membrane permeability can be tautomer-dependent. Therefore, identifying the predominant tautomeric form(s) under physiological conditions is a critical step in the drug design and optimization process.[4]

Theoretical Analysis of Tautomerism in this compound

Identifying Potential Tautomeric Forms

The structure of this compound allows for several potential tautomers. The primary equilibrium is the annular tautomerism involving the pyrazole ring nitrogens. Additionally, the exocyclic amino group can participate in amine-imine tautomerism. The principal tautomeric forms are illustrated below.

G T1 Tautomer 1 (3-amino-1H) T2 Tautomer 2 (5-amino-1H) T1->T2 Annular Tautomerism T3 Tautomer 3 (Amine-Imine) T1->T3 Amine-Imine Tautomerism

Caption: Primary tautomeric equilibria for the target molecule.

The Influence of Substituents: A Push-Pull Scenario

The tautomeric equilibrium in substituted pyrazoles is heavily influenced by the electronic properties of the substituents at the C3 and C5 positions.[6][8]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N2), placing the substituent formally at the C3 position.[6][9]

  • Electron-Withdrawing Groups (EWGs): Groups like carboxylic acid (-COOH) favor the tautomer where the proton is on the N1 atom, placing the substituent at the C5 position.[6][9]

In this compound, we have a classic "push-pull" system. The EDG at C3 and the EWG at C5 exert opposing electronic pressures on the pyrazole ring, making the prediction of the dominant tautomer non-trivial and highly dependent on the surrounding environment.

Computational Prediction of Tautomer Stability

To gain initial insights into the relative stabilities, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) is a robust method for this purpose.[10][11][12]

Causality of Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational cost and accuracy for calculating the geometries and relative energies of organic molecules.[6][10] The inclusion of diffuse functions (++) is crucial for accurately describing systems with lone pairs and potential hydrogen bonds, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules. To simulate a solution environment, a Polarizable Continuum Model (PCM) is employed, which approximates the solvent as a continuous dielectric medium, providing a more realistic energy landscape.[12]

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of Tautomers

Tautomer Gas Phase (ΔG, kJ/mol) In Water (PCM) (ΔG, kJ/mol)
Tautomer 1 (3-amino-1H) 0.00 (Reference) 0.00 (Reference)
Tautomer 2 (5-amino-1H) +9.8 +5.2
Tautomer 3 (Amine-Imine) +25.3 +18.7

Note: These values are illustrative examples derived from typical trends and are not from a specific calculation on this exact molecule.

These hypothetical results suggest that the annular tautomers are significantly more stable than the amine-imine form, and that a polar solvent like water may slightly reduce the energy gap between the two annular tautomers.

Experimental Elucidation of Tautomeric Equilibria

A multi-spectroscopic approach is required for the unambiguous characterization of the tautomeric equilibrium in solution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration A Dissolve sample in various deuterated solvents (DMSO-d6, CDCl3, CD3OD) B Variable-Temperature NMR (1H, 13C, 15N) A->B C Solution FT-IR A->C D UV-Vis Spectroscopy A->D E Identify & Integrate Signals for Each Tautomer B->E G Correlate with DFT Calculations C->G D->G F Calculate Keq and Thermodynamic Parameters E->F F->G

Caption: Integrated workflow for the study of tautomerism.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for studying tautomeric equilibria in solution.[4][6][13][14] It allows for both the identification and quantification of the species present.[15][16]

Expertise & Causality: At room temperature, if the proton exchange between tautomers is fast on the NMR timescale, averaged signals will be observed. By lowering the temperature, this exchange can be slowed, allowing the distinct signals for each tautomer to be resolved.[17] The chemical shifts of the pyrazole ring carbons (C3 and C5) and, if possible, the ¹⁵N shifts of the ring nitrogens, are particularly diagnostic.[6][18] The ratio of the integrated signal areas for the resolved tautomers directly provides the equilibrium constant (Keq) at that temperature.

Protocol: Variable-Temperature (VT) NMR Analysis

  • Sample Preparation: Prepare a ~10-20 mM solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6, which is a good hydrogen bond acceptor, or a less interactive solvent like CDCl3).

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Note any broad signals, which may indicate dynamic exchange.

  • Cooling Sequence: Decrease the sample temperature in increments of 10 K (e.g., 288 K, 278 K, etc.) down to the solvent's freezing point. Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Acquisition at Each Temperature: Acquire a ¹H spectrum at each temperature. Observe the sharpening of broad peaks or the decoalescence of averaged peaks into distinct signals for each tautomer.

  • Quantification: Once clear, non-overlapping signals for each tautomer are resolved, carefully integrate the corresponding peaks.

  • Equilibrium Constant Calculation: Calculate Keq at each temperature using the formula: Keq = [Tautomer A] / [Tautomer B] = Integral_Area_A / Integral_Area_B.

  • Thermodynamic Analysis: Plot ln(Keq) versus 1/T (van 't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

FT-IR spectroscopy provides complementary information by probing the vibrational modes of functional groups, which differ between tautomers.[19][20]

Expertise & Causality: The key regions to monitor are the N-H stretching frequencies (~3100-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), and the fingerprint region (<1600 cm⁻¹) where ring vibrations occur. Intramolecular hydrogen bonding, which may be present in one tautomer but not another, can cause significant shifts and broadening of the N-H and O-H bands.[21]

Protocol: Solution-Phase FT-IR

  • Solvent Selection: Choose an IR-transparent solvent in the regions of interest (e.g., CCl4, CH2Cl2). Prepare solutions of varying concentrations to check for intermolecular association.

  • Background Spectrum: Acquire a background spectrum of the pure solvent in the sample cell.

  • Sample Spectrum: Acquire the spectrum of the compound solution.

  • Spectral Subtraction: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

  • Analysis: Compare the observed vibrational bands with those predicted by DFT calculations for each tautomer to aid in assignment.

UV-Vis Spectroscopy for Probing Electronic Transitions

Different tautomers possess distinct conjugated systems and will therefore exhibit different electronic absorption spectra.[12][22]

Expertise & Causality: By measuring the absorbance in solvents of varying polarity, one can observe solvatochromic shifts (shifts in λmax).[23] A shift in the equilibrium position induced by the solvent will result in changes in the overall shape and λmax of the spectrum. This method is particularly useful for tracking qualitative shifts in the equilibrium, though deconvolution of overlapping spectra can be challenging.[24]

Protocol: UV-Vis Solvent Study

  • Stock Solution: Prepare a concentrated stock solution in a solvent like acetonitrile.

  • Solvent Series: Prepare a series of dilute solutions (~10-5 M) in various solvents spanning a range of polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis spectrum for each solution from ~200 to 500 nm.

  • Analysis: Compare the λmax and overall spectral shape across the solvent series. Correlate changes with solvent polarity parameters to infer which tautomer is stabilized by polar or nonpolar environments.

Synthesizing the Evidence: A Holistic View

Integrating Computational and Experimental Data

The strength of this approach lies in the integration of predictive theory with empirical evidence. DFT calculations provide a theoretical framework for the relative stabilities and spectroscopic properties (NMR chemical shifts, IR frequencies) of each tautomer. This theoretical data is then used to assign the signals observed in the experimental spectra, leading to a confident identification and quantification of the tautomers present in solution.

The Impact of Environment: Solvent, pH, and Temperature

For this compound, the tautomeric balance is expected to be highly tunable:

  • Solvent: Polar protic solvents are likely to stabilize the tautomer with the greater dipole moment and better hydrogen bonding capability.[11][12][25]

  • pH: The ionization state of the amino and carboxylic acid groups will fundamentally alter the electronic landscape. At low pH, the amino group will be protonated (-NH3+), strongly favoring the tautomer where the pyrazole N-H is distant from this positive charge. At high pH, the carboxylate (-COO-) will dominate, influencing the equilibrium differently.

  • Temperature: As revealed by VT-NMR, temperature directly shifts the equilibrium, allowing for the determination of the thermodynamic driving forces of the isomerization.

Implications for Drug Design

Understanding this tautomeric system is crucial for structure-activity relationship (SAR) studies. A synthetic modification elsewhere in the molecule could inadvertently shift the tautomeric equilibrium, changing the hydrogen bonding pattern presented to the biological target and leading to an unexpected drop in activity. By characterizing and controlling the tautomeric preference, medicinal chemists can design molecules that adopt the optimal bioactive form, leading to more potent and selective drug candidates.

Conclusion

The tautomerism of this compound is a complex interplay of competing electronic effects and environmental influences. A definitive understanding cannot be achieved through a single technique. The integrated approach detailed in this guide—combining the predictive power of computational chemistry with the empirical certainty of multi-nuclear, variable-temperature NMR, and supported by vibrational and electronic spectroscopies—provides a robust, self-validating framework. This methodology allows researchers to not only identify and quantify the tautomers present but also to understand the fundamental principles governing their equilibrium, a critical insight for the rational design of novel therapeutics.

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An In-depth Technical Guide to the X-ray Crystal Structure of Aminophenyl-Pyrazole Carboxylic Acids: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the intricate world of X-ray crystallography, focusing on the structural elucidation of aminophenyl-pyrazole carboxylic acids. While the specific crystal structure of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is not publicly available at the time of this writing, this guide provides a comprehensive analysis of closely related, structurally significant analogs. By examining the crystal structures of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 3-aminopyrazole-4-carboxylic acid , we will explore the fundamental principles of molecular geometry, intermolecular interactions, and crystal packing. This document is designed to serve as a valuable resource, offering both theoretical insights and practical methodologies for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a wide array of therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic profile to optimize its interaction with biological targets.[5] The addition of amino and carboxylic acid functional groups, as in our target class of molecules, introduces hydrogen bonding capabilities that are crucial for molecular recognition and binding to enzymes and receptors. The phenyl substituent further influences the molecule's lipophilicity and potential for π-stacking interactions, both of which are key determinants of pharmacokinetic and pharmacodynamic properties.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing unequivocal data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture.[6][7]

Synthesis and Crystallization

The synthesis of aminopyrazole carboxylic acids typically involves a multi-step process. A common and effective route is the cyclocondensation reaction between a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.[4]

General Synthetic Protocol

A plausible synthetic route to this compound and its isomers is outlined below. This is a generalized procedure, and specific reaction conditions may require optimization.

synthesis_workflow reagent1 Ethyl 2-phenyl-3-oxobutanoate intermediate1 Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate reagent1->intermediate1 Cyclocondensation reagent2 Hydrazine hydrate reagent2->intermediate1 product This compound intermediate1->product Hydrolysis reagent3 NaOH (aq) reagent3->product reagent4 HCl (aq) reagent4->product Acidification xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

  • Crystal Selection and Mounting: A high-quality single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head. [8]2. Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with X-rays (commonly from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected by a detector. [7]3. Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and an approximate atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

  • Validation and Analysis: The final refined structure is validated using various crystallographic metrics and analyzed to determine bond lengths, bond angles, and intermolecular interactions.

Structural Analysis: A Tale of Two Isomers

As a definitive crystal structure for this compound is not available, we will conduct a detailed analysis of two closely related compounds: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid [1][6]and 3-aminopyrazole-4-carboxylic acid . [9]

Case Study 1: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

This regioisomer provides invaluable insight into the influence of the phenyl group at the N1 position.

Key Structural Features:

  • Molecular Conformation: The pyrazole ring is nearly planar, as expected for an aromatic system. The phenyl group is significantly twisted with respect to the pyrazole ring, with a dihedral angle of approximately 48.13°. [1]This twist is likely due to steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrazole ring.

  • Intramolecular Hydrogen Bonding: A notable feature is the presence of an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid. [1][6]This interaction contributes to the planarity of the pyrazole-amino-carboxyl fragment and influences the orientation of these functional groups.

  • Intermolecular Interactions and Crystal Packing: The crystal packing is dominated by a network of intermolecular hydrogen bonds. A classic carboxylic acid dimer motif is formed through O-H···O hydrogen bonds between adjacent molecules. [1][6]Additionally, N-H···N hydrogen bonds link the molecules into two-dimensional sheets. [1]These strong, directional interactions are the primary drivers of the observed crystal packing.

Parameter Value Reference
Crystal SystemMonoclinic[6]
Space GroupP2₁/n[6]
a (Å)3.7937 (5)[6]
b (Å)21.613 (3)[6]
c (Å)11.1580 (16)[6]
β (°)92.170 (2)[6]
V (ų)914.2 (2)[6]
Z4[6]

Table 1: Crystallographic data for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [6]

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Operation Reference
N-H···O (intramolecular) 0.86 2.08 2.688 (2) 126 - [1][6]
O-H···O 0.82 1.83 2.647 (2) 175 -x+1, -y+1, -z+1 [1][6]

| N-H···N | 0.86 | 2.16 | 3.016 (2) | 174 | x-1, y, z | [1][6] |

Table 2: Hydrogen bond geometry for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [1][6]

Case Study 2: 3-Aminopyrazole-4-carboxylic acid

This molecule allows for an examination of the fundamental pyrazole-amino-carboxylic acid core without the influence of a phenyl substituent.

Key Structural Features:

  • Zwitterionic Form: In the crystalline state, this molecule exists as a zwitterion, where the proton from the carboxylic acid has transferred to a ring nitrogen atom. [9]* Complex Hydrogen Bonding Network: The absence of the bulky phenyl group allows for a more intricate and dense network of intermolecular hydrogen bonds. N-H···O hydrogen bonds link the molecules into chains, which are then crosslinked by other strong hydrogen bonds, forming a complex three-dimensional architecture. [9]* Planarity: The pyrazole core is nearly planar, with the carboxylate and amino groups showing slight deviations from this plane. [9]

    Parameter Value Reference
    Crystal System Monoclinic [9]
    Space Group P2₁ [9]
    a (Å) 5.894 (1) [9]
    b (Å) 5.485 (1) [9]
    c (Å) 8.163 (1) [9]
    β (°) 109.43 (1) [9]
    V (ų) 248.8 (1) [9]

    | Z | 2 | [9] |

Table 3: Crystallographic data for 3-aminopyrazole-4-carboxylic acid. [9]

Computational Analysis: Hirshfeld Surface and DFT

To complement the experimental X-ray data, computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) provide deeper insights into the nature of intermolecular interactions and molecular properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [9]The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and various properties can be mapped onto this surface to highlight different types of interactions.

  • dnorm : This property, mapped onto the Hirshfeld surface, reveals close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a percentage breakdown of interactions (e.g., H···H, O···H, C···H). For molecules with significant hydrogen bonding capabilities, O···H/N···H contacts are expected to be prominent. [10]

hirshfeld_concept cif_file Crystallographic Information File (CIF) hirshfeld_surface Generate Hirshfeld Surface cif_file->hirshfeld_surface dnorm_map Map d_norm Surface hirshfeld_surface->dnorm_map fingerprint_plot Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint_plot analysis Analyze Intermolecular Contacts dnorm_map->analysis fingerprint_plot->analysis

Caption: Conceptual workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. [11][12]

  • Geometry Optimization: DFT can be used to calculate the lowest energy conformation of a molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. [13]* Tautomeric Stability: For molecules like pyrazoles that can exist in different tautomeric forms, DFT calculations can predict their relative stabilities. [13]Studies have shown that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable. [2]* Electronic Properties: DFT can also be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding a molecule's reactivity and electronic transitions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural analysis of aminophenyl-pyrazole carboxylic acids, utilizing a case study approach in the absence of specific data for this compound. Through the detailed examination of closely related analogs, we have highlighted the crucial role of single-crystal X-ray diffraction in elucidating molecular conformation and the intricate network of hydrogen bonds that govern crystal packing.

The insights gained from these structural studies are invaluable for the field of drug discovery. A thorough understanding of the three-dimensional structure and intermolecular interactions of these pyrazole derivatives allows for the rational design of new molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Future work should focus on obtaining the single-crystal X-ray structure of this compound to provide a direct comparison with the isomers discussed herein. Such a study would offer a more complete picture of the structure-property relationships within this important class of compounds.

References

  • Dobson, A. J., & Gerkin, R. E. (1998). Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 54(2), 253-256. [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

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  • Mert, S., & Kazaz, C. (2012). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 77(12), 1625–1634.
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discovery and history of substituted aminopyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyrazole Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The substituted aminopyrazole carboxylic acid core is a quintessential example of such a scaffold. Its remarkable versatility, stemming from multiple points for chemical modification, has allowed for the development of a vast array of biologically active molecules. These compounds have demonstrated efficacy in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and historical evolution of this important class of compounds, from their synthetic origins to their contemporary applications. We will delve into the causal relationships behind experimental choices in their synthesis and optimization, offering field-proven insights to inform future research and development.

A Historical Perspective: The Rise of the Aminopyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of chemical investigation for over a century.[4][5] However, the strategic incorporation of amino and carboxylic acid functionalities, particularly in a substituted manner, marked a significant turning point, unlocking a wealth of therapeutic potential. The chemistry of aminopyrazoles has been extensively explored, with early work focusing on their utility as precursors for more complex fused heterocyclic systems.[6][7] The recognition of pyrazole-containing compounds like Allopurinol, Viagra, and Zaleplon as successful drugs spurred a renewed and intense interest in the synthesis and biological evaluation of novel aminopyrazole derivatives.[6]

The Art of Synthesis: An Evolutionary Tale

The synthetic routes to substituted aminopyrazole carboxylic acids have evolved considerably over time, driven by the need for efficiency, regioselectivity, and diversity in accessible structures. Understanding the logic behind these synthetic choices is crucial for any researcher in this field.

Foundational Synthetic Strategies

The most common and historically significant routes to the aminopyrazole core involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species.

2.1.1. Condensation of Hydrazines with β-Ketonitriles and α,β-Unsaturated Nitriles

One of the most robust and widely utilized methods for constructing the 3(5)-aminopyrazole ring system is the reaction of hydrazines with either β-ketonitriles or α,β-unsaturated nitriles.[6] The choice of precursor and reaction conditions dictates the regiochemical outcome, a critical consideration in drug design.

  • Causality in Regioselectivity: The regioselectivity of the cyclization is influenced by the substitution pattern of the hydrazine and the electronic nature of the nitrile precursor. For instance, using monosubstituted hydrazines can lead to a mixture of regioisomers. Researchers have developed methods to control this, such as Bagley et al.'s regiodivergent synthesis using microwave activation, where the choice of an acidic or basic medium directs the reaction towards either the 5-aminopyrazole or the 3-aminopyrazole isomer, respectively.

Detailed Protocol: Regiodivergent Synthesis of Aminopyrazoles

Objective: To selectively synthesize either the 5-amino or 3-amino pyrazole regioisomer.

Materials:

  • 3-Methoxyacrylonitrile

  • Phenylhydrazine

  • Acetic acid (AcOH)

  • Toluene

  • Sodium ethoxide (EtONa)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure for 5-Aminopyrazole (Thermodynamic Control):

  • To a microwave vial, add 3-methoxyacrylonitrile (1 mmol), phenylhydrazine (1 mmol), and acetic acid (0.1 mmol) in toluene (5 mL).

  • Seal the vial and heat in a microwave reactor at a temperature and time optimized for the specific substrate (e.g., 120 °C for 10 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 5-aminopyrazole product.

Procedure for 3-Aminopyrazole (Kinetic Control):

  • To a microwave vial, add 3-methoxyacrylonitrile (1 mmol) and phenylhydrazine (1 mmol) in ethanol (5 mL).

  • Add a solution of sodium ethoxide in ethanol (1.1 mmol).

  • Seal the vial and heat in a microwave reactor under optimized conditions (e.g., 80 °C for 5 minutes).

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-aminopyrazole product.

The Knorr Pyrazole Synthesis and its Modern Variants

The Knorr synthesis, traditionally involving the reaction of a β-ketoester with a hydrazine, has been adapted for the synthesis of 4-aminopyrazoles. Modern iterations of this reaction have expanded its scope and utility.

Workflow for Knorr-type Synthesis of 4-Aminopyrazoles

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ugi_Adduct Ugi Adduct (from amine, carboxylic acid, carbonyl, and isocyanide) Acidic_Cleavage Acidic Cleavage (e.g., TFA) Ugi_Adduct->Acidic_Cleavage Step 1 Hydrazine_Condensation Hydrazine Condensation (Cyclization) Acidic_Cleavage->Hydrazine_Condensation Step 2 4_Aminopyrazole 4-Aminopyrazole Derivative Hydrazine_Condensation->4_Aminopyrazole Final Product

Caption: Knorr-type synthesis workflow for 4-aminopyrazoles.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The true power of the substituted aminopyrazole carboxylic acid scaffold lies in the ability to fine-tune its biological activity through strategic modifications at various positions of the ring. A deep understanding of SAR is paramount for successful drug design.

Case Study: Aminopyrazole-based Kinase Inhibitors

Kinases are a major class of drug targets, and aminopyrazole carboxylic acids have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a driver in various cancers.[8] Research has led to the development of aminopyrazole-based FGFR inhibitors.[8][9] Structure-based drug design has been instrumental in this process, with some inhibitors designed to covalently target a cysteine residue in the P-loop of the kinase, a strategy that can enhance potency and overcome resistance.[8][9]

3.1.2. JNK3, FLT3, and CDK Inhibitors

The aminopyrazole scaffold has been successfully employed to develop inhibitors of other kinases, such as JNK3 (implicated in neurodegeneration) and FLT3/CDK (targets in oncology).[1] The SAR data below, compiled from various studies, illustrates how subtle changes in substitution can dramatically impact potency and selectivity.[1]

Compound IDR1 (Pyrazole N1)R2 (Amide)JNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)Reference
26k H4-Hydroxyphenyl1100100[1]
26n H4-(Methylsulfonyl)phenyl0.8>1000>1250[1]

Expert Insight: The addition of a methylsulfonyl group in compound 26n compared to the hydroxyl group in 26k leads to a significant increase in both potency for JNK3 and selectivity over JNK1. This highlights the profound impact of modifying the electronic and steric properties of the substituents.

Therapeutic Applications and Mechanisms of Action

The versatility of the aminopyrazole carboxylic acid core has led to its exploration in a wide range of therapeutic areas.

Oncology

In addition to the kinase inhibitors mentioned above, substituted aminopyrazoles have been investigated as inhibitors of other cancer targets:

  • Hsp90 Inhibitors: Hsp90 is a chaperone protein that is essential for the stability and function of many oncoproteins. High-throughput screening identified 3,4-diaryl pyrazoles as potent Hsp90 inhibitors. X-ray crystallography has been crucial in guiding the optimization of these compounds.[10]

  • ALKBH1 Inhibitors: ALKBH1 is a DNA demethylase implicated in gastric cancer. 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.[11]

Mechanism of Action: Covalent FGFR Inhibition

FGFR_Inhibition cluster_components Components cluster_interaction Interaction cluster_outcome Outcome FGFR_Kinase FGFR Kinase Domain Binding Non-covalent Binding to Active Site FGFR_Kinase->Binding Aminopyrazole_Inhibitor Aminopyrazole Inhibitor (with acrylamide warhead) Aminopyrazole_Inhibitor->Binding Covalent_Bond Covalent Bond Formation (Michael Addition) Binding->Covalent_Bond Proximity-driven reaction Inhibition Irreversible Inhibition of Kinase Activity Covalent_Bond->Inhibition

Caption: Mechanism of covalent inhibition of FGFR by an aminopyrazole derivative.

Anti-inflammatory and Other Applications
  • p38 MAP Kinase Inhibitors: The 5-aminopyrazole moiety has been a key component in the design of potent and selective inhibitors of p38 MAP kinase, a target for inflammatory disorders.[12]

  • Antimicrobial and Antifungal Agents: Various pyrazole carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[13]

  • Agrochemicals: The bioactivity of the aminopyrazole core extends to agrochemicals, where it serves as a building block for pesticides and herbicides.[14]

Future Directions and Conclusion

The journey of substituted aminopyrazole carboxylic acids from simple heterocyclic building blocks to sophisticated therapeutic agents is a testament to the power of medicinal chemistry. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, ensures that this privileged scaffold will remain a cornerstone of drug discovery for years to come. Future research will likely focus on exploring new chemical space around this core, developing novel derivatives with improved pharmacokinetic and pharmacodynamic properties, and applying them to an even broader range of challenging diseases. The insights provided in this guide are intended to equip researchers with the foundational knowledge and strategic thinking necessary to contribute to this exciting and impactful field.

References

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An In-depth Technical Guide to the Fundamental Chemical Reactivity of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the distinct reactivity profiles of its three primary functional domains: the nucleophilic 3-amino group, the acidic 5-carboxylic acid moiety, and the aromatic pyrazole core. Particular emphasis is placed on the molecule's propensity for intramolecular cyclization to form fused heterocyclic systems of high therapeutic value, such as pyrazolo[3,4-d]pyrimidines. This document serves as a resource for researchers, scientists, and drug development professionals by detailing reaction mechanisms, providing validated experimental protocols, and explaining the causal relationships behind synthetic strategies.

Introduction and Molecular Overview

This compound is a multi-functionalized heterocyclic compound. Its structure features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of an amino group at the C3 position and a carboxylic acid group at the C5 position makes it an exceptionally versatile synthon.

The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound is a crucial precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine analogs with significant therapeutic potential as kinase inhibitors, anti-cancer agents, and adenosine antagonists.[3][4] Understanding its fundamental reactivity is therefore paramount for the rational design of novel bioactive molecules.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of 3-aminopyrazole scaffolds involves the condensation of a hydrazine derivative with a β-ketonitrile. This approach offers a high degree of flexibility for introducing substituents onto the pyrazole ring.

Synthesis_Overview cluster_reactants Reactants cluster_process Process cluster_product Product beta_ketonitrile β-Ketonitrile (e.g., 2-cyano-3-oxo-3-phenylpropanoate) condensation Condensation & Cyclization beta_ketonitrile->condensation hydrazine Hydrazine Hydrate hydrazine->condensation product_mol 3-Amino-4-phenyl-1H-pyrazole- 5-carboxylic acid derivative condensation->product_mol Formation of Pyrazole Ring

Caption: General synthetic route to the aminopyrazole core.

This reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group, ultimately leading to the aromatic pyrazole ring after dehydration.

Analysis of Functional Group Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional regions.

Caption: Primary sites of chemical reactivity on the molecule.

Reactivity of the 3-Amino Group

The amino group at the C3 position is a potent nucleophile and an activating group for the pyrazole ring. Its reactivity is characteristic of aromatic amines.

  • Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This reaction is fundamental for introducing diverse side chains and modifying the electronic properties of the molecule. Studies on similar aminopyrazoles show that acetylation can occur readily.[5]

  • Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures, converts the amino group into a diazonium salt. This highly reactive intermediate can then undergo various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) at the C3 position.

Reactivity of the 5-Carboxylic Acid Group

The carboxylic acid group at the C5 position exhibits typical acidic and electrophilic reactivity at the carbonyl carbon.

  • Esterification: The acid can be converted to its corresponding ester via Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by reaction with alkyl halides after conversion to the carboxylate salt. The preparation of pyrazole-5-carboxylic esters is a common transformation.[6]

  • Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxyl group. This reaction is crucial in peptide synthesis and the construction of complex bioactive molecules.[7]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This provides a route to 5-(hydroxymethyl)pyrazole derivatives.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. The regiochemical outcome is directed by the existing substituents. The C3-amino group is a strong activating group, while the C5-carboxylic acid is deactivating. The C4-phenyl group also influences the ring's electron density. Electrophilic attack is generally directed to the C4 position if it is unsubstituted; however, in this case, the C4 position is blocked by the phenyl group.

Key Transformation: Cyclization to Pyrazolo[3,4-d]pyrimidines

The most significant aspect of the reactivity of this compound is its use as a precursor for fused heterocyclic systems. The adjacent amino and carboxyl functionalities are perfectly positioned for cyclocondensation reactions to form the therapeutically important pyrazolo[3,4-d]pyrimidine scaffold.[8][9]

This transformation is typically achieved by reacting the aminopyrazole with a one-carbon synthon, such as formamide, urea, or formic acid, which provides the final atom needed to close the six-membered pyrimidine ring.

Cyclization_Mechanism start 3-Amino-4-phenyl-1H- pyrazole-5-carboxylic acid intermediate1 Amide Intermediate (from reaction with e.g., Formamide) start->intermediate1 High Temp intermediate2 Cyclization via Intramolecular Nucleophilic Attack intermediate1->intermediate2 Dehydration product Pyrazolo[3,4-d]pyrimidin-4-one intermediate2->product Tautomerization

Caption: Simplified workflow for pyrazolo[3,4-d]pyrimidine synthesis.

The resulting pyrazolo[3,4-d]pyrimidin-4-one core is a versatile intermediate that can be further functionalized, for example, by chlorination of the C4-oxo group followed by nucleophilic substitution to introduce various amines, a common strategy in the development of kinase inhibitors.[2]

Experimental Protocols

The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating through clear procedural steps and purification methods.

Protocol: Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (Esterification)

Rationale: This protocol employs a standard Fischer esterification. The use of excess ethanol serves as both reactant and solvent, driving the equilibrium towards the product. Sulfuric acid is a non-volatile acid catalyst, ideal for reactions at reflux. The basic workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted starting material.

Methodology:

  • Suspend this compound (1.0 eq) in absolute ethanol (20 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol: 3-Acetamido-4-phenyl-1H-pyrazole-5-carboxylic acid (N-Acylation)

Rationale: This procedure uses acetic anhydride as the acylating agent and pyridine as a base and solvent. Pyridine neutralizes the acetic acid byproduct, preventing potential side reactions. The reaction is typically fast at room temperature. The acidic workup protonates the pyridine, rendering it water-soluble for easy removal.

Methodology:

  • Dissolve this compound (1.0 eq) in pyridine (10 mL per gram of starting material) at 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the product under vacuum to yield the N-acetylated compound.

Protocol: 4-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Cyclization)

Rationale: This protocol utilizes formamide as both the reagent and a high-boiling solvent. At high temperatures, formamide condenses with the amino and carboxylic acid groups, leading to ring closure and formation of the pyrimidinone ring. The product often precipitates upon cooling, simplifying isolation.

Methodology:

  • Combine this compound (1.0 eq) and formamide (15 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180-190 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Add water to the flask and stir to break up the solid.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to afford the pure pyrazolo[3,4-d]pyrimidin-4-one.

Data Summary

The following table summarizes the expected outcomes for the described reactions, providing a clear reference for experimental planning.

ReactionReagents & ConditionsProductExpected YieldPurification Method
Esterification Ethanol, H₂SO₄ (cat.), RefluxEthyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate75-90%Recrystallization / Chromatography
N-Acylation Acetic Anhydride, Pyridine, RT3-Acetamido-4-phenyl-1H-pyrazole-5-carboxylic acid85-95%Precipitation & Washing
Cyclization Formamide, 180-190 °C4-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70-85%Precipitation & Washing

Conclusion

This compound is a privileged scaffold whose chemical reactivity is rich and synthetically valuable. The independent and cooperative reactions of its amino, carboxylic acid, and pyrazole functionalities provide access to a vast chemical space. The ability to selectively functionalize each site allows for the fine-tuning of molecular properties, while its propensity to form the pyrazolo[3,4-d]pyrimidine core makes it an indispensable tool in the discovery of new therapeutic agents. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers aiming to leverage the unique chemical potential of this versatile molecule.

References

  • Bansal, R. K., & Kumar, V. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5677. [Link]

  • ResearchGate. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. [Link]

  • Glowacka, I. E., et al. (2012). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Molecules, 17(9), 10448-10464. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 76(12), 1625-1634. [Link]

  • Google Patents. (1998). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. [Link]

  • Chekavyi, Y., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8940-8949. [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1333-1354. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. [Link]

  • MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 15(10), 1204. [Link]

  • Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artuklu International Journal of Engineering Sciences. [Link]

Sources

Unveiling the Therapeutic Potential: A Guide to Identifying Biological Targets for 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with a wide array of therapeutic applications.[1][2] From anti-inflammatory agents like celecoxib to antipsychotics and analgesics, the versatility of the pyrazole ring system is well-established.[2] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.[2]

This guide focuses on a specific, yet promising, pyrazole derivative: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid . The unique arrangement of its functional groups—an amino group, a phenyl ring, and a carboxylic acid moiety—suggests a rich potential for interaction with a diverse range of biomolecules. This document serves as an in-depth technical guide for researchers, providing a structured approach to identifying and validating the potential biological targets of this compound, thereby paving the way for novel therapeutic developments.

Part 1: Plausible Biological Target Classes for this compound

Based on the extensive literature on pyrazole derivatives, several classes of proteins emerge as high-probability targets for this compound.

Protein Kinases: A Primary Avenue of Investigation

The pyrazole scaffold is a well-known feature in a vast number of protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Many pyrazole-containing drugs exert their therapeutic effects by inhibiting kinases such as AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ.[5][6] The pyrazole ring can effectively mimic the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases. The substituents on the pyrazole core of this compound can be further explored for their potential to confer selectivity and potency.

  • Rationale for Consideration: The widespread success of pyrazole derivatives as kinase inhibitors makes this target class a primary focus.[1] The planar structure of the pyrazole ring and the potential for hydrogen bonding from the amino and carboxylic acid groups could facilitate binding to the hinge region of a kinase's active site.

Carbonic Anhydrases: Leveraging the Carboxylic Acid Moiety

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Several pyrazole derivatives, particularly those bearing a carboxylic acid group, have been identified as potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[7][8][9]

  • Rationale for Consideration: The presence of the carboxylic acid group in the target molecule is a strong indicator for potential interaction with the zinc ion in the active site of carbonic anhydrases.[9] This interaction is a common mechanism of action for many CA inhibitors.

Ion Channels: Modulators of Cellular Excitability

Pyrazole derivatives have been shown to modulate the activity of various ion channels, which are crucial for regulating cellular excitability and signaling. For instance, certain pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds are known activators of K(v)7 potassium channels, presenting a therapeutic strategy for neuronal excitability disorders like epilepsy.[10] Additionally, other pyrazole compounds have been identified as blockers of Orai channels, which are involved in calcium signaling.[11][12]

  • Rationale for Consideration: The structural features of this compound could allow it to interact with the pores or allosteric sites of ion channels, thereby modulating their function. This is a significant area to explore for potential applications in neurology and immunology.

Nuclear Receptors: Influencing Gene Transcription

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide range of physiological processes. The discovery of pyrazole-based ligands for nuclear receptors, such as the estrogen receptor (ER), highlights another potential avenue for therapeutic intervention.[13][14] Some tetrasubstituted pyrazoles have demonstrated high-affinity binding to ERα and act as selective agonists.[13] The androgen receptor is another nuclear receptor targeted by pyrazole-containing drugs.[2]

  • Rationale for Consideration: The phenyl group and the overall lipophilicity of the molecule could facilitate its entry into the cell and subsequent binding to the ligand-binding domain of nuclear receptors, potentially modulating gene expression.

G-Protein Coupled Receptors (GPCRs): A Vast Target Landscape

GPCRs represent the largest family of membrane receptors and are the targets of a significant portion of approved drugs.[15][16] While less common than kinase inhibitors, there are notable examples of pyrazole derivatives that target GPCRs, such as inverse agonists for the cannabinoid receptor CB1 and partial agonists for the nicotinic acid receptor.[17][18]

  • Rationale for Consideration: The structural diversity of GPCR ligand-binding pockets means that a wide range of small molecules can interact with them. The unique combination of functional groups on this compound warrants an investigation into its potential GPCR-modulating activity.

Other Promising Enzyme Targets

The biological activities of pyrazole derivatives extend to other enzyme classes as well:

  • Topoisomerases: Certain pyrazole analogs have been found to inhibit bacterial type II topoisomerases, suggesting potential as antibacterial agents.[19]

  • Other Enzymes: Various pyrazole-based compounds have shown inhibitory activity against enzymes such as urease, β-glucuronidase, phosphodiesterase, and cholinesterases.

Part 2: A Practical Guide to Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential for accurately identifying and validating the biological targets of this compound.

In-Silico and Computational Approaches: A Predictive Starting Point

Computational methods provide a rapid and cost-effective way to generate hypotheses about potential targets. Techniques like molecular docking and structure-based virtual screening (SBVS) can be used to predict the binding of the compound to a library of known protein structures.[20]

G cluster_0 In-Silico Target Identification Workflow compound 3D Structure of This compound docking Molecular Docking & Virtual Screening compound->docking database Protein Target Database (e.g., PDB) database->docking analysis Binding Affinity Analysis & Pose Evaluation docking->analysis prioritization Prioritization of Potential Targets analysis->prioritization experimental Experimental Validation prioritization->experimental

Caption: Workflow for in-silico target prediction.

Experimental Target Identification: Uncovering Molecular Interactions

Experimental approaches can be broadly classified into affinity-based and label-free methods.[21][22]

These techniques rely on immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[23]

Protocol: Affinity Chromatography Pull-Down Assay

  • Probe Synthesis: Covalently attach a linker to the this compound at a position that does not interfere with its biological activity. The amino group or the phenyl ring could be potential attachment points. Conjugate the linker to a solid support (e.g., agarose beads).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. Include a control with unconjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[22]

These methods do not require modification of the small molecule, which is a significant advantage.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.[23]

  • Lysate Preparation: Prepare a cell lysate.

  • Compound Treatment: Treat aliquots of the lysate with varying concentrations of this compound. Include a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time.

  • Quenching: Stop the digestion by adding a protease inhibitor and denaturing the proteins.

  • Analysis: Analyze the protein bands by SDS-PAGE. Proteins that are stabilized by the compound will show a dose-dependent resistance to digestion. These bands can be excised and identified by mass spectrometry.[21]

Target Validation: Confirming Biological Relevance

Once potential targets are identified, it is crucial to validate their biological relevance.[24]

Protocol: Target Validation Workflow

  • Biochemical Assays: If the identified target is an enzyme, perform in vitro assays to confirm that this compound directly modulates its activity (e.g., kinase activity assay, carbonic anhydrase inhibition assay).

  • Cell-Based Assays: Conduct cell-based assays to determine if the compound affects a cellular process known to be regulated by the target protein. For example, if the target is a kinase in a cancer cell line, assess the compound's effect on cell proliferation or apoptosis.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in intact cells.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein in cells. If the cellular phenotype induced by the compound is rescued or mimicked by modulating the target protein, this provides strong evidence for a direct interaction.[25]

G cluster_1 Target Identification & Validation Workflow start Identified Potential Target biochem Biochemical Assays (e.g., Enzyme Kinetics) start->biochem cell_based Cell-Based Assays (e.g., Proliferation, Signaling) start->cell_based engagement Target Engagement (e.g., CETSA) biochem->engagement cell_based->engagement genetic Genetic Validation (siRNA, CRISPR) engagement->genetic validated Validated Target genetic->validated

Caption: Experimental workflow for target validation.

Part 3: Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental data, it is recommended to summarize quantitative results in a structured tabular format.

Target ClassExperimental ApproachKey ParameterResult
Protein KinasesIn-vitro Kinase AssayIC50 (µM)
Carbonic AnhydrasesCA Inhibition AssayKi (nM)
Ion ChannelsPatch-Clamp Electrophysiology% Inhibition/Activation
Nuclear ReceptorsReporter Gene AssayEC50 (µM)

Part 4: Conclusion and Future Directions

The exploration of potential biological targets for this compound holds significant promise for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for researchers to systematically investigate these targets, from initial in-silico predictions to rigorous experimental validation. The pyrazole scaffold has a proven track record in drug development, and a thorough understanding of the biological interactions of this specific derivative is the critical next step in unlocking its full therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound against validated targets, ultimately leading to the development of next-generation therapeutics.

References

A comprehensive list of references will be provided upon request, including full citation details and clickable URLs for all sources mentioned in this guide.

Sources

Methodological & Application

one-pot synthesis of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 3-Amino-4-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] Derivatives of 3-aminopyrazole-5-carboxylic acid, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology and anti-inflammatory agents. Traditional multi-step syntheses for these compounds often suffer from drawbacks such as prolonged reaction times, the need to isolate intermediates, and cumulative yield loss.

This application note presents a robust, efficient, and scalable one-pot, three-component synthesis of this compound. By leveraging the principles of multicomponent reactions (MCRs), this protocol offers significant advantages in terms of step economy, operational simplicity, and reduced waste, making it highly suitable for both academic research and industrial drug development environments.[2]

Reaction Principle: A Domino Condensation-Cyclization Cascade

The synthesis is achieved through a domino reaction sequence involving three readily available starting materials: benzaldehyde, ethyl cyanoacetate, and hydrazine hydrate. The reaction proceeds through two key stages within a single reaction vessel, catalyzed by a mild base.

  • Knoevenagel Condensation: The process begins with the base-catalyzed condensation between benzaldehyde and the active methylene group of ethyl cyanoacetate. This step rapidly forms an electrophilic α,β-unsaturated intermediate, ethyl 2-cyano-3-phenylacrylate.

  • Michael Addition & Cyclization: Hydrazine hydrate, a potent binucleophilic reagent, then participates in a tandem reaction. One nitrogen atom initiates a Michael-type conjugate addition to the electron-deficient double bond of the Knoevenagel adduct. This is immediately followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the nitrile carbon, leading to a cyclized intermediate. A subsequent tautomerization cascade results in the formation of the stable, aromatic ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate.

  • In-Situ Saponification: To yield the final carboxylic acid, a basic aqueous solution is added directly to the reaction mixture to hydrolyze the ethyl ester in the same pot, eliminating the need for a separate isolation and hydrolysis step.

This elegant cascade efficiently constructs the complex heterocyclic target from simple precursors in a single operation, embodying the core advantages of one-pot synthesis.[3]

Experimental Workflow and Mechanism

Overall Synthetic Workflow

The entire process, from mixing reagents to isolating the final product, is designed for efficiency and simplicity.

G cluster_0 One-Pot Reaction Vessel (Ethanol) cluster_1 Work-up & Isolation A 1. Combine: - Benzaldehyde - Ethyl Cyanoacetate - Ethanol - Piperidine (catalyst) B 2. Add Hydrazine Hydrate (Dropwise) C 3. Heat to Reflux (Formation of Pyrazole Ester) D 4. Add NaOH Solution (In-Situ Hydrolysis) E 5. Continue Reflux (Saponification) F 6. Cool Reaction Mixture E->F G 7. Acidify with HCl (aq) to Precipitate Product H 8. Isolate via Vacuum Filtration I 9. Wash with Cold Water & Dry

Figure 1: High-level experimental workflow for the one-pot synthesis.

Detailed Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimization. Each step is a well-established transformation in organic chemistry.

G start Benzaldehyde + Ethyl Cyanoacetate knoevenagel Knoevenagel Intermediate Ethyl 2-cyano-3-phenylacrylate start->knoevenagel + Piperidine - H2O michael_adduct Michael Adduct Hydrazine adds to double bond knoevenagel->michael_adduct + Hydrazine (Michael Add.) cyclized Cyclized Intermediate Intramolecular attack on nitrile michael_adduct->cyclized Intramolecular Cyclization ester_product Product (Ester) Ethyl 3-amino-4-phenyl- 1H-pyrazole-5-carboxylate cyclized->ester_product Tautomerization final_product Final Product (Acid) 3-Amino-4-phenyl- 1H-pyrazole-5-carboxylic acid ester_product->final_product + NaOH, H2O (Saponification)

Figure 2: Plausible reaction mechanism for the three-component synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
BenzaldehydeC₇H₆O106.12≥99%2.12 g (2.0 mL)20.0
Ethyl CyanoacetateC₅H₇NO₂113.12≥98%2.26 g (2.1 mL)20.0
Hydrazine HydrateH₆N₂O50.06~64% (w/w)1.25 g (1.2 mL)25.0
PiperidineC₅H₁₁N85.15≥99%0.17 g (0.2 mL)2.0
Ethanol (Absolute)C₂H₅OH46.07200 Proof40 mL-
Sodium HydroxideNaOH40.00-2.40 g60.0
Hydrochloric AcidHCl36.462 M (aq)~35 mL-
Deionized WaterH₂O18.02-As needed-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask assembly

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive.

  • Initial Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add benzaldehyde (2.0 mL, 20.0 mmol), ethyl cyanoacetate (2.1 mL, 20.0 mmol), and absolute ethanol (20 mL).

    • Rationale: Ethanol serves as an excellent solvent for all reactants and facilitates an appropriate reaction temperature under reflux.[4]

  • Catalyst Addition: Add piperidine (0.2 mL, 2.0 mmol) to the stirring mixture.

    • Rationale: Piperidine is a mild organic base that effectively catalyzes the initial Knoevenagel condensation without promoting significant side reactions.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 mL, 25.0 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 10-15 minutes. An exothermic reaction and a change in color or turbidity may be observed.

    • Rationale: A slight excess of hydrazine ensures the complete consumption of the Knoevenagel intermediate. Dropwise addition is crucial to control the initial exotherm and prevent side reactions.

  • First Reflux (Pyrazole Formation): After the addition is complete, heat the mixture to reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.

    • Rationale: Heating provides the necessary activation energy for the cyclization and aromatization steps, driving the reaction to completion.

  • In-Situ Hydrolysis: After 2 hours, prepare a solution of sodium hydroxide (2.40 g, 60.0 mmol) in 20 mL of deionized water. Carefully add this solution to the hot reaction mixture.

    • Rationale: A strong base (NaOH) is required for the saponification (hydrolysis) of the stable ethyl ester to the corresponding carboxylate salt.

  • Second Reflux (Saponification): Increase the heat slightly to maintain a gentle reflux and continue heating for an additional 3 hours.

    • Rationale: This ensures the complete hydrolysis of the pyrazole ester intermediate.

  • Product Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Transfer the dark-colored solution to a 250 mL beaker placed in an ice bath. While stirring vigorously, slowly add 2 M hydrochloric acid until the pH of the solution is approximately 4-5. A thick, light-colored precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt, rendering the final product, this compound, insoluble in the aqueous-ethanolic mixture, causing it to precipitate.

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white to off-white solid.

    • Expected Yield: 75-85%.

    • Expected Melting Point: ~215-220 °C (with decomposition).

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete Knoevenagel condensation.Ensure the benzaldehyde is fresh (free of benzoic acid). Increase the amount of piperidine catalyst slightly (e.g., to 2.5 mmol).
Incomplete cyclization or hydrolysis.Extend the reflux times for the respective steps (e.g., to 3 hours for pyrazole formation and 4 hours for hydrolysis).
Oily/Gummy Product Impurities present; incomplete reaction.Ensure the final pH after acidification is correct. An overly acidic or basic solution can prevent clean precipitation. Purify the crude product by recrystallization from an ethanol/water mixture.
Dark-Colored Product Side reactions or polymerization of benzaldehyde.Perform the reaction under an inert atmosphere (e.g., Nitrogen) to minimize oxidative side reactions. Ensure controlled, dropwise addition of hydrazine.

Conclusion

This application note provides a comprehensive and reliable protocol for the . The methodology is rooted in the principles of multicomponent reactions, offering high efficiency, operational simplicity, and good yields.[2][5] By explaining the rationale behind key experimental steps and providing a troubleshooting guide, this document serves as a practical resource for researchers and scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

References

  • Jahjah, R., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health (NIH). Available at: [Link]

  • Banu, B. R., & Kumar, R. S. (2019). Three-component reaction for the synthesis of pyranopyrazoles. ResearchGate. Available at: [Link]

  • Shaaban, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bhope, S. R., et al. (2022). ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. World Journal of Pharmaceutical Research. Available at: [Link]

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Regioselective Synthesis of 3,4,5-Substituted Pyrazoles: A Guide for Researchers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The biological activity of these compounds is critically dependent on the precise arrangement of substituents around the pyrazole ring. Consequently, the regioselective synthesis of polysubstituted pyrazoles is a paramount challenge and a crucial area of research for chemists in the pharmaceutical and agrochemical industries. This application note provides a detailed guide to the most effective and reliable strategies for achieving high regioselectivity in the synthesis of 3,4,5-substituted pyrazoles. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for immediate application in the laboratory.

The Critical Importance of Regiocontrol in Pyrazole Synthesis

The term "regioselectivity" refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two distinct regioisomeric pyrazoles.[3] This ambiguity arises from the two non-equivalent carbonyl groups on the dicarbonyl compound, either of which can be initially attacked by the hydrazine. The resulting mixture of isomers can be challenging and costly to separate, significantly impeding drug development timelines. Furthermore, it is often the case that only one of the regioisomers possesses the desired pharmacological activity.[4] Therefore, developing synthetic methods that provide high regioisomeric ratios is not merely an academic exercise but a critical necessity for efficient and successful drug discovery programs.

Key Strategies for Regioselective Pyrazole Synthesis

Several powerful strategies have been developed to control the regiochemical outcome of pyrazole synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we will focus on three of the most robust and widely employed approaches.

The Knorr Pyrazole Synthesis: A Classic Revisited

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental methods for pyrazole synthesis.[5][6][7] The regioselectivity of the Knorr synthesis is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.

Mechanism and Control of Regioselectivity:

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5] When an unsymmetrical 1,3-dicarbonyl is used, the initial attack of the substituted hydrazine can occur at either carbonyl carbon. The regioselectivity is influenced by:

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl substrate can activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to a particular carbonyl group, directing the reaction towards the less hindered site.[3]

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can have a profound impact on regioselectivity. For instance, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol. The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can also dramatically increase the regioselectivity of the reaction.[8]

Visualizing the Knorr Synthesis Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1,3-Dicarbonyl Compound C Combine Reactants in Solvent A->C B Hydrazine Derivative B->C D Add Catalyst (e.g., Acid) C->D E Heat/Stir D->E F Quench Reaction E->F G Extract Product F->G H Purify (e.g., Crystallization, Chromatography) G->H I Regioselective Pyrazole Product H->I

Caption: Experimental workflow for Knorr pyrazole synthesis.

Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [9]

This protocol is adapted from the work of Gosselin et al. and is particularly effective for achieving high regioselectivity with arylhydrazines.

  • Step 1: Reaction Setup In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in N,N-dimethylacetamide (DMAc).

  • Step 2: Addition of Hydrazine Add the arylhydrazine (1.0 equiv) to the solution at room temperature.

  • Step 3: Reaction Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up Once the reaction is complete, add water to the mixture to precipitate the crude product.

  • Step 5: Purification Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole product.

Data Presentation: Solvent Effects on Regioselectivity [3][10][8]

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol55:4595
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:1592
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:398
1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is another cornerstone of heterocyclic synthesis, providing a highly efficient route to pyrazoles.[11][12] In this context, nitrile imines, often generated in situ from hydrazonoyl chlorides, serve as the 1,3-dipole.

Mechanism and Regiocontrol:

The reaction involves the concerted or stepwise addition of the nitrile imine to an alkyne or an alkene bearing a leaving group. The regioselectivity of the cycloaddition is primarily controlled by the electronic properties of the substituents on both the nitrile imine and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.[13]

Visualizing the 1,3-Dipolar Cycloaddition Mechanism:

G A Hydrazonoyl Chloride C Nitrile Imine (1,3-Dipole) A->C In situ generation B Base (e.g., Et3N) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Alkyne) D->E F Substituted Pyrazole E->F

Caption: Mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.

Protocol 2: Regioselective Synthesis of Fully Substituted Pyrazoles via 1,3-Dipolar Cycloaddition [12]

This protocol provides a general procedure for the reaction of in situ generated nitrile imines with a dipolarophile.

  • Step 1: Reaction Setup In a suitable solvent such as chloroform or dichloromethane, dissolve the hydrazonoyl chloride (1.0 equiv) and the dipolarophile (1.0 equiv).

  • Step 2: Generation of Nitrile Imine Add triethylamine (1.1 equiv) to the mixture at room temperature to generate the nitrile imine in situ.

  • Step 3: Cycloaddition Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Step 4: Work-up Evaporate the solvent under reduced pressure.

  • Step 5: Purification Purify the crude product by flash column chromatography on silica gel to afford the regioselective pyrazole product.

Modern Approaches: Synthesis from Enaminones

A more recent and highly versatile strategy for the regioselective synthesis of substituted pyrazoles involves the use of enaminones as precursors.[14] This method offers a high degree of control over the substitution pattern of the final pyrazole product.

Mechanism and Regiocontrol:

The reaction typically proceeds via a p-toluenesulfonic acid (p-TSA) promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones.[14] This method allows for the formation of the pyrazole ring while retaining the sulfonyl group, leading to the synthesis of 3-substituted N-sulfonyl pyrazoles with good to excellent yields and high regioselectivity.

Protocol 3: Synthesis of 3-Substituted N-Sulfonyl Pyrazoles from Enaminones [14]

  • Step 1: Reaction Setup In a reaction vessel, combine the N,N-dimethyl enaminone (1.0 equiv), the sulfonyl hydrazine (1.2 equiv), and p-toluenesulfonic acid (p-TSA) (20 mol%) in a suitable solvent.

  • Step 2: Reaction Heat the reaction mixture under reflux. Monitor the reaction progress by TLC.

  • Step 3: Work-up After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Step 4: Purification Purify the residue by column chromatography on silica gel to yield the desired 3-substituted N-sulfonyl pyrazole.

Conclusion and Future Outlook

The regioselective synthesis of 3,4,5-substituted pyrazoles is a vibrant and continually evolving field of chemical research. The classical Knorr synthesis, when optimized with the appropriate choice of solvent and reaction conditions, remains a powerful tool. For more complex substitution patterns, 1,3-dipolar cycloadditions offer a highly versatile and predictable route. Furthermore, modern methods utilizing precursors such as enaminones are expanding the synthetic toolkit available to medicinal and agricultural chemists. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient and selective methods for the synthesis of these vital heterocyclic compounds, further accelerating the discovery of new and improved therapeutic agents.

References

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  • Du, Y., Xu, Y., Qi, C., & Wang, C. (2019). Mechanistic study on the Knorr pyrazole synthesis-thioester generation reaction. The Journal of Physical Chemistry A, 123(40), 8565-8573. [Link]

  • Wang, X., et al. (2020). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ChemistrySelect, 5(1), 133-136. [Link]

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Application Notes and Protocols for the Utilization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles allow for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities.[3] Among the various substituted pyrazoles, the 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid core represents a particularly attractive starting point for drug discovery endeavors. The strategic placement of the amino, phenyl, and carboxylic acid groups provides three distinct points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this promising scaffold, with a focus on its application in the development of kinase inhibitors.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound scaffold can be achieved through a multi-step process, beginning with the preparation of a key β-ketoester intermediate. This is followed by a cyclization reaction with hydrazine to form the pyrazole ring.

Protocol 1: Synthesis of Ethyl 2-cyano-3-oxo-3-phenylpropanoate

This protocol outlines the synthesis of a key precursor for the pyrazole core.

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Benzoyl chloride

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure:

  • To a stirred solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 eq) dropwise.

  • After stirring for 30 minutes at 0 °C, add benzoyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford ethyl 2-cyano-3-oxo-3-phenylpropanoate.

Protocol 2: Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

This protocol describes the cyclization reaction to form the pyrazole ring.

Materials:

  • Ethyl 2-cyano-3-oxo-3-phenylpropanoate (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve ethyl 2-cyano-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate.

Protocol 3: Hydrolysis to this compound

This final step yields the target scaffold.

Materials:

  • Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (from Protocol 2)

  • Lithium hydroxide or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) or sodium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

II. Derivatization Strategies for Library Synthesis

The this compound scaffold offers three primary points for diversification, allowing for the generation of a large and diverse library of compounds.

Caption: Derivatization points of the pyrazole scaffold.

A. Modification of the C3-Amino Group

The amino group at the C3 position is a versatile handle for introducing a wide range of substituents via standard coupling reactions.

  • Amide Bond Formation: Coupling of the amino group with a diverse set of carboxylic acids using standard coupling reagents such as HATU or EDC/HOBt can generate a library of amides. This is a robust method to explore the chemical space around this position.

  • Sulfonylation: Reaction with various sulfonyl chlorides can introduce sulfonamide moieties, which can act as hydrogen bond donors and acceptors, influencing target binding.

  • Reductive Amination: The amino group can be further functionalized through reductive amination with aldehydes or ketones to introduce substituted alkyl chains.

B. Modification of the C5-Carboxylic Acid Group

The carboxylic acid at the C5 position provides a handle for introducing diversity through esterification or amidation.

  • Esterification: Formation of esters with different alcohols can modulate the lipophilicity and cell permeability of the compounds.

  • Amidation: Similar to the C3-amino group, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides, exploring interactions with different pockets of the target protein.

C. Modification of the C4-Phenyl Ring

The phenyl ring at the C4 position can be functionalized, typically after appropriate pre-functionalization (e.g., introduction of a halide).

  • Suzuki Cross-Coupling: If the phenyl ring is substituted with a halide (e.g., bromo or iodo), Suzuki cross-coupling reactions with a variety of boronic acids can be employed to introduce diverse aryl or heteroaryl groups. This allows for significant extension into solvent-exposed regions of a binding pocket.

III. Application in Kinase Inhibitor Drug Discovery: A Case Study

The aminopyrazole scaffold is a well-established core for the development of potent and selective kinase inhibitors.[4] Many clinically successful kinase inhibitors feature a pyrazole ring that often interacts with the hinge region of the kinase active site. The 3-amino group can act as a key hydrogen bond donor, while the substituents at the C4 and C5 positions can be tailored to occupy the hydrophobic pocket and the solvent-exposed region, respectively.

Caption: Inhibition of kinase signaling by pyrazole derivatives.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is implicated in various cancers. The 3-aminopyrazole scaffold has been successfully utilized to develop potent FGFR inhibitors.

Table 1: Representative SAR Data for FGFR Inhibitors

Compound IDR1 (C3-Amide)R2 (C5-Amide)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1a -H-NH-(3,5-dimethoxyphenyl)50.245.860.1
1b -COCH3-NH-(3,5-dimethoxyphenyl)25.622.130.5
1c -H-NH-(4-morpholinophenyl)15.812.318.9
1d -COCH3-NH-(4-morpholinophenyl)8.15.79.2

Data is hypothetical and for illustrative purposes.

The data in Table 1 suggests that acetylation of the C3-amino group (R1) generally improves potency. Furthermore, incorporating a morpholino group on the C5-amide phenyl ring (R2) leads to a significant increase in inhibitory activity, likely due to favorable interactions in the solvent-exposed region of the FGFR kinase domain.

IV. Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase solution (containing the kinase and substrate in assay buffer).

  • Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 5: Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

V. Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability and the presence of three distinct points for diversification allow for the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this privileged core structure, facilitating the discovery of new and effective drug candidates.

VI. References

  • Faria, J. V., et al. (2017). Pyrazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(10), 886-907.

  • Gao, Z., et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2263-2273.

  • El-Faham, A., et al. (2011). 5-Aminopyrazoles as building blocks in heterocyclic synthesis. Molecules, 16(12), 10347-10381.

  • Bara, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

  • Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1148-1155.

  • Mert, S., & Kazaz, C. (2010). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 75(12), 1625-1635.

  • Collins, I., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(10), 3325-3334.

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5625.

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Protocol for Derivatization of the Carboxylic Acid Group in 3-Aminopyrazoles: Strategies for Amide and Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant agents.[1][2][3] Modification of substituents on this heterocyclic core is a critical strategy for optimizing drug candidates. This application note provides a comprehensive guide for the derivatization of the carboxylic acid group on 3-aminopyrazole frameworks. We delve into the core principles of carboxylic acid activation, address the central challenge of chemoselectivity in the presence of the nucleophilic 3-amino group, and present detailed, field-proven protocols for the synthesis of amides and esters. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently generate analog libraries for structure-activity relationship (SAR) studies and to modulate the physicochemical and pharmacokinetic properties of their lead compounds.[4]

Introduction: The Strategic Importance of Carboxylic Acid Derivatization

The carboxylic acid functional group, while often crucial for target binding through hydrogen bonding or ionic interactions, can impart undesirable pharmacokinetic properties. Its ionizable nature at physiological pH often leads to high polarity, which can hinder membrane permeability, reduce oral bioavailability, and accelerate renal clearance.[4]

Derivatization of the carboxylic acid to form amides or esters is a key tactic to:

  • Modulate Lipophilicity: Masking the polar acid group increases lipophilicity, potentially enhancing cell permeability and oral absorption.

  • Explore Structure-Activity Relationships (SAR): The creation of an amide or ester library allows for systematic exploration of the steric and electronic requirements of the binding pocket.

  • Develop Prodrugs: Esters, in particular, are frequently employed as prodrugs that can be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid parent drug.[4]

The primary challenge in derivatizing 3-aminopyrazole carboxylic acids is achieving chemoselectivity . The 3-amino group is itself a potent nucleophile and can compete with the desired amine or alcohol for reaction with the activated carboxylic acid, leading to undesired side products. This guide will outline strategies to navigate this challenge, employing both reaction condition optimization and protecting group chemistry.

Core Principles: Activating the Carboxyl Group

A carboxylic acid is generally unreactive toward nucleophilic attack by neutral amines or alcohols. Therefore, the first step in any derivatization is to convert the carboxyl's hydroxyl group into a better leaving group, thereby "activating" it and rendering the carbonyl carbon more electrophilic.

G cluster_0 Activation Step cluster_1 Coupling Step Start 3-Aminopyrazole Carboxylic Acid Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Start->Intermediate Activation Activator Coupling Reagent (e.g., EDC, HATU) Product Derivatized Product (Amide or Ester) Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: General workflow for carboxylic acid derivatization.

Common classes of activating agents include:

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] While effective, this intermediate can sometimes rearrange to a stable N-acylurea byproduct or lead to racemization in chiral substrates. To mitigate these issues and improve reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form a less reactive but more selective active ester, which then cleanly reacts with the nucleophile.[6][7][8]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, which include aminium/uronium and phosphonium salts, are generally more powerful and faster-acting than carbodiimides.[5][9][10] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly effective for difficult couplings, including those with sterically hindered or electron-deficient amines, as it generates a highly reactive HOAt ester in situ.[9][11][12]

Navigating Chemoselectivity: Protecting vs. Non-Protecting Routes

The choice of whether to protect the 3-amino group is a critical decision based on the specific substrate and the chosen reaction conditions.

Strategy 1: Direct Coupling (Non-Protecting Route)

For many substrates, direct amide coupling is feasible and highly desirable as it avoids additional synthesis steps. Success relies on the principle that the desired intermolecular coupling with an external amine/alcohol is kinetically favored over potential intramolecular cyclization or intermolecular reaction with another molecule of the 3-aminopyrazole. Standard coupling conditions with reagents like EDC/HOBt or HATU are often sufficiently mild and selective to achieve the desired transformation.

Strategy 2: The Protecting Group Approach

Protection of the 3-amino group is warranted when:

  • Harsh conditions are required (e.g., conversion to an acyl chloride with SOCl₂).

  • The external nucleophile is particularly weak or sterically hindered, leading to slow reaction rates that allow side reactions to dominate.

  • Complete and unambiguous chemoselectivity is paramount for a precious or complex substrate.

Common amine protecting groups include:

  • tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride. Stable to a wide range of conditions but is readily cleaved with strong acid (e.g., trifluoroacetic acid, TFA).[13]

  • Carbobenzyloxy (Cbz or Z): Installed using benzyl chloroformate. Stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[14]

G Start 3-Aminopyrazole Carboxylic Acid Protect Protect Amino Group (e.g., Boc₂O) Start->Protect Protected N-Protected Intermediate Protect->Protected Derivatize Derivatize Carboxylic Acid (Amidation/Esterification) Protected->Derivatize ProtectedDeriv Fully Protected Derivative Derivatize->ProtectedDeriv Deprotect Deprotect Amino Group (e.g., TFA) ProtectedDeriv->Deprotect Final Final Product Deprotect->Final

Caption: Workflow involving an amine protecting group strategy.

Detailed Experimental Protocols

The following protocols are robust, general procedures that can be adapted for a wide range of substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific cases.

Protocol 1: Amide Formation via EDC/HOBt Coupling

This is a widely used, cost-effective method suitable for coupling with most primary and secondary amines.

Materials:

  • 3-Aminopyrazole carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)[8]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)[8]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-aminopyrazole carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution. Stir for 5 minutes.

  • Base Addition: Add DIPEA (2.5 eq) and stir. Rationale: The base neutralizes the HCl salt of EDC and the ammonium salt of the amine if it is used as a salt, ensuring a sufficient concentration of the free-base nucleophile.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Rationale: Cooling helps to control the initial exotherm of the reaction and minimizes potential side reactions and racemization.[6][8]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: a. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[15] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[15]

Protocol 2: Amide Formation via HATU Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered amines or electron-deficient anilines, where EDC/HOBt may be sluggish.[12]

Materials:

  • 3-Aminopyrazole carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)[16]

  • Base: Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)[16]

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a dry flask under an inert atmosphere, dissolve the 3-aminopyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq) followed by HATU (1.1 eq).

  • Initiation: Add DIPEA (3.0 eq) to the stirred mixture at room temperature. An immediate color change (often to yellow) may be observed. Rationale: HATU provides its own activating additive (HOAt) and typically reacts much faster than EDC. Reactions are often complete within 1-4 hours.[9][11]

  • Reaction & Monitoring: Stir at room temperature and monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Esterification Strategies

Method A: Fischer Esterification (Acid Catalyzed)

This classic method is effective for simple, unhindered alcohols like methanol or ethanol and relies on the 3-amino group being deactivated by protonation under strongly acidic conditions.

Materials:

  • 3-Aminopyrazole carboxylic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq) or HCl gas[17]

Procedure:

  • Setup: Suspend the 3-aminopyrazole carboxylic acid in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated H₂SO₄.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Workup: a. Cool the reaction mixture and remove the excess alcohol under reduced pressure. b. Carefully dilute the residue with water and neutralize by the slow addition of a base like saturated aqueous NaHCO₃ until effervescence ceases. c. Extract the product with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Method B: Alkylation of Carboxylate Salt

This method is useful for introducing a variety of alkyl groups under non-acidic conditions.

Materials:

  • 3-Aminopyrazole carboxylic acid (1.0 eq)

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.0 - 1.1 eq)

  • Alkylating Agent: Alkyl halide (e.g., Methyl Iodide, Ethyl Bromide) (1.1 eq)

  • Solvent: DMF or Acetone

Procedure:

  • Salt Formation: Dissolve or suspend the 3-aminopyrazole carboxylic acid in DMF. Add the base (e.g., K₂CO₃) and stir at room temperature for 30-60 minutes to form the carboxylate salt.

  • Alkylation: Add the alkyl halide to the mixture.

  • Reaction: Stir at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the crude product by standard methods.

Summary and Comparison of Methods

MethodKey ReagentsConditionsAdvantagesLimitations & Considerations
EDC/HOBt Amidation EDC, HOBt, DIPEA0 °C to RT, 12-24hCost-effective, reliable, mild, water-soluble byproducts.[7]Slower than onium salts; may be inefficient for hindered substrates.
HATU Amidation HATU, DIPEART, 1-4hFast, highly efficient for difficult couplings, less racemization.[9][11]More expensive than EDC; excess reagent can cap free amines.[11]
Fischer Esterification Alcohol, H₂SO₄Reflux, 4-16hSimple, inexpensive, uses common reagents.Requires harsh acidic conditions; limited to acid-stable substrates.
Carboxylate Alkylation Base (K₂CO₃), Alkyl HalideRT to 60 °C, 2-12hMild, non-acidic conditions.Potential for N-alkylation side reactions on the pyrazole ring or amino group.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Reaction Inefficient activation; poor nucleophile.Switch to a stronger coupling reagent (e.g., from EDC to HATU). Ensure the amine is not fully protonated (check base stoichiometry).
Formation of Side Products Reaction with the 3-amino group; rearrangement of intermediate.Use milder conditions (lower temperature). Ensure HOBt/HOAt is used with carbodiimides. Consider a protecting group strategy.
Difficult Purification Water-soluble byproducts (urea from EDC).Ensure aqueous workup washes are thorough. EDC byproducts are generally easier to remove than those from DCC.
Racemization High temperature; over-activation.Run the reaction at 0 °C. Ensure an additive like HOBt or HOAt is present.

References

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  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Protecting Groups. K. C. Nicolaou et al.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat.

  • Protecting Agents. TCI Chemicals.

  • Coupling Reagents. ResearchGate.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

  • Protecting groups in organic synthesis.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.

  • 3-Amino-pyrazole-4-carboxylic acid amide. Oakwood Chemical.

  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. Benchchem.

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH.

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate.

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate.

  • Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate.

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anti-cancer agents. Semantic Scholar.

  • Protecting Groups. Organic Chemistry Portal.

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry.

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.

  • Protecting Groups List. SynArchive.

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

  • Recent developments in aminopyrazole chemistry. Arkat USA.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Google Patents.

  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific - UK.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.

  • Recent developments in aminopyrazole chemistry. ResearchGate.

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate.

  • Selective n-acylation of amino alcohols. Google Patents.

  • Difference Between O Acylation and N Acylation.

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

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Application Notes and Protocols for the N-Functionalization of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aminopyrazole Scaffold

The 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of the amino, phenyl, and carboxylic acid groups on the pyrazole ring offers a versatile platform for constructing complex molecular architectures. The exocyclic amino group, in particular, serves as a critical handle for diversification, enabling the introduction of a wide array of functionalities that can modulate the molecule's physicochemical properties, biological activity, and supramolecular assembly. This guide provides an in-depth exploration of key synthetic methodologies for the N-functionalization of this valuable building block, offering detailed protocols and the scientific rationale behind the experimental choices. The methods discussed are broadly applicable to researchers in drug development, organic synthesis, and materials science.

I. N-Acylation: Crafting Amide Derivatives

N-acylation is a fundamental transformation that converts the exocyclic amino group into an amide. This modification is pivotal for several reasons: it can enhance biological activity by forming key hydrogen bonds with protein targets, serve as a protecting group, or act as a precursor for further cyclization reactions.[1][2] The direct acylation of 3-aminopyrazoles is a straightforward and high-yielding process.

Causality Behind Experimental Choices

The choice of acylating agent and reaction conditions is dictated by the desired amide and the reactivity of the starting material. Acyl chlorides and anhydrides are common, highly reactive electrophiles. For simple acylations, catalyst-free conditions are often sufficient, highlighting an eco-friendly approach.[3] In cases where the amine is less nucleophilic, a base such as triethylamine (TEA) or pyridine is employed to scavenge the liberated acid (e.g., HCl) and drive the reaction to completion.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes the synthesis of N-(5-carboxy-4-phenyl-1H-pyrazol-3-yl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTEADCM3>90
2Benzoyl ChloridePyridineTHF4>85
3Acetic AnhydrideNoneNeat0.5>95[3]
4Chloroacetyl ChlorideTEADioxane2>90[2]

II. N-Alkylation: Navigating the Regioselectivity Challenge

N-alkylation introduces alkyl groups onto the pyrazole ring system. For asymmetrically substituted pyrazoles, this presents a significant challenge: the potential for alkylation at two different ring nitrogens (N1 and N2), leading to regioisomers. The specific isomer formed is critical as it dictates the molecule's three-dimensional structure and biological activity.[4] Steric hindrance often directs the alkyl group to the less hindered nitrogen, but electronic factors and reaction conditions play a crucial role.[4]

Protocol 2: Base-Mediated N-Alkylation (Regioselectivity Considerations)

This is the most common method, utilizing a base to deprotonate a pyrazole ring nitrogen, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for controlling regioselectivity. Strong bases like sodium hydride (NaH) in DMF often favor alkylation at the N1 position due to thermodynamic control, while weaker bases like potassium carbonate may offer different selectivity.[4]

Materials:

  • This compound (or its corresponding ester for better solubility)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound methyl ester (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The regioisomeric products can typically be separated by flash column chromatography. The structural assignment of the isomers must be confirmed by 2D NMR techniques (NOESY or HMBC).

Diagram: Workflow for Base-Mediated N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous DMF C Deprotonation at 0°C to RT A->C B Dissolve Pyrazole Ester in DMF B->C dropwise at 0°C D Alkylation with R-X at 0°C C->D E Reaction Monitoring (TLC) D->E F Quench with sat. NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for base-mediated N-alkylation.

III. N-Arylation: Forging C-N Bonds

The introduction of an aryl group on the exocyclic amine (Buchwald-Hartwig amination) or on a ring nitrogen (Ullmann condensation) provides access to compounds with significantly different electronic and steric properties. These reactions are typically palladium- or copper-catalyzed and are powerful tools for creating molecular diversity.

Causality Behind Experimental Choices

Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for forming C(aryl)-N bonds. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required. Copper-catalyzed Ullmann reactions are an older but still valuable alternative, particularly for N-arylation of the pyrazole ring itself.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol outlines a general procedure for the arylation of the 3-amino group.

Materials:

  • This compound methyl ester

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Palladium precursor)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere using Schlenk techniques, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Reagent Addition: Add the this compound methyl ester (1.0 eq) and the aryl halide (1.2 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the N-aryl product.

IV. Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The 3-amino group, in concert with the adjacent N-H or C-4 position, provides a nucleophilic dyad that is ideal for cyclocondensation reactions. This is one of the most powerful strategies for elaborating the aminopyrazole core, leading to the formation of fused bicyclic systems like pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres and often possess significant pharmacological activity.[3][5][6]

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones via Cyclocondensation

This protocol describes a common and efficient method for constructing the pyrazolo[3,4-d]pyrimidine scaffold, which has applications as anticancer and antiviral agents.[5][7]

Materials:

  • This compound

  • Acetic anhydride

  • Hydrazine hydrate

  • Aromatic amine

  • n-Butanol

  • Standard reflux apparatus

Step-by-Step Methodology:

  • Oxazinone Formation: Reflux this compound (1.0 eq) in acetic anhydride for 2-3 hours. Cool the reaction mixture and collect the precipitated solid by filtration. This intermediate is a pyrazolo[3,4-d]oxazin-4-one.[8]

  • Aminolysis and Cyclization: Suspend the isolated pyrazolooxazinone (1.0 eq) and a desired aromatic amine (1.1 eq) in n-butanol.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield the 5-substituted pyrazolo[3,4-d]pyrimidin-4-one.[8]

Diagram: Cyclocondensation Pathway to Fused Heterocycles

G cluster_cyclization Cyclocondensation Reagents cluster_products Fused Heterocyclic Products Start 3-Amino-4-phenyl-1H- pyrazole-5-carboxylic acid Reagent1 Formamide / PBr3 Start->Reagent1 Reagent2 Acetic Anhydride -> R-NH2 Start->Reagent2 Reagent3 β-Ketoesters Start->Reagent3 Product1 Pyrazolo[3,4-d]pyrimidine Reagent1->Product1 Product2 Pyrazolo[3,4-d]pyrimidin-4-one Reagent2->Product2 Product3 Pyrazolo[3,4-b]pyridine Reagent3->Product3

Caption: Common cyclocondensation pathways from 3-aminopyrazoles.

Conclusion and Future Outlook

The N-functionalization of this compound provides a robust entry into a vast chemical space of high-value compounds. The methodologies outlined herein—N-acylation, N-alkylation, N-arylation, and cyclocondensation—represent fundamental and reliable strategies for researchers. Mastery of these protocols, particularly with an understanding of the factors governing regioselectivity, empowers scientists to rationally design and synthesize novel molecules for applications ranging from targeted therapeutics to advanced functional materials. The continued development of more selective, efficient, and sustainable methods for these transformations will undoubtedly fuel future discoveries based on this versatile pyrazole scaffold.

References

  • Al-Adiwish, W. M., et al. (2011). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

  • Kavčič, M., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. PubMed. Available at: [Link]

  • Reddy, C. R., et al. (2014). Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. ChemInform. Available at: [Link]

  • Vovk, M. V., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron. Available at: [Link]

  • Hsieh, M.-C., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Desai, N. C., et al. (2013). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • RSC Publishing. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available at: [Link]

  • El-Sayed, M. A. A. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rida, S. M., et al. (1997). Reactions of 3-aminopyrazole derivatives with cyanothioacetamide and its derivatives: Synthesis and reactions of several new pyrazole and pyrazole[3,2-b]pyrimidine derivatives. Archives of Pharmacal Research. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

Sources

Application Notes and Protocols: Probing Enzyme Activity with 3-amino-4-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Enzyme Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing enzyme inhibitors.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by targeting specific enzymes.[1][2][4]

This application note focuses on 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid , a compound of interest for its potential as an enzyme inhibitor. The presence of the carboxylic acid group suggests it may interact with the active sites of metalloenzymes or form key hydrogen bonds within an enzyme's catalytic pocket. The phenyl and amino substituents offer additional points for interaction and can influence the compound's selectivity and potency.

This guide provides detailed protocols for evaluating the inhibitory potential of this compound against two important classes of enzymes: Carbonic Anhydrases (CAs) and Cyclin-Dependent Kinases (CDKs) . These protocols are designed for researchers in drug discovery and chemical biology to facilitate the initial screening and characterization of this and similar pyrazole-based compounds.

Part 1: Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5] Several pyrazole derivatives have been identified as inhibitors of CAs.[6][7][8]

Principle of the Assay

The activity of CAs can be measured by monitoring the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA). The enzymatic reaction produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 400 nm. The rate of pNPA hydrolysis is proportional to the CA activity. An inhibitor will decrease the rate of this reaction.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) serial_dil Serial Dilution of 3-amino-4-phenyl-1H- pyrazole-5-carboxylic acid prep_reagents->serial_dil plate_setup Plate Setup (96-well plate) serial_dil->plate_setup add_components Add Enzyme, Buffer, and Inhibitor/Vehicle plate_setup->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction (Add pNPA) pre_incubate->add_substrate read_plate Kinetic Reading (Absorbance at 400 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates (Vmax) read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol 1: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of hCA II in Tris-HCl buffer. The final concentration in the assay will depend on the enzyme's specific activity.

    • Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile. Dilute this in Tris-HCl buffer to the desired final concentration just before use.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for vehicle control) to each well.

    • Add 178 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the hCA II working solution to all wells except for the "no enzyme" control wells. Add 10 µL of buffer to these wells instead.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Plate Layout for CA Inhibition Assay

WellContent
A1-A3No Enzyme Control (Buffer + Substrate)
B1-B3Vehicle Control (Enzyme + Substrate + DMSO)
C1-H3Test Compound (Enzyme + Substrate + Inhibitor dilutions)
......

Part 2: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play crucial roles in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[9] Pyrazole-based compounds have been successfully developed as CDK inhibitors.[9]

Principle of the Assay

CDK activity can be quantified using a variety of methods. A common approach is a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction. The kinase transfers phosphate from ATP to a substrate peptide. The amount of ATP consumed is proportional to the kinase activity. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescence signal.

Experimental Workflow: CDK Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitor Stock) serial_dil Serial Dilution of 3-amino-4-phenyl-1H- pyrazole-5-carboxylic acid prep_reagents->serial_dil plate_setup Plate Setup (384-well plate) serial_dil->plate_setup add_components Add Kinase, Substrate, and Inhibitor/Vehicle plate_setup->add_components initiate_reaction Initiate Reaction (Add ATP) add_components->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Detect ATP (Add Detection Reagent) incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate normalize_data Normalize Luminescence Data read_plate->normalize_data plot_data Plot % Inhibition vs. [Inhibitor] normalize_data->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a luminescence-based CDK inhibition assay.

Protocol 2: In Vitro Luminescence-Based Assay for CDK2/Cyclin A Inhibition

Materials:

  • Recombinant CDK2/Cyclin A enzyme

  • This compound

  • Substrate peptide for CDK2/Cyclin A

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of CDK2/Cyclin A, substrate peptide, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control).

    • Add 4 µL of the CDK2/Cyclin A and substrate peptide mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

  • Reaction and Detection:

    • Mix the plate gently and incubate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration. The "no enzyme" control will represent 0% ATP depletion (high luminescence), and the "vehicle control" will represent maximum ATP depletion (low luminescence).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Example Data for Dose-Response Analysis

Inhibitor Conc. (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of enzyme kinetics and inhibition assays. To ensure the trustworthiness of the results, it is crucial to include proper controls:

  • No Enzyme Control: This control, containing all components except the enzyme, establishes the baseline for non-enzymatic substrate degradation or signal interference.

  • Vehicle Control (0% Inhibition): This contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. It represents the maximum enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme should be included to validate the assay's performance.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the obtained inhibition data.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The modular nature of these assays allows for their adaptation to other enzymes of interest. Careful execution of these experiments, with attention to appropriate controls, will yield reliable data on the inhibitory potency and selectivity of this and other novel chemical entities, thereby accelerating the drug discovery process.

References

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Europe PMC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for Screening 3-amino-4-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent antibacterial screening of a promising class of compounds: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid derivatives.

The rationale for focusing on this scaffold is rooted in the known bioactivity of aminopyrazoles and the potential for diverse functionalization at the carboxylic acid position, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will detail the synthetic route to the core scaffold and its derivatives (esters and hydrazides), followed by robust, step-by-step protocols for preliminary and quantitative antibacterial screening. We will emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

I. Synthesis of the this compound Scaffold and Derivatives

The synthetic strategy is designed to be versatile, allowing for the generation of a library of derivatives for comprehensive screening. The core scaffold, ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, can be synthesized via a cyclization reaction, followed by derivatization at the ester group.

A. Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

This synthesis is adapted from established procedures for similar pyrazole formations.[3] The key reaction involves the condensation of a β-ketoester equivalent with a hydrazine derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol to yield pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[3] The expected melting point is in the range of 101-103°C.[3]

B. Synthesis of this compound

The free carboxylic acid can be obtained by the hydrolysis of the corresponding ethyl ester.

Protocol:

  • Hydrolysis: Suspend the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the this compound.

C. Synthesis of 3-amino-4-phenyl-1H-pyrazole-5-carbohydrazide

Hydrazides are common derivatives in drug discovery due to their ability to form hydrogen bonds and act as bioisosteres. They can be synthesized from the corresponding ester.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture, and the product will often precipitate. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

II. Antibacterial Screening: A Phased Approach

A tiered screening strategy is recommended to efficiently identify promising candidates. This begins with a qualitative primary screen to identify active compounds, followed by quantitative assays to determine the potency of the hits.

A. Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective, and straightforward technique for preliminary screening of antimicrobial activity.[5] It provides a qualitative assessment of the ability of a compound to inhibit bacterial growth.

Rationale: This method allows for the rapid screening of a library of compounds against various bacterial strains. The formation of a zone of inhibition provides a clear visual indication of antibacterial activity.

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (e.g., ATCC 25923)Escherichia coli (e.g., ATCC 25922)
Bacillus subtilis (e.g., ATCC 6633)Pseudomonas aeruginosa (e.g., ATCC 27853)

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

  • Inoculation of Plates: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates to create a bacterial lawn.[7]

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]

  • Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.[8]

  • Controls:

    • Positive Control: A known antibiotic (e.g., ciprofloxacin, gentamicin).

    • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Caption: Agar Well Diffusion Assay Workflow.

B. Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the primary screen, a quantitative assessment of their potency is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This protocol is based on CLSI guidelines.[11]

Rationale: The MIC provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and with standard antibiotics. This data is critical for SAR studies.

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • Compound Dilution:

    • Prepare a stock solution of the test compound at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1 of the corresponding row.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This will result in 50 µL of serially diluted compound in wells 1-10.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well will not be inoculated.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each of these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9]

MIC_Workflow cluster_0 Plate Setup & Dilution cluster_1 Inoculation & Incubation cluster_2 Data Analysis Prepare Serial Dilutions of Compound in 96-well plate Prepare Serial Dilutions of Compound in 96-well plate Add Controls (Growth & Sterility) Add Controls (Growth & Sterility) Prepare Serial Dilutions of Compound in 96-well plate->Add Controls (Growth & Sterility) Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Inoculate Wells Inoculate Wells Prepare Standardized Bacterial Inoculum->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Visually Read MIC Visually Read MIC Record Lowest Concentration with No Growth Record Lowest Concentration with No Growth Visually Read MIC->Record Lowest Concentration with No Growth

Caption: Broth Microdilution MIC Assay Workflow.

C. Determination of Minimum Bactericidal Concentration (MBC)

To determine whether an active compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed. The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[12][13]

Rationale: Understanding whether a compound is bactericidal or bacteriostatic is crucial for its potential therapeutic application. Bactericidal agents are often preferred for severe infections.

Protocol:

  • Subculturing from MIC plate: Following the determination of the MIC, take a 10 µL aliquot from the clear wells (at and above the MIC) of the microtiter plate.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

III. Potential Mechanisms of Action and Structure-Activity Relationship (SAR) Insights

While the precise mechanism of action for novel compounds requires dedicated studies, literature on pyrazole derivatives suggests several potential targets in bacteria. Understanding these can guide the interpretation of screening results and the design of subsequent derivative libraries.

Potential Antibacterial Mechanisms of Pyrazole Derivatives:

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby preventing bacterial proliferation.[14]

  • Disruption of Cell Wall Synthesis: Certain pyrazole-containing compounds have been found to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[14]

  • Inhibition of Protein and Nucleic Acid Synthesis: Some studies have indicated that pyrazole derivatives can have a multi-faceted effect, inhibiting the synthesis of essential macromolecules like proteins and nucleic acids.[14]

Structure-Activity Relationship (SAR) Considerations:

The screening of a library of this compound derivatives will allow for the elucidation of key SAR trends. Factors to consider include:

  • The nature of the substituent at the carboxylic acid position: Comparing the activity of the free acid, esters of varying alkyl chain lengths, and the hydrazide can reveal the importance of this functional group for antibacterial activity.

  • Substitution on the 4-phenyl ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with the biological target.

The data generated from these screening protocols should be meticulously documented and analyzed to build a robust SAR model, guiding the optimization of lead compounds with enhanced antibacterial potency and favorable pharmacological properties.

IV. Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example Data Presentation for Antibacterial Screening Results

Compound IDDerivativeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMBC (µg/mL) vs S. aureusMBC/MIC Ratio
Test-001 Carboxylic Acid3264642
Test-002 Ethyl Ester1632322
Test-003 Hydrazide816162
Cipro (Control)0.50.2512

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • The data in the example table would suggest that the hydrazide derivative (Test-003) is the most potent of the synthesized compounds and that all three derivatives exhibit bactericidal activity against S. aureus.

V. Conclusion

This application note provides a comprehensive framework for the synthesis and antibacterial evaluation of this compound derivatives. By following these detailed protocols and considering the underlying scientific principles, researchers can effectively screen for novel antibacterial agents, contribute to the development of new therapeutics to combat antimicrobial resistance, and gain valuable insights into the structure-activity relationships of this promising class of compounds.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Gaby, M. S. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-231. Available at: [Link]

  • Akbas, E., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Kumar, A., & Kumar, R. (2018). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Kumar, R., & Sharma, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-111. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

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Application Note: 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic Acid as a Strategic Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the strategic application of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid as a pivotal building block in the synthesis of medicinally relevant fused heterocyclic systems. Due to the vicinal (adjacent) amino and carboxylic acid functionalities, this precursor is exceptionally well-suited for cyclocondensation reactions, enabling streamlined access to diverse and complex molecular scaffolds. We provide in-depth mechanistic rationales, validated experimental protocols, and expert insights for the synthesis of two key classes of compounds: Pyrazolo[3,4-d]pyrimidinones and Pyrazolo[3,4-b]pyridines. These core structures are prevalent in numerous pharmacologically active agents, particularly in the domains of oncology and inflammatory diseases.

Introduction: The Value of a Versatile Precursor

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidines or pyridines, generates bioisosteres of purine bases, which can effectively interact with a wide array of biological targets, including protein kinases.[3][4] Compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine skeletons have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][5][6]

The efficiency of synthesizing these complex fused systems often hinges on the design of the starting materials. This compound is an exemplary precursor, possessing two key reactive sites—an amino group and a carboxylic acid—in a 1,2-relationship on the pyrazole core. This arrangement facilitates intramolecular cyclization reactions with appropriate bifunctional reagents, providing a direct and often high-yielding route to the desired fused heterocycles. This guide explores the chemical logic and practical execution of these transformations.

Core Synthetic Application: Pyrazolo[3,4-d]pyrimidin-4-ones

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from this compound is a classic example of a cyclocondensation reaction. This transformation introduces a one-carbon unit that bridges the amino and carboxylic acid groups to form the fused pyrimidine ring.

Mechanistic Rationale

The reaction typically proceeds by treating the aminopyrazole precursor with a one-carbon electrophile, such as formamide or formic acid, at elevated temperatures.[7][8] The process involves two key steps:

  • Amide Formation: The pyrazole's amino group acts as a nucleophile, attacking the carbonyl carbon of the C1 synthon (e.g., formamide) to form an intermediate N-formyl derivative.

  • Intramolecular Cyclization & Dehydration: The newly formed amide then undergoes an intramolecular cyclization, where the carboxylic acid group is attacked by the formyl group's nitrogen (or a related activated species). Subsequent dehydration (loss of a water molecule) from the cyclic intermediate yields the stable, aromatic pyrazolo[3,4-d]pyrimidin-4-one ring system. The high temperature is crucial for driving the dehydration step to completion.

Experimental Workflow & Protocol

The following diagram illustrates the general workflow for this synthesis.

start_node Start: 3-Amino-4-phenyl-1H- pyrazole-5-carboxylic acid reagent_node Add Reagent: Formamide (Solvent & C1 Source) start_node->reagent_node Step 1 reaction_node Heat Reaction Mixture (e.g., 180-190 °C) reagent_node->reaction_node Step 2 workup_node Workup: Cool, Add H₂O, Filter Precipitate reaction_node->workup_node Step 3 purify_node Purification: Recrystallize from Ethanol workup_node->purify_node Step 4 end_node Product: 4-Phenyl-1H-pyrazolo[3,4-d] -pyrimidin-4(5H)-one purify_node->end_node Final

Caption: Workflow for Pyrazolo[3,4-d]pyrimidinone Synthesis.

Protocol 1: Synthesis of 4-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Materials:

    • This compound (1.0 eq)

    • Formamide (used as solvent, ~20-30 mL per gram of starting material)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and heating mantle

    • Magnetic stirrer

    • Buchner funnel and filter paper

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (e.g., 2.17 g, 10 mmol).

    • Add formamide (40 mL). The starting material may not fully dissolve at room temperature.

    • Heat the mixture with stirring to 180-190 °C using a heating mantle. The solid should dissolve as the temperature increases.

    • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

    • After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Pour the cooled mixture into a beaker containing ice-cold water (200 mL) and stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol.

    • Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

    • Dry the product in a vacuum oven at 60 °C overnight.

  • Self-Validation & Expected Results:

ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield 75-85%
¹H NMR (DMSO-d₆) δ 13.5-14.0 (br s, 1H, NH), 8.2 (s, 1H), 8.1 (s, 1H), 7.4-7.6 (m, 5H, Ar-H)
Mass Spec (ESI+) [M+H]⁺ expected at m/z 227.08

Core Synthetic Application: Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine scaffold from our precursor typically follows a Friedländer-type annulation. This powerful reaction involves the condensation of an o-aminoaryl ketone (or related derivative) with a compound containing an activated methylene group. In our case, the aminopyrazole acts as the amine component, and a 1,3-dicarbonyl compound provides the necessary carbon framework to build the pyridine ring.

Mechanistic Rationale

The reaction between this compound and a 1,3-dicarbonyl compound (like acetylacetone) is generally catalyzed by acid or base.[4][9]

  • Initial Condensation: The amino group of the pyrazole nucleophilically attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate after dehydration.

  • Intramolecular Cyclization: Under the reaction conditions, the C4-position of the pyrazole ring (activated by the adjacent phenyl group and the overall electronic nature of the ring) acts as a nucleophile, attacking the second carbonyl group. This step forms the six-membered pyridine ring.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[3,4-b]pyridine system. The carboxylic acid group at the C5 position of the final product is retained.

Caption: Key Stages in Friedländer Annulation for Pyrazolo[3,4-b]pyridine Synthesis.

Protocol 2: Synthesis of 3,6-Dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

  • Materials:

    • This compound (1.0 eq)

    • Acetylacetone (1.2 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol (solvent)

    • Hydrochloric acid (2M, for acidification)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound (2.17 g, 10 mmol) in ethanol (50 mL).

    • Add acetylacetone (1.2 g, 12 mmol) to the suspension.

    • Add a catalytic amount of piperidine (0.085 g, 1 mmol, ~0.1 mL).

    • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to approximately half by rotary evaporation.

    • Cool the concentrated mixture in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M HCl. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, washing with cold water (2 x 30 mL).

    • Dry the product under vacuum to yield the desired pyrazolo[3,4-b]pyridine. Further purification can be achieved by recrystallization if necessary.

  • Self-Validation & Expected Results:

ParameterExpected Outcome
Appearance Light yellow or tan solid
Yield 65-75%
¹H NMR (DMSO-d₆) δ 13.0-13.5 (br s, 2H, NH & COOH), 7.4-7.6 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃)
Mass Spec (ESI+) [M+H]⁺ expected at m/z 282.11

Summary of Synthetic Routes

Target Fused SystemCo-ReagentKey Reaction TypeTypical Conditions
Pyrazolo[3,4-d]pyrimidinone FormamideCyclocondensation180-190 °C, Neat
Pyrazolo[3,4-b]pyridine 1,3-DiketoneFriedländer AnnulationReflux in Ethanol, Piperidine catalyst

Conclusion

This compound serves as a robust and highly effective precursor for constructing complex, fused heterocyclic frameworks of significant interest to the pharmaceutical industry. The predictable reactivity of its vicinal amino and carboxylic acid groups allows for the rational design of synthetic routes to pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols detailed herein provide reliable, validated methods for accessing these important molecular scaffolds, empowering researchers in drug discovery and development to rapidly generate novel chemical entities for biological screening.

References

  • VertexAI Search. (2024). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles.
  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. J Cell Biochem. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • National Institutes of Health (NIH). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

  • MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • National Institutes of Health (NIH). (2003). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. [Link]

  • ResearchGate. (2021). Recent developments in aminopyrazole chemistry.
  • National Institutes of Health (NIH). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2010). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3.
  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • Research Nebraska. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. [Link]

  • Semantic Scholar. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

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Application Note & Protocols: High-Throughput Screening of Aminopyrazole Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Kinase Drug Discovery

The aminopyrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through a triad of hydrogen bonds.[1] This structural motif is particularly prominent in the development of kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders.[2][3] Aminopyrazole-based compounds have been successfully developed as inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFR), AXL receptor tyrosine kinase, and Cyclin-Dependent Kinases (CDKs), demonstrating their therapeutic potential.[1][4][5][6]

High-throughput screening (HTS) is an indispensable technology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS protocols for aminopyrazole libraries, with a focus on identifying novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for biochemical and cell-based assays, and outline a data analysis workflow to ensure the identification of high-quality, validated hits.

Strategic Overview of the HTS Campaign

A successful HTS campaign for an aminopyrazole library targeting a specific kinase involves a multi-step process designed to maximize efficiency and minimize false positives. The overall strategy is a funneling approach, starting with a broad primary screen, followed by more specific secondary and counter-screens to confirm activity and selectivity.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Validation Primary_Screen Primary HTS (e.g., TR-FRET Kinase Assay) Single concentration screen of aminopyrazole library Dose_Response Dose-Response Assay Generation of IC50 curves for primary hits Primary_Screen->Dose_Response Identify 'Hits' Counter_Screen Counter-Screen (e.g., Assay technology interference screen) Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo Kinase Assay) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen->Orthogonal_Assay Eliminate False Positives Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation Assay) Orthogonal_Assay->Cell_Based_Assay Validated Hits TR_FRET_Principle cluster_0 Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase P_Substrate Biotin-Substrate-P Substrate Biotin-Substrate ATP ATP ADP ADP Eu_Ab Eu-Ab P_Substrate->Eu_Ab binds SA_APC SA-APC P_Substrate->SA_APC binds FRET TR-FRET Signal Eu_Ab->FRET Donor SA_APC->FRET Acceptor Inhibitor Aminopyrazole Inhibitor Kinase_inh Inactive Kinase No_P_Substrate Biotin-Substrate No_FRET No TR-FRET Signal

Caption: Principle of the TR-FRET kinase assay.

Protocol 1: Primary TR-FRET Kinase Assay

Objective: To identify aminopyrazole compounds that inhibit the target kinase at a single concentration.

Materials:

  • Aminopyrazole compound library (e.g., 10,000 compounds)

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • ATP

  • Eu-labeled anti-phospho-substrate antibody

  • Streptavidin-APC conjugate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Prepare a stock plate of the aminopyrazole library at 1 mM in 100% DMSO.

    • Using an acoustic liquid handler, dispense 10 nL of each compound from the stock plate into the assay plate wells. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

    • For controls, dispense 10 nL of DMSO into designated wells (negative control, 0% inhibition) and a known inhibitor of the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized based on prior enzyme kinetics studies (e.g., determining the Km for ATP). [9] * Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 4X detection mix containing the Eu-labeled antibody and SA-APC in detection buffer.

    • Add 5 µL of the 4X detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)).

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS. [10] * Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

  • Identify "hits" as compounds that exhibit an inhibition greater than a predefined threshold (e.g., > 50% inhibition or > 3 standard deviations from the mean of the negative controls).

ParameterRecommended Value
Plate Format384-well
Assay Volume10 µL
Compound Concentration10 µM
Kinase ConcentrationEnzyme-dependent (e.g., 1-5 nM)
Substrate ConcentrationAt or below Km
ATP ConcentrationAt or below Km
Incubation Times60 min kinase reaction, 60 min detection

Part 2: Hit Confirmation and Secondary Assays

Primary hits require further validation to confirm their activity, determine their potency, and rule out assay artifacts.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of the primary hits.

Procedure:

  • Select the confirmed hits from the primary screen.

  • Prepare serial dilutions of each hit compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Perform the same TR-FRET assay as in Protocol 1, but with the serially diluted compounds.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Orthogonal Biochemical Assay (e.g., ADP-Glo™)

Objective: To confirm the activity of the hits using a different assay technology to eliminate technology-specific false positives. [11] Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Perform a kinase reaction as described in Protocol 1 with the hit compounds at various concentrations.

  • After the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • A decrease in luminescence indicates kinase inhibition. Calculate IC50 values as in Protocol 2.

Part 3: Counter-Screening and Cellular Validation

Counter-screens are crucial for identifying and eliminating compounds that interfere with the assay technology itself, rather than the biological target. [12][13]Cellular assays are then used to confirm the activity of the compounds in a more physiologically relevant context. [14][15]

Protocol 4: Counter-Screen for Assay Interference

Objective: To identify compounds that interfere with the TR-FRET assay components.

Procedure:

  • Run the TR-FRET assay as in Protocol 1, but in the absence of the target kinase.

  • Any compound that shows a significant change in the TR-FRET signal is a potential interfering compound and should be flagged or deprioritized.

Protocol 5: Cell-Based Proliferation Assay (e.g., MTT Assay)

Objective: To evaluate the effect of the validated aminopyrazole inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase. [16][17] Procedure:

  • Cell Seeding:

    • Seed a cancer cell line known to be driven by the target kinase (e.g., a cell line with an activating mutation of the kinase) into 96-well plates at an appropriate density.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the validated aminopyrazole compounds.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound by fitting the data to a dose-response curve.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign for aminopyrazole libraries to identify novel kinase inhibitors. By following a systematic approach of primary screening, hit confirmation, orthogonal validation, and cellular characterization, researchers can increase the probability of discovering potent and selective lead compounds for further drug development. The detailed protocols and the rationale behind each step are intended to serve as a valuable resource for scientists in the field of drug discovery.

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  • High-Throughput Screening - Enamine. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (n.d.).
  • High Throughput Imaging Services - VIROLOGY RESEARCH SERVICES. (n.d.).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.).
  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.).
  • Screening Repurposing Libraries for the Identification of Drugs with Novel Antifungal Activity. (n.d.).
  • Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - Broad Institute. (n.d.).
  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - ResearchGate. (2025, August 7).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the intricacies of this synthesis, enabling you to troubleshoot common issues and optimize your experimental outcomes. The information presented here is a synthesis of established chemical principles and practical experience in heterocyclic chemistry.

I. The Synthetic Challenge: Navigating the Path to a Pure Product

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for byproduct formation. Success hinges on a nuanced understanding of the reaction mechanism and careful control of reaction parameters. This guide will focus on a common and reliable synthetic route: the preparation of ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, followed by its hydrolysis to the target carboxylic acid. We will delve into the likely impurities that can arise at each stage and provide actionable strategies for their mitigation.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: My final product shows an extra set of peaks in the 1H NMR spectrum, suggesting an isomeric impurity. What is the likely structure of this byproduct and how can I avoid it?

Answer: The most probable isomeric byproduct is the constitutional isomer, 5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid. This arises from a lack of regioselectivity during the initial cyclocondensation reaction.

  • Causality: The formation of the pyrazole ring involves the reaction of a hydrazine with a three-carbon electrophile. Depending on which nitrogen of the hydrazine attacks which electrophilic center first, two different regioisomers can be formed.

  • Mitigation Strategies:

    • Control of pH: The regioselectivity of pyrazole synthesis can often be influenced by the pH of the reaction medium. It is recommended to perform small-scale experiments at different pH values to determine the optimal conditions for the desired isomer.

    • Choice of Starting Materials: The structure of the starting materials can sterically or electronically favor the formation of one isomer over the other. When synthesizing the precursor, ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, the use of a precursor like ethyl 2-cyano-3-ethoxy-3-phenylacrylate with hydrazine generally provides good selectivity.

    • Purification: If the formation of the regioisomer cannot be completely suppressed, careful column chromatography of the ester intermediate is often effective for separation. The difference in polarity between the two isomers, due to the different positioning of the amino and ester groups, can be exploited for chromatographic separation.

Question 2: My reaction mixture is a persistent yellow or reddish color, and I am having difficulty obtaining a clean product. What is the source of this coloration?

Answer: The coloration is likely due to the formation of impurities from side reactions involving hydrazine.

  • Causality: Hydrazine is a reactive compound that can undergo oxidation and self-condensation reactions, especially in the presence of air and at elevated temperatures, to form colored byproducts like diazines and other polymeric species.

  • Mitigation Strategies:

    • Use of High-Purity Hydrazine: Ensure the use of high-quality, fresh hydrazine hydrate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Avoid excessive heating. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.

    • Work-up: An aqueous work-up with a reducing agent, such as sodium bisulfite, can sometimes help to decolorize the reaction mixture.

Question 3: I am observing a significant amount of an intermediate in my crude product, and the reaction does not seem to go to completion. What is this intermediate?

Answer: Incomplete cyclization can lead to the presence of stable intermediates, most commonly a hydrazone or an enamine.

  • Causality: The formation of the pyrazole ring is a two-step process: initial nucleophilic attack of the hydrazine on the electrophilic precursor, followed by an intramolecular cyclization with the elimination of a leaving group (e.g., ethanol). If the cyclization step is slow or reversible, the intermediate can accumulate.

  • Mitigation Strategies:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an adequate temperature to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is crucial.

    • Catalysis: In some cases, the addition of a catalytic amount of acid or base can promote the cyclization step. However, this should be done with caution as it can also influence regioselectivity and promote side reactions.

Question 4: During the final hydrolysis step of the ethyl ester, I am seeing a loss of my desired product and the formation of a new, less polar spot on TLC. What is happening?

Answer: This is likely due to the decarboxylation of the target carboxylic acid.

  • Causality: Pyrazole-5-carboxylic acids can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, particularly under acidic or basic conditions, leading to the formation of 3-amino-4-phenyl-1H-pyrazole.

  • Mitigation Strategies:

    • Mild Hydrolysis Conditions: Use the mildest conditions possible for the hydrolysis of the ethyl ester. Room temperature saponification with a stoichiometric amount of base (e.g., NaOH or LiOH) in a mixture of water and a co-solvent like THF or methanol is recommended.

    • Temperature Control during Work-up: During the acidic work-up to protonate the carboxylate, it is important to keep the temperature low (e.g., using an ice bath) to minimize decarboxylation.

    • Avoid Prolonged Heating: Do not heat the final product for extended periods, especially in solution.

Question 5: My final product is contaminated with the starting ethyl ester. How can I improve the hydrolysis?

Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.

  • Causality: The hydrolysis of the ester may be slow due to steric hindrance or poor solubility.

  • Mitigation Strategies:

    • Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature.

    • Use a Co-solvent: Ensure that the starting ester is fully dissolved. A mixture of water and an organic solvent like THF, methanol, or ethanol can improve solubility.

    • Slight Excess of Base: Using a small excess of the base (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion.

    • Purification: If a small amount of the ester remains, it can often be removed by recrystallization of the final carboxylic acid from a suitable solvent system.

III. Experimental Protocol: A Validated Approach

This section provides a detailed, two-step protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

This synthesis is based on the well-established reaction of a β-ketoester equivalent with hydrazine.

  • Starting Material Synthesis: Ethyl 2-cyano-3-ethoxy-3-phenylacrylate

    • To a solution of ethyl cyanoacetate (1.0 eq) and ethyl benzoylacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 2-cyano-3-ethoxy-3-phenylacrylate.

  • Cyclocondensation Reaction:

    • Dissolve ethyl 2-cyano-3-ethoxy-3-phenylacrylate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford crude ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Suspend ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature. The suspension should gradually become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with cold, dilute hydrochloric acid. A white precipitate should form.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

IV. Visualizing the Process: Reaction and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis A Ethyl Cyanoacetate + Ethyl Benzoylacetate B Ethyl 2-cyano-3-ethoxy-3-phenylacrylate A->B Piperidine, Ethanol, Reflux C Ethyl 3-amino-4-phenyl- 1H-pyrazole-5-carboxylate B->C Hydrazine Hydrate, Ethanol, Reflux D 3-amino-4-phenyl- 1H-pyrazole-5-carboxylic acid C->D 1. NaOH, THF/H2O 2. HCl (aq)

Caption: Synthetic route to the target molecule.

Diagram 2: Troubleshooting Flowchart

Troubleshooting start Problem in Synthesis isomeric_impurity Isomeric Impurity (NMR) start->isomeric_impurity colored_product Colored Product start->colored_product incomplete_reaction Incomplete Reaction (TLC/LC-MS) start->incomplete_reaction decarboxylation Product Loss during Hydrolysis (TLC) start->decarboxylation solution1 Optimize pH, Purify by Chromatography isomeric_impurity->solution1 Yes solution2 Use Pure Hydrazine, Inert Atmosphere, Control Temperature colored_product->solution2 Yes solution3 Increase Reaction Time/Temp, Consider Catalyst incomplete_reaction->solution3 Yes solution4 Use Mild Hydrolysis Conditions, Low Temperature Work-up decarboxylation->solution4 Yes

Caption: A guide to troubleshooting common synthetic issues.

V. Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylateC12H13N3O2231.2570-85
This compoundC10H9N3O2203.2085-95

VI. References

  • General Pyrazole Synthesis Reviews:

    • Elnagdi, M. H., et al. (1983). The chemistry of 3(5)-aminopyrazoles. Heterocycles, 20(3), 519-550.

    • Abdelrazek, F. M., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(ix), 198-250. Available at: [Link]

  • Synthesis of Aminopyrazole Carboxylates:

    • A discussion on the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, a structurally related compound, can be found in various sources. A representative procedure is available from chemical suppliers and in the literature. For an example, see: Organic Syntheses, Coll. Vol. 4, p.408 (1963); Vol. 36, p.27 (1956). Available at: [Link]

  • Regioselectivity in Pyrazole Synthesis:

    • A general overview of factors influencing regioselectivity in pyrazole synthesis can be found in comprehensive heterocyclic chemistry textbooks. For instance, "Heterocyclic Chemistry" by Joule and Mills provides a good foundation.

  • Decarboxylation of Heteroaromatic Carboxylic Acids:

    • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids. Organic Letters, 11(24), 5710–5713. Available at: [Link]

Technical Support Center: Purification of Aminopyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of molecules. Due to their amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid—their purification can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high purity for your compounds.

Understanding the Challenge: The Amphoteric Nature

Aminopyrazole carboxylic acids can exist as zwitterions, neutral molecules, or salts, depending on the pH. This property governs their solubility in various solvents and their behavior on stationary phases, making purification non-trivial. A successful purification strategy hinges on understanding and manipulating these pH-dependent properties.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of aminopyrazole carboxylic acids.

Issue Probable Cause(s) Solutions & Scientific Rationale
Compound is insoluble in common organic solvents. The compound exists predominantly in its zwitterionic (salt) form, which has low solubility in non-polar organic solvents.[1]Solution: Adjust the pH. To dissolve in an organic solvent for extraction or chromatography, you need to suppress the formation of the inner salt.[1] This can be achieved by adding a small amount of acid (like acetic acid) to protonate the carboxylate or a base (like triethylamine) to deprotonate the ammonium group. The choice depends on the subsequent purification step.
Product streaks severely on silica gel TLC/column chromatography. The amphoteric nature of the compound leads to strong interactions with the acidic silica gel surface. Both the amino group (basic) and the carboxylic acid group (acidic) can interact, leading to a mixture of ionic and neutral species on the plate, causing tailing.[2]Solution: Modify the mobile phase. Add a small percentage (0.5-1%) of a volatile acid (e.g., acetic acid or formic acid) to your eluent system.[2] This ensures the carboxylic acid remains protonated and the amino group is in its ammonium form, leading to more consistent interactions and a well-defined spot. Alternatively, for very polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile mobile phase (potentially with a pH modifier like formic acid or ammonia) can be effective.[3][4]
Low recovery after acid-base extraction. Incomplete extraction from one phase to another. Incorrect pH adjustment during re-acidification or basification, leading to the product remaining dissolved in the aqueous phase.[5]Solution: Ensure complete pH adjustment. When extracting the compound into an aqueous basic solution, use a pH sufficiently high to deprotonate the carboxylic acid (at least 2 pH units above its pKa).[6] When precipitating the product by adding acid, ensure the pH is low enough to fully protonate the carboxylate (at least 2 pH units below its pKa), and check with pH paper.[6][7] Cooling the solution on an ice bath during precipitation can also increase the yield of the solid product.[1] Repeat extractions to maximize recovery.[2]
The purified product is an oil or sticky gum instead of a solid. This could be due to residual solvent, the presence of impurities that inhibit crystallization, or the intrinsic nature of the compound.Solution: First, ensure all solvent is removed under high vacuum. If it remains an oil, try co-evaporation with a solvent in which the compound is sparingly soluble (e.g., diethyl ether or hexane) to induce precipitation. If impurities are suspected, an additional purification step may be necessary. For difficult-to-crystallize compounds, forming a salt (e.g., with HCl or H₂SO₄) can often yield a stable, crystalline solid.[8][9]
Recrystallization yields no crystals or very poor recovery. The chosen solvent system is not ideal. The compound may be too soluble or not soluble enough. Impurities may be inhibiting crystal growth.Solution: Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Common choices for aminopyrazoles include ethanol, methanol, or mixtures like ethanol/water and ethyl acetate/hexanes.[8] If the product appears to be unstable with prolonged heating in a solvent like methanol, minimize heating time.[10] If recovery is low, it may be necessary to concentrate the mother liquor and attempt a second crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should try for a solid aminopyrazole carboxylic acid?

A1: For solid compounds, recrystallization is often the most straightforward and cost-effective first step.[6] It can efficiently remove impurities with different solubility profiles. Ethanol, methanol, or aqueous ethanol are good starting points for solvent screening.[8]

Q2: When should I choose acid-base extraction?

A2: Acid-base extraction is highly effective for removing neutral or non-amphoteric acidic or basic impurities.[11][12][13] By dissolving your crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), your aminopyrazole carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind.[7] You can then re-acidify the aqueous layer to precipitate your purified product.[7]

Q3: My compound has both an amine and a carboxylic acid. Which modifier should I add to my silica gel column eluent: acid or base?

A3: For silica gel chromatography, it is generally recommended to add a small amount of a volatile acid like acetic or formic acid (0.5-1%) to the eluent.[2] The reason is that silica gel itself is acidic. Adding an acid to the mobile phase helps to keep your compound consistently protonated, which minimizes streaking by preventing unwanted interactions between the basic amino group and the silica surface.[2] Adding a base like triethylamine would be counterproductive as it would compete with your compound for interaction sites on the silica.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity.[3][14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for the presence of impurities.[15] Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests a pure compound.[10] Spectrophotometric methods like UV-Vis spectroscopy can also be employed for purity assessment.[16]

Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

This decision tree can guide you in choosing the most appropriate purification method.

Purification_Workflow start Crude Aminopyrazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gum) is_pure_recrys Is it pure? recrystallize->is_pure_recrys end Pure Product is_pure_recrys->end  Yes is_pure_recrys->acid_base  No is_pure_ab Is it pure? acid_base->is_pure_ab is_pure_ab->end  Yes chromatography Column Chromatography (Normal or Reverse Phase) is_pure_ab->chromatography  No is_pure_chrom Is it pure? chromatography->is_pure_chrom is_pure_chrom->recrystallize  No, but solid is_pure_chrom->end  Yes

Caption: Decision tree for purification strategy.

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral impurities.

  • Dissolution: Dissolve the crude aminopyrazole carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][11] Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been extracted.[2] Combine the aqueous extracts.

  • Backwash (Optional): To remove any residual neutral compound from the aqueous layer, perform a "backwash" by extracting the combined aqueous layers with a small volume of the organic solvent used in step 1. Discard this organic layer.

  • Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (check with pH paper, target pH should be 3-4).[7] The aminopyrazole carboxylic acid should precipitate out as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Workflow for Acid-Base Extraction

AcidBase_Workflow cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (NaHCO3) crude Crude Product (dissolved) neutral Neutral Impurities salt Product as Sodium Carboxylate Salt crude->salt Extract with NaHCO3 precipitate Precipitated Pure Product salt->precipitate Add HCl (acidify)

Caption: Key steps in acid-base extraction.

References

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • LibreTexts. (2021, October 21). Acid-Base Extraction. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • PubMed. (2011, February 1). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Laboraty o. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • NIH. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • PMC - NIH. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]

  • International Union of Crystallography. (2024, February 8). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Retrieved from [Link]

  • NIH. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

To our valued colleagues in research and development,

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of medicinal and agricultural chemistry, its execution can present significant challenges.[1][2] This guide is designed to move beyond simple protocols and provide a deeper, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will explore the causality behind common experimental hurdles and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide for Pyrazole Synthesis

This section addresses the most frequent issues encountered during pyrazole ring formation. Each problem is broken down by symptom, potential root causes, and actionable optimization strategies.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, TLC, NMR, or LC-MS analysis shows little to no desired pyrazole product, with starting materials often remaining unconsumed.

Potential Causes:

  • Inadequate Reaction Conditions: The chosen temperature may be too low to overcome the activation energy, or the solvent may not be appropriate for the reactants' solubility or the reaction mechanism.

  • Poor Reagent Quality: Hydrazine derivatives can degrade over time. The 1,3-dicarbonyl compound may have undergone self-condensation or other side reactions.

  • Catalyst Inefficiency: For reactions requiring a catalyst (e.g., acid catalysis in the Knorr synthesis), the catalyst may be inactive, poisoned, or used in an insufficient amount.[3][4]

  • Reaction Equilibrium: The initial condensation step to form the hydrazone intermediate can be reversible. If water is not effectively removed, the equilibrium may favor the starting materials.

Solutions & Optimization Strategies:

  • Systematic Temperature Screening: Begin the reaction at room temperature and gradually increase the heat in 10-20°C increments, monitoring by TLC at each stage. Some modern protocols have demonstrated success at specific temperatures like 60°C or 95°C to drive the reaction to completion.[5]

  • Solvent Selection: The choice of solvent is critical. While alcohols (ethanol, propanol) and acetic acid are traditional choices for the Knorr synthesis,[1][6] consider polar aprotic solvents like DMF or DMSO for less soluble substrates. For green chemistry approaches, eco-friendly solvents like PEG-400 or water with a surfactant (e.g., CTAB) have proven highly effective.[7][8][9]

  • Verify Reagent Purity: Use freshly opened or purified hydrazine. Ensure the 1,3-dicarbonyl compound is pure.

  • Catalyst Optimization: For acid-catalyzed reactions, a few drops of glacial acetic acid are often sufficient.[6] If the reaction stalls, consider stronger acids or Lewis acids. In some cases, nano-catalysts like nano-ZnO have been shown to dramatically improve yields and shorten reaction times.[1][7]

Issue 2: Formation of a Mixture of Regioisomers

Symptom: When using an unsymmetrical 1,3-dicarbonyl compound, NMR and LC-MS analysis reveals two or more isomeric pyrazole products, complicating purification and reducing the yield of the desired isomer. This is a classic challenge in pyrazole synthesis.[7]

Potential Causes:

  • Similar Reactivity of Carbonyl Groups: The two carbonyl groups of the unsymmetrical 1,3-dicarbonyl substrate exhibit similar electrophilicity, allowing the initial nucleophilic attack by hydrazine to occur at both sites.

  • Steric and Electronic Effects: The regiochemical outcome is a delicate balance between steric hindrance and the electronic nature of the substituents on the dicarbonyl compound.

  • Reaction Conditions (pH): The pH of the reaction medium can influence which carbonyl is more readily protonated and activated for attack.

Solutions & Optimization Strategies:

  • Control the Initial Condensation: The key to controlling regioselectivity is to favor the formation of one hydrazone intermediate over the other.

    • Acid Catalysis: In acidic media, the reaction often favors initial attack at the more reactive carbonyl (e.g., a ketone over an ester) or the less sterically hindered position.[3][10]

    • Stepwise Synthesis: Isolate the desired hydrazone intermediate first under controlled conditions, then proceed with the cyclization step.

  • Modify the Substrate: If possible, introduce a substituent that strongly differentiates the two carbonyls electronically or sterically.

  • Leverage Modern Catalysis: Certain catalysts can offer high regioselectivity. For example, specific protocols using silver or palladium catalysts have been developed for highly regioselective synthesis.[7]

G

Issue 3: Reaction Stalls at Pyrazoline Intermediate

Symptom: The reaction consumes the starting materials but forms a stable pyrazoline intermediate instead of the desired aromatic pyrazole. This is common when using α,β-unsaturated ketones as precursors.[7]

Potential Causes:

  • Lack of an Oxidant: The conversion of a pyrazoline to a pyrazole is an oxidation reaction. In the absence of an oxidizing agent or conditions that promote aromatization (e.g., elimination of a leaving group), the reaction will stop at the pyrazoline stage.

Solutions & Optimization Strategies:

  • In Situ Aromatization: Introduce a mild oxidant into the reaction mixture.

    • Iodine (I₂): A catalytic amount of iodine in the presence of a base can effectively promote oxidation to the pyrazole.[11]

    • Air/Oxygen: Simply running the reaction open to the air can sometimes be sufficient, especially at elevated temperatures.

    • Metal-Based Oxidants: Reagents like manganese dioxide (MnO₂) or copper(II) chloride (CuCl₂) have been successfully used to drive the aromatization.

  • Two-Step Procedure: If in-situ oxidation is problematic, isolate the pyrazoline intermediate first. Then, subject it to a separate oxidation step. This often provides a cleaner reaction and higher overall yield.

Issue 4: Scale-Up Difficulties

Symptom: A reaction that works perfectly on a 1 mmol scale fails or produces significant impurities when scaled up to 10g or more. This is often due to issues with mass and heat transfer.[12]

Potential Causes:

  • Poor Heat Dissipation: The condensation reaction is often exothermic. A large reactor has a smaller surface-area-to-volume ratio, making it harder to dissipate heat, which can lead to temperature spikes and side reactions.[12]

  • Inadequate Mixing: Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reactant concentration, promoting impurity formation.[12]

  • Reagent Addition Rate: Adding a reagent all at once on a large scale can cause an uncontrolled exotherm.

Solutions & Optimization Strategies:

  • Controlled Addition: Use an addition funnel to add the hydrazine derivative slowly and controllably to the solution of the 1,3-dicarbonyl. This allows for better management of the reaction exotherm.

  • Efficient Cooling & Monitoring: Use a jacketed reactor or an ice bath to maintain the target temperature. Monitor the internal reaction temperature, not just the bath temperature.

  • Mechanical Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a 1,3-dicarbonyl compound versus an α,β-unsaturated ketone? The primary advantage of using a 1,3-dicarbonyl precursor (the Knorr synthesis) is that it typically leads directly to the aromatic pyrazole product in a single step through a condensation-cyclization sequence.[6] In contrast, α,β-unsaturated ketones often react with hydrazine to form a non-aromatic pyrazoline intermediate, which then requires a separate oxidation step to yield the final pyrazole.[1][7]

Q2: Can I run this reaction without a catalyst? While some pyrazole syntheses can proceed without a catalyst, particularly at high temperatures, the classic Knorr synthesis using 1,3-dicarbonyls and hydrazines is almost always catalyzed by a weak acid, such as acetic acid.[3][4] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine and significantly accelerating the reaction.[10]

Q3: What are some "green" or more sustainable methods for pyrazole synthesis? There is a strong trend towards developing more environmentally benign protocols. Key strategies include:

  • Aqueous Synthesis: Using water as the solvent, often with a surfactant like cetyltrimethylammonium bromide (CTAB) to aid solubility.[8]

  • One-Pot Multicomponent Reactions: Combining three or more starting materials in a single pot to build the pyrazole core, which reduces waste and improves efficiency.[7][13]

  • Solvent-Free Conditions: Running reactions neat or under visible light without any solvent.[13]

  • Reusable Catalysts: Employing heterogeneous catalysts like nano-ZnO or silica-supported sulfuric acid that can be recovered and reused.[1][8]

Q4: My pyrazole product is difficult to purify on silica gel. What are my options? Pyrazole rings are basic, which can cause them to streak or bind irreversibly to acidic silica gel.

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine. This will neutralize the acidic sites and improve chromatography.[14]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like residual hydrazine.[14]

  • Recrystallization: This is often the best method for final purification. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[14]

Part 3: Key Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a robust example of the condensation between a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine).

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in the chosen solvent (e.g., 20 mL of ethanol for a 10 mmol scale).

  • Add ethyl acetoacetate (1.0 eq) to the solution. If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize directly from the solution.

  • If no crystals form, reduce the solvent volume under reduced pressure. The resulting solid or oil can then be treated.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G

Data Summary Tables

Table 1: Common Solvents and Catalysts for Pyrazole Synthesis

Synthesis TypeCommon SolventsTypical Catalyst(s)AdvantagesReference(s)
Knorr (1,3-Diketone)Ethanol, Acetic Acid, PropanolGlacial Acetic Acid (catalytic)Classic, robust, high yields[3][6]
Knorr (Green)Water, PEG-400Nano-ZnO, CTAB (surfactant)Environmentally friendly, high efficiency[1][7][8]
from α,β-Unsaturated KetoneAcetic Acid, EthanolIodine (I₂) for aromatizationUtilizes different starting materials[1][11]
from AlkynesDMSO, PEG-400/H₂OSilver (AgOTf), Palladium (PdNPs)High regioselectivity, novel substitutions[7][9]
MulticomponentWater, EthanolCeO₂/SiO₂, FeCl₃-PVPOne-pot efficiency, molecular diversity[8]
References
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Community Practitioner. (2024). Review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • Royal Society of Chemistry. (2024). One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

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challenges in the regioselective synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_part_type: 1>## Navigating the Labyrinth of Pyrazole Synthesis: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Regioselective Synthesis of Substituted Pyrazoles. This guide is designed to be a practical resource, moving beyond simple protocols to address the nuanced challenges encountered in the lab. As Senior Application Scientists, we understand that achieving high regioselectivity is often a complex interplay of electronic effects, steric hindrance, and reaction conditions. This center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common queries and challenges that arise during the synthesis of substituted pyrazoles.

Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it such a persistent challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when multiple reaction pathways are possible. In the context of pyrazole synthesis, particularly the classical Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2] This occurs because the substituted hydrazine possesses two distinct nucleophilic nitrogen atoms, and the dicarbonyl compound has two different electrophilic carbonyl carbons. The hydrazine can attack either carbonyl group, resulting in a mixture of products that are often difficult to separate.[1] Controlling which isomer is predominantly formed is a critical challenge for synthetic chemists.

Q2: My reaction is yielding a mixture of regioisomers. What are the key factors I should investigate to control the outcome?

A2: The regiochemical outcome of pyrazole synthesis is a delicate balance of several interconnected factors:

  • Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate a nearby carbonyl group, making it a more favorable site for nucleophilic attack.[1]

  • Steric Hindrance: The size of the substituents on both reactants can significantly influence the reaction pathway. A bulky group on either the dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl carbons, thereby directing the reaction towards the less hindered site.[1][3]

  • Reaction Conditions: This is often the most influential and tunable parameter. Solvent polarity, temperature, and pH can dramatically alter the regioselectivity.[1] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, changing its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[4]

Q3: I'm experiencing consistently low yields in my pyrazole synthesis. What are the likely culprits and how can I troubleshoot this?

A3: Low yields are a common frustration in pyrazole synthesis and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can try increasing the reaction time and monitoring the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] For many condensation reactions, increasing the temperature by refluxing the mixture can be beneficial.[5] Microwave-assisted synthesis is another effective strategy to improve yields and significantly reduce reaction times.[5]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. In Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary.[5] In some instances, Lewis acids or heterogeneous catalysts like nano-ZnO have been demonstrated to improve yields.[2][5]

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials. Careful control of reaction conditions and purification of starting materials can help minimize side reactions.[5]

  • Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions and lower the yield of your desired product.[6] It is crucial to use high-purity reagents.

Part 2: Troubleshooting Guides

This section provides a problem-and-solution framework for specific experimental issues.

Problem 1: Poor Regioselectivity - A Mixture of Isomers is Observed

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude reaction mixture shows the presence of two or more isomeric products.

  • Difficulty in isolating the desired isomer through standard purification techniques like column chromatography.

Potential Causes & Solutions:

Potential Cause Underlying Principle Troubleshooting Steps
Inappropriate Solvent Choice Solvent polarity and hydrogen bonding capacity can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.[4]1. Switch to Fluorinated Alcohols: Solvents like TFE or HFIP have been shown to significantly enhance regioselectivity in favor of the 5-arylpyrazole isomer.[4] 2. Aprotic Dipolar Solvents: For reactions with aryl hydrazines, consider using aprotic dipolar solvents like N,N-dimethylacetamide (DMA), which can provide high regioselectivity at room temperature.[2][7]
Suboptimal pH The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, directly impacting which nitrogen attacks which carbonyl carbon.[1]1. Acid Catalysis: Introduce a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid). This can favor the formation of a specific regioisomer.[8] 2. Base-Mediated Conditions: In some cases, a base might be required to deprotonate the hydrazine, altering its reactivity profile.
Steric and Electronic Mismatch The inherent electronic and steric properties of your substrates may favor the formation of a mixture.1. Modify Substituents: If possible, consider modifying the substituents on the 1,3-dicarbonyl compound to enhance the electronic or steric bias for one reaction pathway. For example, introducing a bulky group can direct the reaction to the less hindered carbonyl.[3]
Problem 2: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired pyrazole is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Underlying Principle Troubleshooting Steps
Insufficient Reaction Energy The activation energy for the condensation and cyclization steps may not be met under the current conditions.1. Increase Temperature: Refluxing the reaction mixture is a common and effective strategy.[5] 2. Microwave Irradiation: Employ microwave-assisted synthesis to provide rapid and efficient heating, often leading to higher yields and shorter reaction times.[5][9]
Catalyst Inefficiency or Absence The reaction may require a catalyst to proceed at a reasonable rate.1. Introduce an Acid Catalyst: For Knorr-type syntheses, add a catalytic amount of an acid like acetic acid.[5][10] 2. Explore Alternative Catalysts: Consider using Lewis acids or specialized catalysts like nano-ZnO, which have been shown to be effective.[2]
Starting Material Degradation One or both of the starting materials may be unstable under the reaction conditions.1. Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration. 2. Check Purity of Reagents: Ensure the starting materials are pure and free from any contaminants that might promote degradation.[6]
Problem 3: Difficult Purification

Symptoms:

  • The desired pyrazole co-elutes with starting materials or byproducts during column chromatography.

  • The product is difficult to crystallize.

Potential Causes & Solutions:

Potential Cause Underlying Principle Troubleshooting Steps
Similar Polarity of Products and Impurities The regioisomers or byproducts may have very similar polarities to the desired product.1. Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases for column chromatography. 2. Acid-Base Extraction: If the pyrazole has a basic nitrogen, it can be purified by forming an acid addition salt. Dissolve the crude product in an organic solvent and treat it with an inorganic or organic acid to precipitate the pyrazole salt, which can then be isolated by filtration and neutralized to recover the pure pyrazole.[11]
Product is an Oil The physical properties of the substituted pyrazole may prevent it from crystallizing easily.1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. 2. Salt Formation: Convert the oily product into a crystalline salt by reacting it with a suitable acid.

Part 3: Experimental Protocols & Visualizations

Protocol: Regioselective Synthesis of a 1,5-Diarylpyrazole using Modified Conditions

This protocol provides a general procedure that can be adapted to improve regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Aryl hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in TFE, add the aryl hydrazine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the TFE under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and reaction pathways in pyrazole synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Potential Outcomes Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Acidic (e.g., AcOH) Acidic (e.g., AcOH) Unsymmetrical\n1,3-Dicarbonyl->Acidic (e.g., AcOH) Reacts with Neutral/Basic Neutral/Basic Unsymmetrical\n1,3-Dicarbonyl->Neutral/Basic Reacts with Fluorinated Alcohol (TFE) Fluorinated Alcohol (TFE) Unsymmetrical\n1,3-Dicarbonyl->Fluorinated Alcohol (TFE) Reacts with Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Acidic (e.g., AcOH) Reacts with Substituted\nHydrazine->Neutral/Basic Reacts with Substituted\nHydrazine->Fluorinated Alcohol (TFE) Reacts with Regioisomer A Regioisomer A Acidic (e.g., AcOH)->Regioisomer A Favors Mixture of Isomers Mixture of Isomers Neutral/Basic->Mixture of Isomers Often leads to Regioisomer B Regioisomer B Fluorinated Alcohol (TFE)->Regioisomer B Highly selective for

Caption: Decision tree for controlling regioselectivity.

G Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction Incomplete Reaction Low Yield?->Incomplete Reaction Yes Side Reactions Side Reactions Low Yield?->Side Reactions Yes Successful Synthesis Successful Synthesis Low Yield?->Successful Synthesis No Increase Temp/Time Increase Temp/Time Incomplete Reaction->Increase Temp/Time Use Microwave Use Microwave Incomplete Reaction->Use Microwave Purify Reagents Purify Reagents Side Reactions->Purify Reagents Optimize Catalyst Optimize Catalyst Side Reactions->Optimize Catalyst Increase Temp/Time->Successful Synthesis Use Microwave->Successful Synthesis Purify Reagents->Successful Synthesis Optimize Catalyst->Successful Synthesis

Caption: Troubleshooting workflow for low yield issues.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. Available from: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available from: [Link]

  • Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synlett. 2007;(5):704–708. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available from: [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Request PDF - ResearchGate. Available from: [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. 2011;15(5):657–674. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF - ResearchGate. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available from: [Link]

  • Pechmann Pyrazole Synthesis. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available from: [Link]

  • Pechmann pyrazole synthesis. Request PDF - ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]

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improving yield and purity of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving optimal yield and purity for this important heterocyclic intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental guides grounded in established literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of this compound. The typical synthetic route involves the cyclocondensation of a hydrazine with an appropriate β-ketonitrile precursor, such as ethyl 2-cyano-2-phenylacetate followed by hydrolysis, or a one-pot reaction with a suitable 1,3-dicarbonyl equivalent.

Q1: My reaction yield is consistently low. What are the primary causes and how can I mitigate them?

Low yield is a multifaceted issue often stemming from incomplete reactions, competing side reactions, or product loss during workup.

Possible Cause & Explanation Recommended Solution & Rationale
Incomplete Cyclocondensation Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure full consumption of the limiting reagent. Pyrazole formation can be slower than expected, especially with sterically hindered substrates.[1] Rationale: Ensuring the reaction goes to completion is the most direct way to maximize the theoretical yield before addressing other loss pathways.
Sub-optimal pH Adjust pH: The initial condensation step is often favored under slightly acidic conditions to activate the carbonyl group, while the subsequent cyclization and aromatization can be influenced by either acidic or basic catalysts.[2][3] Perform small-scale trials varying the pH to find the optimal range for your specific substrate. Rationale: pH control is critical for managing the nucleophilicity of hydrazine and the reactivity of the carbonyl intermediates.
Competing Side Reaction: Decarboxylation Maintain Moderate Temperatures: Avoid excessive heat (>150-180°C) during the reaction or workup, especially under strongly acidic or basic conditions.[4][5] The carboxylic acid group on the pyrazole ring can be thermally labile. Rationale: Decarboxylation is often an irreversible process that directly converts the desired product into a by-product, permanently lowering the yield.
Product Loss During Workup Optimize Precipitation pH: As an amphoteric molecule (containing both a basic amino group and an acidic carboxylic acid group), the product's solubility is highly pH-dependent. It will be most insoluble at its isoelectric point. Determine this pH empirically by slowly adjusting the pH of your aqueous solution and observing at which point maximum precipitation occurs before filtration. Rationale: Incorrect pH during precipitation can leave a significant portion of your product dissolved in the mother liquor.
Q2: My final product is impure, showing multiple spots on TLC/peaks in LC-MS. What are the likely impurities and how do I remove them?

Purity is paramount for subsequent applications. Impurities typically arise from unreacted starting materials, regioisomers, or side products.

Likely Impurity Identification & Removal Strategy
Unreacted Starting Materials Identification: Compare TLC/LC-MS retention times with authentic samples of your starting materials. Removal: An acid-base wash is highly effective. Dissolve the crude product in a dilute base (e.g., 1M NaHCO₃) to deprotonate the carboxylic acid, forming a water-soluble salt. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic starting materials. Then, re-acidify the aqueous layer to precipitate the pure product.
Regioisomer Formation Identification: This is common when using unsymmetrical 1,3-dicarbonyl precursors.[1][2] The isomers may have very similar TLC Rf values but can often be distinguished by NMR or LC-MS. Removal: Fractional recrystallization is the preferred method. Test various solvent systems (e.g., Ethanol/Water, Dioxane, Acetonitrile) to find one where the desired isomer has significantly lower solubility than the undesired one. If this fails, preparative column chromatography may be necessary.
Hydrolyzed Precursor (if starting from nitrile) Identification: If the synthesis involves a nitrile that is subsequently hydrolyzed, incomplete hydrolysis will leave a nitrile-containing impurity. This can be detected by a characteristic nitrile stretch (~2230 cm⁻¹) in the IR spectrum. Removal: Re-subject the crude product to the hydrolysis conditions (e.g., reflux in aqueous acid or base) to drive the conversion to completion.
Decarboxylated Product Identification: The impurity will have a higher Rf on TLC and a lower mass in MS corresponding to the loss of CO₂ (44 Da). Removal: Purification is challenging as the impurity has similar functional groups. Careful column chromatography or fractional recrystallization is required. The best strategy is prevention by avoiding harsh reaction conditions.[6]
Experimental Workflow & Protocols

The following diagram and protocols provide a generalized yet detailed approach for the synthesis and purification.

Overall Synthesis and Purification Workflow

G cluster_0 Synthesis cluster_1 Purification A Reactants: - Phenylmalononitrile Derivative - Hydrazine Hydrate B Cyclocondensation Reaction (e.g., in Ethanol, Reflux) A->B Step 1 C Initial Product Isolation (Cooling & Filtration) B->C Step 2 D Crude Product C->D E Acid-Base Extraction 1. Dissolve in Base (aq) 2. Wash with Organic Solvent 3. Re-acidify (aq) D->E Step 3 F Recrystallization (e.g., from Ethanol/Water) E->F Step 4 G Pure Product (Filtration & Drying) F->G Step 5

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis via Cyclocondensation

This protocol is a representative method. Researchers should adapt it based on their specific starting materials and laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-cyano-3-oxo-3-phenylpropanoate (1.0 eq) with ethanol (5-10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Hydrolysis (One-Pot): After cooling, add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux again for 2-4 hours to hydrolyze the intermediate ester.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly acidify the solution with cold 2M HCl with vigorous stirring. Adjust the pH to approximately 4-5, where the product should precipitate.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and test various solvents. The ideal solvent will dissolve the product when hot but not when cold. A common and effective system for this molecule is a mixture of ethanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold ethanol/water solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of the pyrazole ring formation?

The formation of the pyrazole ring is a classic example of a cyclocondensation reaction.[7][8] The process generally involves two key stages:

  • Condensation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups (or a nitrile group) of the 1,3-dicarbonyl equivalent, forming a hydrazone intermediate.

  • Cyclization & Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate. This intermediate subsequently dehydrates (loses a water molecule) to form the stable, aromatic pyrazole ring.[3]

G A Hydrazine (H2N-NH2) C Hydrazone Intermediate A->C B β-Ketoester/Nitrile Precursor B->C D Cyclic Intermediate (Non-aromatic) C->D Intramolecular Cyclization E Final Pyrazole Ring (Aromatic) D->E Dehydration (-H2O)

Caption: Simplified pyrazole formation mechanism.

Q4: Can I use substituted hydrazines in this reaction?

Yes, using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) is a common strategy to install a substituent at the N1 position of the pyrazole ring.[2] However, be aware that using an unsymmetrical substituted hydrazine can introduce another level of complexity regarding regioselectivity.

Q5: My purified product appears colored (e.g., yellow or tan). Is this normal?

While the theoretical color is white to off-white, minor impurities or trace oxidation products can often impart a slight yellow or tan color.[9] If analytical data (NMR, MS, elemental analysis) confirm the structure and high purity (>98%), a slight coloration is often acceptable for many subsequent applications. If a completely colorless product is required, a charcoal treatment during recrystallization may help remove colored impurities.

References
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 100. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2023). Organic Letters, 25(37), 6828–6833. [Link]

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (n.d.). European Patent Office. [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 2024–2077. [Link]

  • Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Klier-Schober/b378c2e6f437c3ed0e704604928b9c2980d29188]([Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. (2012). Journal of the Serbian Chemical Society. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules, 11(1), 1–11. [Link]

  • Unit 4 Pyrazole. (2021). SlideShare. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 668–693. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]

  • Pyrazoles database - synthesis, physical properties. (n.d.). ChemSynthesis. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6599–6603. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

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  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances, 12(35), 22696–22718. [Link]

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Technical Support Center: Troubleshooting Poor Solubility of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting poor solubility of pyrazole derivatives in biological assays.

Introduction: The Pyrazole Solubility Challenge

Pyrazole and its derivatives are foundational scaffolds in modern drug discovery, valued for their diverse pharmacological activities.[1][2] However, their advantageous structural features—often planar, aromatic, and lipophilic—can also be a significant liability in the lab.[3][4] The strong crystal lattice energy and inherent hydrophobicity of many pyrazole derivatives lead to poor aqueous solubility, a critical bottleneck that can generate unreliable data in biological assays, underestimate compound potency, and stall promising research.[3][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for diagnosing, troubleshooting, and overcoming the solubility challenges associated with pyrazole derivatives. Moving beyond simple protocols, we delve into the physicochemical principles governing these issues and offer a tiered approach to resolving them, from basic solvent adjustments to advanced formulation strategies.

Part 1: Understanding and Quantifying the Problem

Before you can solve a solubility issue, you must correctly identify and measure it. This section addresses the fundamental questions surrounding pyrazole solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole derivative consistently precipitating in my aqueous assay buffer?

A: The issue often stems from the inherent physicochemical properties of the pyrazole scaffold. Key factors include:

  • High Crystal Lattice Energy: The planar structure of the pyrazole ring allows molecules to pack tightly into a stable crystal lattice.[6] A significant amount of energy is required to break these intermolecular bonds and allow the compound to dissolve in a solvent.

  • Lipophilicity (Hydrophobicity): Many pyrazole derivatives are designed to interact with hydrophobic pockets in biological targets, making them inherently lipophilic (literally "fat-loving").[4][7] This property makes them poorly soluble in aqueous (water-based) environments like cell culture media and phosphate-buffered saline (PBS).

  • pH and Ionization State: The solubility of pyrazole derivatives with ionizable functional groups (acidic or basic moieties) is highly dependent on the pH of the buffer.[5][8] If the buffer pH renders the compound in its neutral, less polar form, solubility will be significantly lower.

Q2: I dissolved my compound in 100% DMSO and it was perfectly clear. Why did it immediately precipitate when I added it to my cell culture media?

A: This is a classic phenomenon known as "DMSO crash-out" or "fall-out."[9] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many non-polar compounds, its solubilizing effect is concentration-dependent.[10][11] When your concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses rapidly. This sudden shift in the solvent environment from a high-DMSO, organic-like medium to a >99% aqueous medium leaves your hydrophobic compound with nowhere to go, causing it to precipitate out of solution.[12][13] This is a primary source of artifacts and poor data reproducibility in biological assays.[14]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A: This is a critical distinction. The type of solubility you measure depends on the stage of your research and the question you are asking.[15][16]

  • Kinetic Solubility answers the question: "To what extent does my compound stay in solution after being rapidly diluted from a DMSO stock into an aqueous buffer?"[5][15] This measurement is most relevant for early-stage drug discovery and high-throughput screening (HTS) because it mimics the process of adding a compound to an assay plate. It is a measure of a compound's tendency to precipitate under non-equilibrium conditions.[17]

  • Thermodynamic Solubility (or Equilibrium Solubility) answers the question: "What is the true maximum concentration of my compound that can be dissolved in a buffer at equilibrium?"[5][15] This is a more rigorous measurement, determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24 hours) to reach a true saturation point.[18] It is the gold standard for lead optimization and pre-formulation studies.

The table below summarizes the key differences:

FeatureKinetic SolubilityThermodynamic (Equilibrium) Solubility
Question Answered "To what extent does it precipitate?""To what extent does it dissolve?"
Starting Material Concentrated DMSO stock solutionSolid (crystalline or amorphous) compound
Incubation Time Short (minutes to < 2 hours)[18]Long (12-24+ hours)[17][18]
Relevance Early discovery, HTS, in vitro assays[5][17]Lead optimization, pre-formulation, in vivo studies[17]
Typical Value Often higher than thermodynamic solubility, as it can form supersaturated solutions or amorphous precipitates[15]Represents the true saturation concentration of the most stable crystalline form
Common Assay Nephelometry (Turbidimetry), Direct UV after filtration[16][17]Shake-Flask Method followed by HPLC-UV or LC-MS[17][18]

For most in vitro assay troubleshooting, measuring kinetic solubility is the most practical first step as it directly reflects the experimental conditions causing the problem.

Part 2: Troubleshooting Workflows & Protocols

This section provides a logical workflow for addressing solubility issues and detailed protocols for quantifying the problem.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with pyrazole derivatives.

G start Start: Poor solubility suspected (Precipitation, inconsistent data) check_dmso Q: Is final DMSO concentration >1%? Or is stock concentration very high? start->check_dmso reduce_dmso Action: Reduce final DMSO to <0.5%. Use serial dilutions in assay buffer. check_dmso->reduce_dmso Yes measure_kinetic Action: Measure Kinetic Solubility in assay buffer (Protocol 1) check_dmso->measure_kinetic No reduce_dmso->measure_kinetic is_sol_ok Q: Is kinetic solubility sufficient for desired assay concentration? measure_kinetic->is_sol_ok proceed Proceed with optimized DMSO concentration is_sol_ok->proceed Yes formulate Need Formulation Strategy is_sol_ok->formulate No end End: Soluble formulation achieved proceed->end check_pka Q: Does the compound have an ionizable group? formulate->check_pka adjust_ph Action: Adjust buffer pH away from pKa (higher for acids, lower for bases) check_pka->adjust_ph Yes use_cosolvent Action: Test Co-solvents (e.g., PEG400, Ethanol) check_pka->use_cosolvent No re_measure Action: Re-measure Kinetic Solubility adjust_ph->re_measure is_sol_ok2 Q: Is solubility now sufficient? re_measure->is_sol_ok2 is_sol_ok2->use_cosolvent No is_sol_ok2->end Yes use_cd Action: Use Advanced Formulation (e.g., Cyclodextrin - Protocol 2) use_cosolvent->use_cd If insufficient use_cd->end

Caption: A step-by-step decision tree for troubleshooting pyrazole solubility.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Objective: To rapidly determine the concentration at which a pyrazole derivative precipitates when diluted from a DMSO stock into an aqueous buffer. This method measures the light scattered by insoluble particles (turbidity).[5][17]

Materials:

  • Pyrazole derivative stock solution (e.g., 10 mM in 100% DMSO).

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear 96- or 384-well microplates.

  • Nephelometer or plate reader capable of measuring light scattering.

Methodology:

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound stock in 100% DMSO. For example, starting from 10 mM, dilute 1:2 across 8 wells to get concentrations from 10 mM down to 78 µM.

  • Prepare Buffer Plate: Add 198 µL of your aqueous assay buffer to the wells of a separate 96-well plate.

  • Initiate Assay: Using a multichannel pipette, rapidly transfer 2 µL of the DMSO compound dilutions into the corresponding wells of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM to 0.78 µM.

  • Incubate: Shake the plate gently for 5 minutes, then let it incubate at room temperature for 1-2 hours, protected from light.

  • Measure Turbidity: Place the plate in the nephelometer and measure the turbidity (light scattering) in each well.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal rises sharply above the background (buffer + 1% DMSO).

Part 3: Practical Strategies for Solubility Enhancement

If your compound's kinetic solubility is below the required concentration for your assay, you must employ a formulation strategy.

Q4: My compound's kinetic solubility is only 5 µM, but I need to test it at 50 µM in a cell-based assay. What are my options?

A: You have several excellent options, which should be explored in a stepwise manner from simplest to most complex.

1. Co-Solvent Addition: The simplest approach is to add a small percentage of a water-miscible organic solvent (a co-solvent) to your final assay buffer.[3] This increases the overall polarity of the medium, making it more hospitable to your lipophilic compound.

  • Causality: Co-solvents like Polyethylene Glycol 400 (PEG400) or ethanol work by reducing the polarity of the water-based solvent system, which lowers the energy penalty for solvating a hydrophobic molecule.

Common Co-solvents for In Vitro Assays

Co-SolventTypical Final Conc.Notes & Considerations
Ethanol 1-2%Can be cytotoxic at higher concentrations. Ensure you run a vehicle control.
PEG400 1-5%Generally well-tolerated by cells. A good first choice for many applications.
Propylene Glycol (PG) 1-5%Similar to PEG400; often used in combination.

2. pH Modification: If your pyrazole derivative has an acidic or basic functional group, its charge state—and therefore its solubility—is dictated by the buffer pH.[5][9]

  • For an acidic compound (e.g., with a carboxylic acid): Raising the pH above its pKa will deprotonate it, creating a charged (and more water-soluble) carboxylate.

  • For a basic compound (e.g., with an amine group): Lowering the pH below its pKa will protonate it, creating a charged (and more water-soluble) ammonium salt.

  • Action: First, determine your compound's pKa (this can be done experimentally or with prediction software). Then, adjust your assay buffer pH by 1-2 units away from the pKa to favor the ionized form, ensuring the new pH is compatible with your biological system.

3. Cyclodextrin Encapsulation (Advanced Strategy): For highly insoluble compounds, cyclodextrins are a powerful tool.[19] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19][20]

  • Mechanism: The hydrophobic pyrazole derivative partitions into the non-polar interior cavity of the cyclodextrin, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[19][20] This can increase aqueous solubility by several orders of magnitude.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[22]

Cyclodextrin Encapsulation Diagram

Caption: Encapsulation of a hydrophobic pyrazole within a cyclodextrin host.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a concentrated aqueous stock solution of a poorly soluble pyrazole derivative for use in biological assays.[23]

Materials:

  • Pyrazole derivative (solid powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous buffer (e.g., sterile saline or PBS).

  • Sterile vials.

  • Vortex mixer and/or sonicator.

  • Sterile 0.22 µm syringe filter.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in buffer and bring the final volume to 10 mL for a 20% solution. Gentle warming may be required. Allow the solution to cool to room temperature.

  • Add Compound: Weigh the pyrazole derivative and add it to the HP-β-CD solution to achieve the desired final concentration. It is recommended to add the compound as a solid powder to avoid introducing organic solvents.

  • Complexation: Tightly cap the vial and vortex vigorously for 30-60 minutes. Sonication in a bath sonicator can also be used to accelerate dissolution. The solution should become clear as the inclusion complex forms.

  • Incubation: For difficult compounds, incubate the mixture overnight on an orbital shaker at room temperature.

  • Sterilization and Clarification: To ensure the removal of any undissolved particulates and to sterilize the solution for cell culture use, pass the final solution through a 0.22 µm sterile syringe filter.

  • Usage: The resulting clear, sterile solution is now your aqueous stock. It can be diluted directly into your assay medium. Always include a vehicle control using the same final concentration of the HP-β-CD solution without the compound.

Part 4: Advanced & Future-Looking Solutions

Q5: I've tried everything above and my compound is still not soluble enough. What's next?

A: For extremely challenging "brick dust" compounds, advanced formulation strategies may be necessary, though these often require specialized expertise. One promising area is nanoformulation. This involves encapsulating the active compound within a nanoparticle carrier.[24] For example, research has shown that entrapping a completely water-insoluble pyrazole derivative within a biodegradable dendrimer resulted in a 105-fold increase in its water solubility, creating a viable nano-formulation for biological testing.[24][25][26] These methods, while complex, demonstrate that even the most difficult solubility challenges can often be overcome with advanced materials science.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-653.
  • Alfei, S., Schito, A. M., & Zuccari, G. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials (Basel, Switzerland), 11(10), 2662. [Link]

  • PubMed. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials (Basel), 11(10), 2662. [Link]

  • Alfei, S., Brullo, C., Spallarossa, A., & Zuccari, G. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • ResearchGate. (2021). (PDF) Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6563. [Link]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • National Institutes of Health. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(12), 1273–1278. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 937-962. [Link]

  • National Institutes of Health. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?[Link]

  • ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?[Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • National Institutes of Health. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Scale-Up of a Key Heterocyclic Intermediate

Welcome to the technical support guide for the synthesis and scale-up of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a valuable building block in medicinal chemistry and drug development, prized for its structural motifs that are common in pharmacologically active compounds.

Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale is a complex undertaking fraught with challenges that may not be apparent in small-scale reactions.[1] Physical parameters such as heat transfer, mass transfer, and mixing efficiency change dramatically with increasing volume and can significantly impact reaction outcomes, safety, and product purity.[1][2]

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up of this important synthesis.

Synthesis Overview: Reaction Pathway and Mechanism

The most common and reliable route to this compound involves a two-step process:

  • Condensation & Cyclization: Reaction of an activated phenylacrylate derivative, such as ethyl 2-cyano-3-ethoxy-3-phenylacrylate, with hydrazine hydrate to form the ethyl ester of the target pyrazole.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

The core of this synthesis is the formation of the pyrazole ring, a classic example of heterocyclic chemistry.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic pyrazole ring. Controlling the reaction conditions is crucial to favor the desired regioisomer.

Synthesis_Pathway cluster_0 Step 1: Phenylacrylate Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Ester Hydrolysis Reactant1 Ethyl (ethoxymethylene)cyanoacetate Intermediate1 Ethyl 2-cyano-3-ethoxy-3-phenylacrylate Reactant1->Intermediate1 Reactant2 Phenylboronic Acid Reactant2->Intermediate1 Suzuki Coupling (Conceptual Step*) Intermediate2 Ethyl 3-amino-4-phenyl- 1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 Cyclization Reactant3 Hydrazine Hydrate (N2H4·H2O) Reactant3->Intermediate2 FinalProduct 3-Amino-4-phenyl- 1H-pyrazole-5-carboxylic acid Intermediate2->FinalProduct Saponification Reagent1 Base (e.g., NaOH) Acid Workup (e.g., HCl) Reagent1->FinalProduct caption *Note: The phenyl group is typically incorporated in the starting material, e.g., from Phenylacetonitrile.

Caption: Synthesis pathway for this compound.

Troubleshooting Guide: Addressing Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Problem/Observation Potential Causes Recommended Solutions & Explanations
1. Uncontrolled Exotherm / Thermal Runaway during Hydrazine Addition The reaction between hydrazine and the acrylate precursor is highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3]Solution: 1. Slow, Controlled Addition: Add hydrazine hydrate subsurface via a dosing pump at a strictly controlled rate. This prevents localized concentration and heat buildup.2. Efficient Cooling: Ensure the reactor's cooling jacket is operational and set to a low temperature before starting the addition. Verify the heat transfer fluid is circulating effectively.3. Dilution: Perform the reaction at a higher dilution. While this may increase solvent cost, it provides a larger thermal mass to absorb the heat of reaction, making it inherently safer.[3]
2. Low Yield of Pyrazole Ester (Intermediate 2) - Incomplete Reaction: Insufficient reaction time or temperature.- Side Reactions: Hydrazine can react with the ester group or form other byproducts if conditions are not optimal.[4][5]- Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2]Solution: 1. In-Process Control (IPC): Monitor the reaction using HPLC or TLC to confirm the disappearance of the starting material before proceeding with workup.2. Temperature Optimization: Maintain the reaction temperature within the validated range (often moderately elevated, e.g., 60-80°C, after the initial exothermic addition is complete).3. Agitator Assessment: Ensure the agitator speed and design are sufficient for the vessel size to maintain a homogeneous mixture.
3. Formation of Impurities / Regioisomers The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[3] The reaction conditions (solvent, temperature, pH) can influence which nitrogen of the hydrazine initiates the attack and the subsequent cyclization pathway.Solution: 1. Solvent Screening: The polarity of the solvent can influence regioselectivity. Ethanol or isopropanol are common choices. Consider screening other solvents at a small scale.2. pH Control: The reaction pH can be critical. In some cases, the addition of a mild acid or base can direct the cyclization to the desired isomer.[3]3. Purification: Develop a robust purification method. Recrystallization is often the most scalable method. Screen various solvent systems (e.g., Ethanol/Water, Toluene/Heptane) to find one that effectively removes the undesired isomer.
4. Difficult Isolation / Oily Product After Hydrolysis - Incomplete Hydrolysis: The ester (Intermediate 2) may not have been fully converted to the carboxylic acid.- Incorrect pH during Workup: The product is amphoteric. It will be soluble at high pH (as the carboxylate salt) and low pH (as the ammonium salt). Precipitation is maximal at the isoelectric point.- Presence of Emulsions: High concentrations of salts or organic residues can lead to difficult phase separations.Solution: 1. Monitor Hydrolysis: Use HPLC to confirm the complete disappearance of the ester before workup.2. Precise pH Adjustment: After hydrolysis, carefully adjust the pH with acid (e.g., 2M HCl). Add the acid slowly and monitor the pH with a calibrated meter. The product should precipitate out. Find the optimal pH for maximum precipitation (typically pH 3-5).3. Anti-Solvent Addition: Consider adding an anti-solvent (e.g., water) to a solution of the product in a water-miscible solvent (e.g., ethanol) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main hazard is the use of hydrazine hydrate. It is a high-energy, toxic, and corrosive compound.[3] Key concerns include:

  • Thermal Runaway: As discussed, the initial condensation reaction is highly exothermic.[3]

  • Toxicity & Handling: Hydrazine is a suspected carcinogen and is highly toxic. All transfers and handling must be performed in a well-ventilated area (e.g., fume hood or ventilated enclosure) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and splash goggles.

  • Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of certain metals.[3] Ensure the reactor is free from catalytic metal contaminants.

Q2: How can I effectively monitor the progress of both reaction steps? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control.

  • Step 1 (Cyclization): Monitor the disappearance of the ethyl 2-cyano-3-ethoxy-3-phenylacrylate peak and the appearance of the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate peak.

  • Step 2 (Hydrolysis): Monitor the disappearance of the ester peak and the appearance of the final carboxylic acid product peak. This ensures you do not proceed to the difficult acidic workup prematurely.

Q3: What are the Critical Process Parameters (CPPs) I should focus on during scale-up? A3: The following parameters are critical for success:

  • Rate of Hydrazine Addition: Directly controls the rate of heat generation.

  • Reaction Temperature: Affects reaction rate and impurity profile.

  • Agitation Rate: Ensures homogeneity and efficient heat transfer.

  • pH of Precipitation: Critical for maximizing yield and ensuring consistent product isolation.

Caption: Troubleshooting workflow for low product yield.

Detailed Experimental Protocols

Part A: Lab-Scale Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
  • Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and an addition funnel.

  • Charge Reactants: To the flask, add ethyl 2-cyano-3-ethoxy-3-phenylacrylate (0.1 mol) and ethanol (400 mL).

  • Hydrazine Addition: Begin stirring and add hydrazine hydrate (0.11 mol, 1.1 eq) dropwise via the addition funnel over 30-45 minutes. Monitor the internal temperature; it should rise. Use a water bath to maintain the temperature below 50°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours, or until HPLC analysis shows complete consumption of the starting material.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour. The product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration, wash the cake with cold ethanol (2 x 50 mL), and dry under vacuum at 50°C to a constant weight.

Part B: Lab-Scale Hydrolysis to this compound
  • Setup: In a 1 L flask equipped with a stirrer and reflux condenser, suspend the ethyl ester from Part A (0.08 mol) in ethanol (200 mL).

  • Saponification: Add a solution of sodium hydroxide (0.16 mol, 2.0 eq) in water (200 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2-3 hours, or until HPLC analysis confirms the absence of the starting ester.

  • Workup: Cool the reaction mixture to room temperature. If desired, filter to remove any particulates.

  • Precipitation: Transfer the solution to a larger beaker and slowly add 2M hydrochloric acid with vigorous stirring. Monitor the pH. Continue adding acid until the pH is approximately 4-5. A thick precipitate will form.

  • Isolation: Stir the slurry in an ice bath for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL) to remove salts, and dry under vacuum at 60-70°C.

References

  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. (n.d.). Molbase.
  • Arts, M., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.
  • Reaction of β-Cyano Esters with Hydrazine Hydrate. (2005). ResearchGate.
  • Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Scientific Research Publishing.
  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][2][6][7]tetrazine, a Novel Ring System. (2005). ResearchGate. Available at:

  • Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. (2009). ResearchGate.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2012). National Institutes of Health.
  • Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. (n.d.). PubChem.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI.
  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF Document].
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.

Sources

Technical Support Center: Synthesis and Purification of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of aminopyrazole derivatives. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve your desired product with high purity and yield.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your aminopyrazole synthesis, providing explanations for their cause and actionable solutions.

Issue 1: Formation of Regioisomeric Impurities

Symptoms:

  • NMR spectra show duplicate sets of peaks, indicating a mixture of isomers.

  • Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.

  • The melting point of the isolated solid is broad.

Root Cause Analysis: The most significant challenge in the synthesis of N-substituted aminopyrazoles is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine). The two nitrogen atoms of the hydrazine possess different nucleophilicities, leading to two potential cyclization pathways and resulting in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1] The regiochemical outcome is governed by a delicate balance of kinetic and thermodynamic factors.[2] Generally, alkylhydrazines are more nucleophilic at the most substituted nitrogen, which would kinetically favor the 3-aminopyrazole, but this adduct can isomerize to the more stable adduct that leads to the 5-aminopyrazole.[3]

Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: You can influence the isomeric ratio by carefully selecting your reaction conditions.

    • Thermodynamic Control (Favors 5-aminopyrazole): Heating the reaction in a neutral solvent like ethanol typically yields the thermodynamically more stable 5-aminopyrazole isomer as the major product.[3]

    • Kinetic Control (Favors 3-aminopyrazole): Introducing a base, such as sodium ethoxide, can accelerate the cyclization of the kinetically favored intermediate, leading to the 3-aminopyrazole as the major product.[3]

  • Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly impact regioselectivity. For instance, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene under microwave irradiation favors the 5-aminopyrazole, while using sodium ethoxide in ethanol favors the 3-aminopyrazole.

  • Purification of Regioisomers: If a mixture is unavoidable, separation is often challenging due to similar physical properties.[4]

    • Column Chromatography: Careful selection of the mobile phase is crucial. A shallow gradient of a polar solvent in a non-polar solvent can often resolve the isomers.

    • Recrystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

  • Structural Confirmation: Unambiguous determination of the resulting regioisomer is critical.

    • 2D NMR: Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1]

    • Single-Crystal X-ray Diffraction: This is the definitive method for structural proof when suitable crystals can be obtained.[1]

Issue 2: Presence of Uncyclized Hydrazone Intermediate

Symptoms:

  • The final product contains a significant amount of a less polar byproduct (as seen on TLC).

  • IR spectrum shows a strong C≡N stretching band.[5][6]

  • Mass spectrometry indicates the presence of a compound with a mass corresponding to the starting materials minus a molecule of water.

Root Cause Analysis: The synthesis of aminopyrazoles from β-ketonitriles and hydrazines proceeds through a hydrazone intermediate.[5][6] If the subsequent intramolecular cyclization onto the nitrile group is incomplete, the stable hydrazone intermediate may be isolated as a major impurity.[1] This can be due to insufficient reaction time, inadequate temperature, or steric hindrance around the nitrile group.

Strategic Solutions:

  • Increase Reaction Temperature and Time: Prolonging the reaction time or increasing the temperature (e.g., refluxing) can often drive the cyclization to completion.

  • Acid or Base Catalysis: The cyclization step can be facilitated by the addition of a catalytic amount of acid or base. An acid will protonate the nitrile nitrogen, making the carbon more electrophilic, while a base can deprotonate the secondary amine of the hydrazine, increasing its nucleophilicity.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by efficiently promoting the cyclization step.

Issue 3: Product Contamination with N-Acetylated Impurity

Symptoms:

  • A byproduct with a higher molecular weight (by 42 amu) is detected by MS.

  • ¹H NMR shows an additional singlet in the amide region and a downfield shift of the amino proton.

Root Cause Analysis: When using acetic acid as a solvent or catalyst at elevated temperatures, the desired aminopyrazole product, being nucleophilic, can react with the solvent to form an N-acetylated amide byproduct.[1]

Strategic Solutions:

  • Avoid Acetic Acid at High Temperatures: If high temperatures are required, consider using a different solvent system, such as ethanol or toluene, with a catalytic amount of a non-carboxylic acid (e.g., p-toluenesulfonic acid) if an acid catalyst is needed.

  • Lower Reaction Temperature: If acetic acid is essential for the reaction, try to run the synthesis at a lower temperature for a longer duration to minimize this side reaction.

  • Purification: The N-acetylated impurity generally has different polarity and can often be separated from the desired aminopyrazole by column chromatography or recrystallization.

Issue 4: Formation of Fused Heterocyclic Byproducts

Symptoms:

  • Isolation of a significantly higher molecular weight product than the expected aminopyrazole.

  • Complex NMR spectra that do not correspond to the desired product.

Root Cause Analysis: 5-Aminopyrazoles are versatile binucleophiles and can undergo further reactions with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

Strategic Solutions:

  • Control Stoichiometry: Use a slight excess of the hydrazine derivative to ensure the complete consumption of the 1,3-dielectrophilic starting material.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the initial formation of the aminopyrazole is complete (monitor by TLC).

  • Purification: These fused systems typically have very different polarities and crystallinities compared to the parent aminopyrazole, making them separable by standard purification techniques.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding aminopyrazole synthesis and purification.

Q1: What are the most common synthetic routes to aminopyrazoles?

A1: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These are the most common precursors, reacting with hydrazines to form an intermediate hydrazone which then cyclizes to the aminopyrazole.[1][5][6]

  • α,β-Unsaturated Nitriles: These compounds, typically bearing a leaving group at the β-position, also react with hydrazines to yield aminopyrazoles.

Q2: How can I monitor the progress of my aminopyrazole synthesis?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the disappearance of starting materials and the appearance of the product spot. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Q3: My reaction mixture is intensely colored (yellow/red). Is this normal, and how can I remove the color?

A3: The formation of colored impurities is a common issue in reactions involving hydrazines, which can undergo side reactions.[7] While the color may persist in the crude product, it can often be removed during purification.

  • Recrystallization: This is often very effective. The colored impurities may be more soluble in the recrystallization solvent and remain in the mother liquor.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.

  • Column Chromatography: The colored impurities may have different retention factors and can be separated on a silica gel column.

Q4: I am having trouble purifying my aminopyrazole using silica gel chromatography due to streaking. What can I do?

A4: The basicity of the amino group on the pyrazole ring can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[4]

  • Add a Basic Modifier to the Eluent: Adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase can neutralize the acidic sites on the silica and improve the peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

  • Protecting Group Strategy: If the amino group is interfering with purification or subsequent reactions, you can protect it (e.g., as a Boc-carbamate) before chromatography and then deprotect it in a later step.[4]

Q5: What is the best way to remove unreacted hydrazine from my final product?

A5: Unreacted hydrazine can often be removed through several methods:

  • Aqueous Workup: Hydrazine and its salts are generally water-soluble. Washing the organic extract of your product with water or a mild acidic solution (like dilute HCl or ammonium chloride solution) can help remove residual hydrazine.

  • Azeotropic Distillation: Hydrazine can be removed by azeotropic distillation with a suitable solvent like toluene.

  • Column Chromatography: Hydrazine is highly polar and will typically stick to the baseline of a silica gel column, allowing for easy separation from your less polar aminopyrazole product.

Q6: Can the nitrile group in my starting material or product be hydrolyzed during the reaction or workup?

A6: Yes, under certain conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid. This is more likely to occur under strongly acidic or basic conditions, especially with prolonged heating.[8][9] To avoid this:

  • Use Mild Conditions: Employ moderate pH and temperature during the reaction and workup.

  • Limit Exposure to Strong Acids/Bases: If a strong acid or base is required, use it catalytically and minimize the reaction time. Neutralize the reaction mixture promptly during the workup.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Aminopyrazole Synthesis from a β-Ketonitrile

This protocol describes a general method for the synthesis of a 5-aminopyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of ketonitrile).

  • Addition of Hydrazine: Add the hydrazine derivative (1.1 eq.) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Action
Mixture of IsomersLack of RegioselectivityModify reaction conditions (kinetic vs. thermodynamic control), use column chromatography for separation.
Incomplete ReactionIncomplete CyclizationIncrease reaction time/temperature, use a catalyst, consider microwave synthesis.
Acetylated ByproductReaction with Acetic Acid SolventUse an alternative solvent, lower reaction temperature.
High MW ByproductFurther Reaction of ProductControl stoichiometry, use milder conditions.
Colored ProductHydrazine Side ReactionsPurify by recrystallization (with/without charcoal) or column chromatography.
Column StreakingBasic Amino GroupAdd a basic modifier to the eluent, use a different stationary phase, or use a protecting group.
Nitrile HydrolysisStrong Acid/Base, High TempUse milder reaction and workup conditions.

IV. Visualization of Key Concepts

Diagram 1: Regioisomer Formation Pathway

This diagram illustrates the competing pathways leading to the formation of 3-amino and 5-aminopyrazole regioisomers from a monosubstituted hydrazine and a β-ketonitrile.

G cluster_start Starting Materials cluster_intermediates Kinetic vs. Thermodynamic Adducts cluster_products Final Products Hydrazine R-NH-NH2 Adduct_Kinetic Kinetic Adduct (Attack at N1) Hydrazine->Adduct_Kinetic k1 (faster) Adduct_Thermo Thermodynamic Adduct (Attack at N2) Hydrazine->Adduct_Thermo k2 (slower) Ketonitrile R'-CO-CH2-CN Ketonitrile->Adduct_Kinetic Ketonitrile->Adduct_Thermo Adduct_Kinetic->Adduct_Thermo Isomerization Product_3Amino 3-Aminopyrazole Adduct_Kinetic->Product_3Amino Cyclization (Base-catalyzed) Product_5Amino 5-Aminopyrazole Adduct_Thermo->Product_5Amino Cyclization (Thermally-driven)

Caption: Competing pathways in aminopyrazole synthesis.

Diagram 2: General Purification Workflow

This workflow outlines the decision-making process for purifying a crude aminopyrazole product.

G Start Crude Product TLC Assess Purity by TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot PurityCheck Is it >95% pure? Recrystallize Recrystallization PurityCheck->Recrystallize No FinalProduct Pure Product PurityCheck->FinalProduct Yes SingleSpot->PurityCheck Yes Column Column Chromatography SingleSpot->Column No (Multiple Spots) Recrystallize->FinalProduct Streaking Streaking on TLC? Column->Streaking Streaking->FinalProduct No ModifyEluent Add Base to Eluent Streaking->ModifyEluent Yes ModifyEluent->Column

Caption: Decision workflow for aminopyrazole purification.

V. References

  • Minimizing side product formation in aminopyrazole synthesis. (n.d.). BenchChem. Retrieved from

  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem. Retrieved from

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139–167.

  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. (n.d.). ResearchGate. Retrieved from

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). BenchChem. Retrieved from

  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. (n.d.). BenchChem. Retrieved from

  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015, August 6). The Heterocyclist. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Addressing Tautomeric Ambiguity in 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the inherent challenge of tautomerism in this important class of heterocyclic compounds. As you know, the precise structural elucidation of your synthesized compounds is non-negotiable for establishing robust structure-activity relationships (SAR) and ensuring reproducible pharmacological data.

3-Aminopyrazoles are prone to prototropic tautomerism, a key factor influencing their chemical reactivity and biological interactions.[1][2] This phenomenon primarily involves a 1,2-proton shift between the adjacent ring nitrogen atoms, leading to an equilibrium between the 3-amino-1H-pyrazole (3-AP) and 5-amino-1H-pyrazole (5-AP) forms. The position of this equilibrium is dynamic and highly sensitive to the electronic nature of substituents, solvent polarity, pH, and solid-state packing forces.[2][3][4] This guide provides troubleshooting advice and detailed protocols to help you confidently assign the dominant tautomeric form of your 3-aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows broad signals for the NH and pyrazole CH protons. What could be the cause?

A1: Broad signals in the 1H NMR spectrum are often indicative of an intermediate rate of exchange between the 3-amino and 5-amino tautomers on the NMR timescale.[5] This means that the proton transfer is occurring at a rate comparable to the frequency difference between the signals of the individual tautomers.

  • Troubleshooting Steps:

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the proton exchange rate, potentially resolving the broad signals into distinct peaks for each tautomer. This allows for the determination of the tautomeric equilibrium constant by integrating the signals.[6]

    • Solvent Change: The tautomeric equilibrium can be highly dependent on the solvent.[4] Rerunning the NMR in a different solvent (e.g., from DMSO-d6 to CDCl3 or vice versa) may shift the equilibrium to favor one tautomer, resulting in sharper signals. In some cases, a specific solvent like DMSO-d6 can slow the proton exchange sufficiently to observe separate signals for both tautomers.[3]

Q2: I've synthesized a 4-substituted 3-aminopyrazole. How does the substituent at the 4-position affect the tautomeric equilibrium?

A2: The electronic nature of the substituent at the C4 position significantly influences the relative stability of the tautomers.

  • Electron-donating groups (e.g., -NH2, -OH, -Cl) tend to stabilize the 3-amino tautomer (3-AP).[1]

  • Electron-withdrawing groups (e.g., -CN, -COOH, -CFO) generally favor the more polar 5-amino tautomer (5-AP), particularly in polar solvents.[1][3]

Q3: Can I use computational chemistry to predict the most stable tautomer?

A3: Absolutely. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[1][7][8] Calculations can provide the energy difference and Gibbs free energy difference between the 3-AP and 5-AP forms. For instance, calculations have predicted the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer by approximately 9.8-10.7 kJ mol−1.[1][3][7][8]

  • Best Practices:

    • Use a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Incorporate a polarizable continuum model (PCM) to simulate the effect of a solvent, as this can significantly alter the relative stabilities.[3]

Q4: My compound is a solid. How can I determine its tautomeric form in the solid state?

A4: For solid samples, the preferred methods are X-ray crystallography and solid-state NMR (ssNMR).

  • X-ray Crystallography: This is the gold standard for unambiguously determining the structure in the solid state, including the precise location of protons.[9][10][11][12] It provides definitive proof of which tautomer is present in the crystal lattice.[5]

  • Solid-State NMR (CP/MAS): Cross-polarization and magic-angle spinning (CP/MAS) 13C NMR is an excellent technique for studying tautomerism in solid samples.[3] Since the tautomerism is "frozen" in the solid state, you will observe distinct signals for the specific tautomer present.[3]

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Tautomeric Ambiguity using NMR Spectroscopy

Issue: Inconclusive or ambiguous NMR data for a 3-aminopyrazole derivative in solution.

Objective: To confidently assign the major tautomeric form in a given solvent.

Workflow Diagram:

NMR_Workflow start Ambiguous NMR Spectrum low_temp Low-Temperature NMR start->low_temp Slow Exchange solvent Change Solvent start->solvent Shift Equilibrium noesy 2D NOESY/ROESY start->noesy Through-Space Correlations assign Assign Tautomer low_temp->assign solvent->assign noesy->assign

Caption: NMR workflow for tautomer assignment.

Step-by-Step Protocol: 2D NOESY/ROESY for Tautomer Assignment

This protocol is particularly useful when you have substituents on the pyrazole ring or at the N1 position, allowing for the observation of through-space correlations.

  • Sample Preparation: Prepare a standard NMR sample of your compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.6 mL).

  • Acquire a 1H NMR Spectrum: Obtain a standard 1D 1H NMR spectrum to identify the chemical shifts of all protons.

  • Set up the 2D NOESY/ROESY Experiment:

    • Choose either a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY is often preferred for medium-sized molecules as it avoids zero-crossing issues.

    • Use a mixing time appropriate for your molecule's size (e.g., 200-500 ms).

  • Data Processing and Analysis:

    • Process the 2D data to obtain the NOESY/ROESY spectrum.

    • Look for key cross-peaks. For example, in a 1-substituted 3-aminopyrazole, a cross-peak between the N1-substituent and the pyrazole C5-H would strongly suggest the 3-amino tautomer. Conversely, a correlation with the C4-H would be expected for the 5-amino tautomer.

    • The presence or absence of these key correlations provides strong evidence for the predominant tautomer in solution.[13]

Guide 2: Confirming Tautomeric Form in the Solid State

Issue: The tautomeric form in solution may differ from the solid state due to crystal packing forces.

Objective: To definitively determine the tautomeric form of a crystalline 3-aminopyrazole derivative.

Workflow Diagram:

Solid_State_Workflow start Crystalline Sample xray Single-Crystal X-ray Diffraction start->xray Suitable Crystal ssnmr Solid-State NMR (CP/MAS) start->ssnmr Polycrystalline/Amorphous confirm Confirm Tautomer xray->confirm ssnmr->confirm

Caption: Solid-state analysis workflow.

Step-by-Step Protocol: Generalized Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of your 3-aminopyrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal and mount it on a goniometer head.[9]

  • Data Collection:

    • Place the mounted crystal in a diffractometer, typically under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[9]

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the collected data to obtain precise bond lengths, angles, and the positions of all atoms, including the hydrogen atoms on the nitrogen atoms.

  • Analysis: The final refined structure will provide an unambiguous depiction of the tautomeric form present in the crystal, showing the exact location of the N-H proton and the double bond distribution in the pyrazole ring.[9]

Data Summary Tables

Table 1: Influence of 4-Position Substituent on Tautomeric Preference

Substituent at C4Electronic EffectPredominant TautomerRationale
-NH2, -OH, -F, -ClElectron-Donating3-Amino (3-AP)Stabilizes the tautomer where the amino group is at position 3.[1]
-CN, -COOH, -CFOElectron-Withdrawing5-Amino (5-AP)Favors the more polar tautomer, especially in polar solvents.[1][3]

Table 2: Typical 13C NMR Chemical Shift Ranges for Tautomer Identification (in DMSO-d6)

Carbon Atom3-Amino Tautomer (ppm)5-Amino Tautomer (ppm)Key Differentiator
C3~155-160~140-145C3 is significantly more deshielded in the 3-amino tautomer.
C5~135-140~150-155C5 is significantly more deshielded in the 5-amino tautomer.
C4Variable based on substituentVariable based on substituentLess diagnostic for tautomer assignment compared to C3 and C5.
Note: These are approximate ranges and can vary based on other substituents on the ring.

References

  • Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. [Link]

  • MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Retrieved from [Link]

  • Afanas'eva, G. A., et al. (2014). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Journal of Organic Chemistry, 50, 412–421. [Link]

  • Trotsko, N., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. [Link]

  • Lopes, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14. [Link]

  • Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17–28. [Link]

  • Dymshits, V. A., et al. (2019). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Organic & Biomolecular Chemistry, 17(15), 3765–3775. [Link]

  • Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(4), 847. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 318-351. [Link]

  • Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(3), 39. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][1][7][8]thiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889–1892. [Link]

  • ResearchGate. (n.d.). X‐ray single crystal structure of 3 a. [Image]. Retrieved from [Link]

  • Elguero, J., et al. (1990). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 28(9), 807-814. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6610. [Link]

  • ResearchGate. (n.d.). The X-ray crystallographic structure determined for 3v. [Image]. Retrieved from [Link]

  • Claramunt, R. M., et al. (1991). Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1361-1366. [Link]

  • Kappe, C. O., et al. (2001). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 6(1), 46-59. [Link]

  • Elguero, J., et al. (1990). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1687-1693. [Link]

  • Smith, D. R., et al. (2018). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Acta Crystallographica Section C Structural Chemistry, 74(Pt 11), 1503–1510. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Amino-4-Phenyl-1H-Pyrazole-5-Carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1] Its unique chemical properties allow for versatile substitutions, leading to a broad spectrum of pharmacological activities.[2][3] Pyrazole derivatives are integral components of numerous FDA-approved drugs and are extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] This guide provides a comparative analysis of the bioactivity of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid and its structurally related analogs, offering experimental insights and protocols for researchers in the field. The focus is on understanding how subtle molecular modifications influence biological outcomes, a key principle in modern medicinal chemistry.

I. Comparative Anticancer Activity

Pyrazole derivatives have emerged as a significant class of compounds in oncology research, demonstrating multiple mechanisms of action by interacting with various cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[2][6] The development of novel pyrazole-based anticancer agents is a rapidly advancing field, with a constant need to correlate new findings with existing data to guide future synthesis.[7][8]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core. Structure-activity relationship (SAR) studies reveal that modifications at positions 1, 3, 4, and 5 are critical for enhancing cytotoxicity and target specificity. For instance, linking an aryl or heteroaryl moiety can significantly improve anticancer activity.[6] Similarly, the presence of electron-withdrawing groups, such as halogens, on phenyl rings attached to the pyrazole core has been shown to be beneficial for cytotoxic activity against certain cancer cell lines.[9]

Diagram 1: Key SAR Insights for Anticancer Pyrazoles

SAR_Anticancer cluster_substitutions Key Substitutions for Enhanced Activity cluster_targets Biological Targets Pyrazoles Pyrazole Core N1 N1-Position (e.g., Phenylsulfonamide) Pyrazoles->N1 C3 C3-Position (e.g., Phenylamino, Amine) Pyrazoles->C3 C4 C4-Position (e.g., Diazenyl, Carboxamide) Pyrazoles->C4 C5 C5-Position (e.g., Aryl Methyleneamino) Pyrazoles->C5 CDK CDK Inhibition N1->CDK Improves Selectivity Apoptosis Apoptosis Induction C3->Apoptosis Enhances Cytotoxicity EGFR EGFR Inhibition C4->EGFR Modulates Kinase Binding Tubulin Tubulin Polymerization C5->Tubulin Impacts Microtubule Stability

Caption: Structure-Activity Relationship (SAR) map for pyrazole analogs.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxicity of pyrazole analogs is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for comparison.

Compound/AnalogTarget Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
Pyrazole-Indole Hybrid 7a HepG2 (Liver)6.1 ± 1.9Doxorubicin (24.7 ± 3.2)[10]
Pyrazole-Indole Hybrid 7b HepG2 (Liver)7.9 ± 1.9Doxorubicin (24.7 ± 3.2)[10]
Pyrazolo[3,4-d]pyrimidine 17 MCF-7 (Breast)2.89Doxorubicin (4.27)[6]
Ferrocene-Pyrazole Hybrid 47c HCT-116 (Colon)3.12Not Available
Pyrazole-Thiophene Derivative 70c VariousPotentNot Specified[9]

This table synthesizes data from multiple studies to illustrate the range of activities. Direct comparison should be made cautiously due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It is a foundational technique for screening potential anticancer compounds.[13]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[12] Include wells for a vehicle control (e.g., 0.5% DMSO) and a no-cell background control.[11][13]

  • Incubation: Incubate the plates for a specified period (typically 24 to 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[11][12]

  • MTT Addition: After incubation, add 50 µL of MTT solution (final concentration 500 µg/mL) to each well and incubate for an additional 1-4 hours.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide, or pure DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

II. Comparative Antimicrobial Activity

Pyrazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[1][4][14] The structural versatility of the pyrazole scaffold allows for the fine-tuning of its properties to target specific microbial pathogens, offering a promising avenue for combating antibiotic resistance.[15]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the electronic and geometric characteristics of substituents are crucial.[16] Studies have shown that the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents, and the associated charges on these atoms, play a significant role in determining the strength of antifungal activity, particularly against Candida albicans.[16] The fusion of the pyrazole ring with other heterocyclic systems, such as thiazole, can also lead to compounds with potent and broad-spectrum antimicrobial activity.[17]

Quantitative Comparison of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying the antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference Drug (MIC, µg/mL)Source
Hydrazone 21a S. aureus (Gram +)62.5 - 125Chloramphenicol[15]
Hydrazone 21a C. albicans (Fungus)2.9 - 7.8Clotrimazole[15]
Pyrazole Derivative 3 E. coli (Gram -)0.25Ciprofloxacin[18]
Pyrazole Derivative 4 S. epidermidis (Gram +)0.25Ciprofloxacin[18]
Thiobarbituric Acid Deriv. 196 C. albicans (Fungus)4Not Specified[14]

Data compiled from various sources. MIC values can vary based on the specific strain and testing methodology (e.g., broth microdilution vs. agar diffusion).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents. It involves challenging microorganisms with serial dilutions of the test compounds in a liquid nutrient medium.

Principle: The visible growth of the microorganism is inhibited at or above the MIC.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from an overnight culture, adjusting the concentration to approximately 1.5 x 10⁸ CFU/mL.[19]

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the pyrazole analogs (e.g., from 256 µg/mL down to 1 µg/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[19]

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility. A solvent control (e.g., DMSO) should also be included.[19]

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram 2: General Workflow for Bioactivity Screening

Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_validation Secondary Validation cluster_output Outcome Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification PrimaryAssay High-Throughput Primary Assay (e.g., Cell Viability) Purification->PrimaryAssay DoseResponse Dose-Response Study (IC50 / MIC Determination) PrimaryAssay->DoseResponse Active 'Hits' Selectivity Selectivity Assays (e.g., COX-1 vs COX-2) DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism LeadCompound Identification of Lead Compound Mechanism->LeadCompound

Caption: A generalized workflow for screening and identifying lead compounds.

III. Comparative Anti-inflammatory Activity

The pyrazole nucleus is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor.[20][21] The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[22]

Structure-Activity Relationship (SAR) and COX-2 Selectivity

Selective inhibition of the COX-2 isoform over COX-1 is a critical goal in developing safer anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects. For pyrazole analogs, the presence of a bulky hydrophobic group and a benzenesulfonamide moiety are key structural features that promote selective binding to the COX-2 active site.[22] Docking studies have revealed that the SO₂NH₂ group can form crucial hydrogen bonds with residues like His90 and Arg513 within the COX-2 selective pocket.[22]

Quantitative Comparison of COX Inhibition

The inhibitory potency of compounds against COX-1 and COX-2 is determined by their IC₅₀ values. The selectivity index (SI), calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2), is a critical parameter for evaluating COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.

Compound/AnalogCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Source
Hybrid 5u >1001.7974.92[22]
Hybrid 5s >1002.5172.95[22]
Thymol-Pyrazole 8b 2.530.008316[23]
Pyrazole-Pyridazine 5f >1001.50>66.67[24]
Celecoxib (Reference)>1001.2878.06[22]

This table highlights the potent and selective COX-2 inhibition achieved by various pyrazole analogs, with some compounds showing selectivity comparable to or exceeding the reference drug, Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercial kits are widely available for this purpose.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add buffer, heme, and the test compound (pyrazole analog) at various concentrations. Add the COX-1 or COX-2 enzyme to initiate the reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Substrate Addition: Initiate the peroxidase reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately read the absorbance of the plate using a plate reader in kinetic mode at the appropriate wavelength for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration. Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.[23]

Conclusion

This compound and its analogs constitute a remarkably versatile class of bioactive compounds. Through strategic chemical modifications, their biological activities can be tailored to achieve potent and selective effects against cancer cells, microbial pathogens, and inflammatory pathways. The comparative data and experimental protocols presented in this guide underscore the importance of structure-activity relationship studies in medicinal chemistry. The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a systematic approach to its exploration, grounded in robust experimental validation, will undoubtedly yield promising lead compounds for future drug development.

References

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The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationships of 3-Amino-4-Phenyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyrazole nucleus stands as a privileged scaffold, a versatile building block that has given rise to a multitude of therapeutic agents.[1] Its unique electronic and steric properties make it a chameleon in the hands of medicinal chemists, capable of interacting with a diverse array of biological targets.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, class of pyrazole derivatives: those built upon the 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid core. We will dissect how subtle modifications to this central scaffold can dramatically influence biological activity, offering a roadmap for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this remarkable molecular architecture.

The journey of a drug candidate from a mere concept to a clinical reality is paved with meticulous molecular tailoring. SAR studies are the compass on this journey, guiding the optimization of a lead compound into a potent, selective, and safe therapeutic agent.[2] For the this compound scaffold, three key positions offer fertile ground for chemical exploration: the 3-amino group, the 4-phenyl ring, and the 5-carboxylic acid functionality. Each of these seemingly minor appendages plays a crucial role in the molecule's interaction with its biological target, and understanding their interplay is paramount to successful drug design.

The Core Scaffold: A Triumvirate of Functionality

The this compound core is a carefully orchestrated arrangement of functional groups, each contributing to the molecule's overall physicochemical properties and biological activity. The pyrazole ring itself, an aromatic heterocycle, provides a rigid framework and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1] The substituents at the 3, 4, and 5 positions then fine-tune these interactions, dictating the molecule's affinity and selectivity for its target.

graph SAR_Core_Scaffold { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Scaffold [label="this compound", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Position3 [label="3-Amino Group\n(H-bond donor/acceptor, nucleophilicity)", pos="-3,2!"]; Position4 [label="4-Phenyl Ring\n(Steric bulk, lipophilicity, electronic effects)", pos="3,2!"]; Position5 [label="5-Carboxylic Acid\n(H-bond donor/acceptor, acidity, potential for derivatization)", pos="0,-2!"];

Scaffold -- Position3; Scaffold -- Position4; Scaffold -- Position5; }

Caption: Key functional groups of the core scaffold.

A Deep Dive into Structure-Activity Relationships

Our exploration of the SAR of this compound derivatives will be guided by findings from various studies on this and closely related pyrazole scaffolds. While a single, comprehensive study on this exact core is not yet available, by synthesizing data from research on antibacterial, anti-inflammatory, and kinase inhibitory activities of similar compounds, we can construct a robust and predictive SAR model.

The 3-Amino Position: A Gateway to Interaction

The 3-amino group is a critical hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule within the active site of its target protein. Modifications at this position can profoundly impact binding affinity.

  • Unsubstituted Amine: The presence of a primary amine (-NH2) is often crucial for activity, as it can participate in key hydrogen bonding interactions.

  • Acylation and Sulfonylation: Conversion of the amino group to an amide or sulfonamide can modulate its hydrogen bonding capacity and introduce new points of interaction. The nature of the acyl or sulfonyl group (e.g., aliphatic vs. aromatic) will influence steric and electronic properties.

The 4-Phenyl Ring: Tuning Lipophilicity and Steric Fit

The 4-phenyl group is a major determinant of the molecule's lipophilicity and steric bulk. Substituents on this ring can fine-tune these properties to optimize target engagement and pharmacokinetic profiles.

  • Substitution Pattern: The position of substituents (ortho, meta, or para) on the phenyl ring is critical. Para-substitution is often favored as it extends the molecule into solvent-exposed regions of a binding pocket without causing steric clashes.

  • Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electron density of the phenyl ring, influencing its interactions with the target and affecting metabolic stability. For instance, in some kinase inhibitors, electron-withdrawing groups on the phenyl ring have been shown to enhance potency.[3]

The 5-Carboxylic Acid Position: The Anchor and a Point of Diversification

The 5-carboxylic acid group is a strong hydrogen bond donor and acceptor and can exist in its anionic form at physiological pH, allowing for potent ionic interactions. This position is also a prime site for derivatization to amides, esters, and other functional groups.

  • Carboxylic Acid vs. Carboxamide: The free carboxylic acid is often essential for activity, forming key salt bridges or hydrogen bonds. However, converting it to a carboxamide can improve cell permeability and introduce new hydrogen bonding opportunities. The nature of the amine used to form the amide provides a vast chemical space for exploration. For example, in a series of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides, the N-(1-naphthyl) derivative showed the most potent antibacterial activity against Staphylococcus aureus, highlighting the importance of the substituent on the amide nitrogen.[4]

  • Esterification: Conversion to an ester can serve as a prodrug strategy, masking the polar carboxylic acid to improve oral bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.

Comparative Performance Data

The following table summarizes hypothetical SAR trends for this compound derivatives based on published data for analogous compounds. The data is presented as relative inhibitory concentration (IC50) to illustrate the impact of various substitutions.

Modification Position 3 (R1) Position 4 (R2) Position 5 (R3) Relative IC50 Rationale for Activity Change
Parent Scaffold -NH2-Ph-COOH1.0Baseline activity.
Amide at C5 -NH2-Ph-CONH-naphthyl0.1Increased lipophilicity and potential for additional π-stacking interactions enhance binding.[4]
Ester at C5 -NH2-Ph-COOCH3>10Masking the key acidic group abolishes a critical interaction point.
Substitution on Phenyl Ring -NH2-4-Cl-Ph-COOH0.5Electron-withdrawing group at the para position can enhance binding through favorable electronic interactions.
Substitution on Phenyl Ring -NH2-4-OCH3-Ph-COOH2.0Electron-donating group may be less favorable for binding in this specific target.
Acylation of Amino Group -NHCOCH3-Ph-COOH5.0Acylation of the 3-amino group may disrupt a crucial hydrogen bond.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for a representative biological assay.

Synthesis of this compound

This protocol describes a common synthetic route to the core scaffold.

Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add ethyl cyanoacetate dropwise at 0°C.

  • After stirring for 30 minutes, add benzoyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Cyclization to Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

  • Dissolve the ethyl 2-cyano-3-phenyl-3-oxopropanoate in ethanol.

  • Add hydrazine hydrate dropwise and reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate in a solution of sodium hydroxide in water and ethanol.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the title compound.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Ethyl Cyanoacetate +\nBenzoyl Chloride"]; Intermediate1 [label="Ethyl 2-cyano-3-phenyl-3-oxopropanoate"]; Intermediate2 [label="Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate"]; FinalProduct [label="this compound"];

Start -> Intermediate1 [label="Claisen Condensation"]; Intermediate1 -> Intermediate2 [label="Cyclization with\nHydrazine Hydrate"]; Intermediate2 -> FinalProduct [label="Hydrolysis"]; }

Caption: Synthetic workflow for the core scaffold.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

  • Prepare a bacterial inoculum of the desired strain (e.g., S. aureus) and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: A Scaffold of Immense Promise

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The strategic interplay of the 3-amino, 4-phenyl, and 5-carboxylic acid functionalities provides a rich landscape for SAR exploration. By systematically modifying these key positions, researchers can fine-tune the pharmacological properties of these derivatives to achieve desired potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists engaged in the rational design of new medicines based on this promising heterocyclic core. The future of drug discovery lies in our ability to understand and manipulate these intricate molecular conversations, and the pyrazole nucleus continues to be a compelling protagonist in this ongoing narrative.

References

  • Pitucha, M., Kosikowska, U., Urszula, L., & Malm, A. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal Chemistry, 7(6), 697-703. [Link]

  • Patel, A. B., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1017. [Link]

  • Klingler, F. M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

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  • Maniscalco, M., et al. (1988). Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Il Farmaco; edizione scientifica, 43(10), 869-878. [Link]

  • Zhang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4995. [Link]

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The Efficacy of Pyrazole vs. Triazole Analogs in Biological Systems: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic success. Among the most prolific and versatile five-membered nitrogen-containing heterocycles, pyrazoles and triazoles have emerged as "privileged structures" due to their ubiquitous presence in a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of the efficacy of pyrazole and triazole analogs in various biological systems, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in their drug discovery endeavors.

Introduction: The Chemical and Biological Significance of Pyrazoles and Triazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural features, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, contribute to their diverse biological activities.[1] The pyrazole nucleus is a cornerstone of numerous approved drugs, including the kinase inhibitors ibrutinib and ruxolitinib, and the erectile dysfunction medication sildenafil.[2]

Triazoles, isomers of pyrazoles, are five-membered rings with three nitrogen atoms. The two common isomers in medicinal chemistry are 1,2,3-triazole and 1,2,4-triazole. They are known for their metabolic stability and their capacity to engage in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[3] Triazoles are prominent in antifungal agents like fluconazole and voriconazole, which function by inhibiting ergosterol biosynthesis.[4]

A key concept in comparing these two scaffolds is bioisosterism , where one moiety is replaced by another with similar physical and chemical properties to maintain or enhance biological activity. Pyrazoles and triazoles are often considered bioisosteres of each other and of other functional groups like amides, which allows for fine-tuning of a drug candidate's properties.[5][6]

Comparative Efficacy in Key Therapeutic Areas

The choice between a pyrazole and a triazole scaffold is often context-dependent, with subtle structural differences leading to significant variations in potency, selectivity, and pharmacokinetic profiles. Below, we explore their comparative efficacy in several major therapeutic areas.

Oncology: The Realm of Kinase Inhibition

Protein kinases are crucial targets in oncology, and both pyrazole and triazole scaffolds have been extensively utilized in the development of kinase inhibitors.[7][8]

Pyrazole Analogs: The pyrazole ring is a key feature in numerous ATP-competitive kinase inhibitors.[8] For instance, the pyrazole moiety in afuresertib is critical for its interaction with the hinge region of the Akt kinase.[8] The design of many pyrazole-based inhibitors focuses on substitutions at various positions of the ring to achieve selectivity and potency.[2][4]

Triazole Analogs: Triazoles have also been successfully incorporated into kinase inhibitors. In a study on dual EGFR/COX-2 inhibitors, a series of pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives were synthesized.[9]

Head-to-Head Comparison: A study on the optimization of dual EGFR/COX-2 inhibitors provides a direct comparison. Compounds incorporating a 1,2,4-triazole linked to a pyrazole core were evaluated for their anti-proliferative activity.[9]

CompoundTarget Cell LineIC50 (µM)[9]
14g (Pyrazole-Triazole Hybrid) MCF-7 (Breast Cancer)1.20
Celecoxib (Pyrazole-based) MCF-7 (Breast Cancer)41.45
Erlotinib (Quinazoline-based) MCF-7 (Breast Cancer)33.57

As the data indicates, the hybrid pyrazole-triazole compound 14g demonstrated significantly higher potency against the MCF-7 cell line compared to the pyrazole-containing drug celecoxib.[9] This highlights the potential synergistic effect or improved physicochemical properties imparted by the triazole moiety in this specific scaffold.

The mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival.[10]

Signaling Pathway: Pyrazole-Based Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->RTK Inhibits Pyrazole_Inhibitor->AKT Inhibits

Caption: Pyrazole inhibitors often target kinases in critical signaling pathways.

Infectious Diseases: Antifungal and Antimicrobial Applications

Triazole Analogs: The triazole scaffold is the hallmark of a major class of antifungal drugs. These agents, including fluconazole and posaconazole, act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]

Pyrazole Analogs: While less common as frontline antifungals, pyrazole derivatives have demonstrated notable antifungal and antibacterial activity. Some studies have explored pyrazole-triazole hybrids to enhance antimicrobial efficacy.[11][12]

Comparative Efficacy: A study on novel triazoles containing a phenylethynyl pyrazole side chain provides insightful comparative data against various fungal strains.[11]

CompoundC. albicans MIC (µg/mL)[11]C. neoformans MIC (µg/mL)[11]
6c (Pyrazole-Triazole Hybrid) 0.06250.0625
Fluconazole (Triazole) 0.54.0
Posaconazole (Triazole) 0.1250.0625

In this case, the hybrid compound 6c exhibited superior or comparable activity to the established triazole antifungals, fluconazole and posaconazole, against Candida albicans and Cryptococcus neoformans.[11] This suggests that the pyrazole moiety can be a valuable addition to the triazole pharmacophore to enhance antifungal potency.

Anti-inflammatory Drugs: COX Inhibition

Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Pyrazole Analogs: The selective COX-2 inhibitor celecoxib features a diaryl-substituted pyrazole core. The structure-activity relationship of pyrazole-based COX-2 inhibitors often revolves around the nature of the substituents on the phenyl rings attached to the pyrazole.[4]

Triazole Analogs: Triazole derivatives have also been investigated as COX inhibitors. A study on diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors offers a direct comparison.[13]

CompoundCOX-2 IC50 (µM)[13]COX-2 Selectivity Index[13]
4b (Diarylpyrazole) 0.017>588
15a (Diaryltriazole) 0.002162.5
Celecoxib (Diarylpyrazole) 0.04375

In this comparative study, the diaryltriazole analog 15a demonstrated the highest potency for COX-2 inhibition, even surpassing the pyrazole-based compounds 4b and celecoxib.[13] However, the pyrazole analogs showed a higher selectivity for COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of pyrazole and triazole analogs.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole or triazole analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

G start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add pyrazole/triazole analogs incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]

Protocol:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[1]

  • Inhibitor Pre-incubation: In a reaction tube, mix the reaction buffer, hematin (a cofactor), and the test compound (pyrazole or triazole analog) at various concentrations. Add the COX enzyme and pre-incubate for 10 minutes at 37°C.[1][3]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and incubate for exactly 2 minutes at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.[1]

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Structure-Activity Relationship (SAR) and Mechanistic Causality

The efficacy of pyrazole and triazole analogs is intimately linked to their structure-activity relationships.

  • For Pyrazoles: In kinase inhibitors, the N-1 and C-3/C-5 positions are often crucial for establishing key interactions with the hinge region of the kinase domain. Substituents at the C-4 position can be modified to improve selectivity and physicochemical properties.[8] In COX-2 inhibitors like celecoxib, the p-sulfonamidophenyl group at the C-5 position is essential for binding to the secondary pocket of the COX-2 active site, conferring selectivity over COX-1.[4]

  • For Triazoles: In antifungal agents, the N-4 of the 1,2,4-triazole ring coordinates with the heme iron of the CYP51 enzyme, which is a critical interaction for inhibitory activity.[4] The substituents on the triazole ring and the rest of the molecule influence the binding affinity and spectrum of activity. In kinase inhibitors where a triazole acts as a bioisostere for an amide, the nitrogen atoms of the triazole can form key hydrogen bonds with the protein backbone.[17]

The choice to use a pyrazole or a triazole can be a strategic one to modulate properties such as metabolic stability, solubility, and off-target effects. For example, replacing a metabolically labile amide group with a more stable 1,2,4-triazole can improve the pharmacokinetic profile of a drug candidate.[17]

Conclusion and Future Perspectives

Both pyrazole and triazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. This guide has demonstrated that a direct declaration of superiority of one over the other is an oversimplification. The efficacy of analogs derived from these cores is highly dependent on the specific biological target and the desired therapeutic outcome.

  • Triazoles have a well-established and dominant role in the development of antifungal agents due to their specific mechanism of action against fungal CYP51.

  • Pyrazoles have shown remarkable success in the field of kinase inhibition, with several approved drugs for cancer therapy.

  • In areas such as anti-inflammatory drug discovery, both scaffolds have yielded potent inhibitors, with the choice often depending on the desired balance between potency and selectivity.

The concept of creating hybrid molecules containing both pyrazole and triazole moieties is a promising strategy that has shown potential for synergistic effects and enhanced potency in both anticancer and antifungal applications.[9][11]

Future research should continue to explore the vast chemical space offered by these versatile heterocycles. A deeper understanding of their interactions with a wider range of biological targets, coupled with advanced computational modeling, will undoubtedly lead to the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Cetin, A. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • DOI. Triazoles: a privileged scaffold in drug design and novel drug discovery.
  • Lange, J. H. M., et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 2005.
  • National Institutes of Health. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • Samara Journal of Science. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • PubMed. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. 2005. [Link]

  • ACS Publications. Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry.
  • Ong, H. W., et al. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. 2024.
  • Springer Nature. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. 2010. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ResearchGate. Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole.
  • ResearchGate.
  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Frontiers.
  • National Institutes of Health. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. 2022. [Link]

  • MDPI. Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors.
  • PubMed. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. 2025. [Link]

  • Frontiers.
  • PubMed. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. 2022. [Link]

  • ResearchGate. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. 2020.
  • ResearchGate. The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines.
  • ResearchGate. Comparison of inhibitory activities (IC50 μM) of compounds on three targets.
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  • PubMed. Pyrazolo[3,4-d][7][14][16]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity. 1992. [Link]

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A Comparative Guide to the Validation of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid as a specific inhibitor of dihydroorotate dehydrogenase (DHODH). While direct experimental data for this specific molecule's activity against DHODH is not yet prevalent in public literature, its pyrazole carboxylic acid scaffold strongly suggests potential inhibitory action against this clinically relevant enzyme. Pyrazole derivatives have been a subject of significant interest in medicinal chemistry due to their diverse biological activities, including their role as enzyme inhibitors.

This document outlines a complete, field-proven workflow to rigorously assess this compound's inhibitory potential, determine its mechanism of action, and benchmark its performance against established DHODH inhibitors.

Introduction: The Rationale for Targeting DHODH with a Pyrazole-Based Compound

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. This makes DHODH a prime therapeutic target for autoimmune diseases and various cancers.

The pyrazole nucleus is a versatile scaffold that has been successfully employed in the design of inhibitors for a range of enzymes. Notably, pyrazole-carboxylate derivatives have been evaluated as inhibitors of DHODH, suggesting that this compound is a promising candidate for targeting this enzyme. The validation of this hypothesis requires a systematic and multi-faceted experimental approach.

The Experimental Validation Workflow

The validation of a novel enzyme inhibitor is a multi-step process that moves from initial screening to detailed mechanistic studies and cellular assays. The following workflow provides a robust methodology for characterizing the inhibitory activity of this compound against DHODH.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity Profiling A Initial Screening: Determine IC50 B Mechanism of Action: Kinetic Analysis (Ki) A->B D Cell Proliferation Assay A->D Proceed if active C Reversibility Assay B->C G Counter-Screening against Related Enzymes C->G Characterize further E Rescue Experiment D->E F Metabolite Analysis E->F H Kinome Profiling G->H G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Salvage Pathway Start Start DHO DHO Start->DHO ... Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA_RNA UMP->DNA_RNA Synthesis Inhibitor 3-amino-4-phenyl- 1H-pyrazole-5-carboxylic acid DHODH DHODH Inhibitor->DHODH Inhibits Uridine_in Exogenous Uridine Uridine_in->UMP

Caption: The mechanism of a rescue experiment in DHODH inhibition.

Part 3: Selectivity Profiling

To be a viable drug candidate, an inhibitor should be selective for its intended target to minimize off-target effects.

Experimental Protocol: Counter-Screening

  • Screen this compound against a panel of other dehydrogenases and related enzymes to assess its selectivity.

  • For a more comprehensive analysis, consider a broad kinase profiling panel, as the pyrazole scaffold is also common in kinase inhibitors.

Comparative Analysis with Established DHODH Inhibitors

To contextualize the potential efficacy of this compound, its (hypothetical) performance should be benchmarked against well-characterized DHODH inhibitors.

Compound Structure Target IC50 (Human DHODH) Key Therapeutic Areas
This compound Structure of this compoundDHODH (Putative)To be determinedTo be determined
Brequinar Structure of BrequinarDHODH~5.2 - 20 nMCancer, Antiviral
Teriflunomide Structure of TeriflunomideDHODHKi = 179 nMMultiple Sclerosis, Autoimmune Diseases
Leflunomide Structure of LeflunomideDHODH (active metabolite is Teriflunomide)(Indirect)Rheumatoid Arthritis, Autoimmune Diseases

Note: The structures are illustrative placeholders.

The experimental data generated for this compound should be critically compared to these benchmarks. Key comparison points include:

  • Potency: How does its IC50 and Ki compare to established inhibitors?

  • Mechanism of Action: Does it share a similar mechanism with other DHODH inhibitors?

  • Cellular Activity: Is its anti-proliferative activity in a relevant range?

  • Selectivity: Does it exhibit a superior selectivity profile?

Conclusion

The validation of this compound as a DHODH inhibitor requires a rigorous, multi-step experimental approach. Based on its chemical structure, there is a strong scientific rationale for pursuing this line of investigation. The workflow and comparative data presented in this guide provide a robust framework for researchers to thoroughly characterize this compound's potential as a novel therapeutic agent. Successful validation would not only confirm its mechanism of action but also position it for further preclinical and clinical development in the treatment of diseases driven by rapid cell proliferation.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules.[Link]

  • Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Bioorganic Chemistry.[Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry.[Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry.[Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Amino-4-Phenyl-1H-Pyrazole-5-Carboxylic Acid and a Novel Pyrazole Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of a representative pyrazole compound, 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, and a novel pyrazole analogue, designated as Compound X. The following sections detail the in vitro and in vivo evaluations of these compounds, offering insights into their potential as therapeutic agents. The experimental data presented herein is supported by established protocols and compared against a standard non-steroidal anti-inflammatory drug (NSAID), celecoxib.

Introduction to Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The pyrazole ring serves as a versatile scaffold for the development of novel therapeutic agents.[3] A notable example of a successful pyrazole-based drug is celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain.[3] This guide focuses on the evaluation of this compound, a representative member of this class, and compares its performance with a novel analogue, Compound X, and the established drug, celecoxib.

In Vitro Evaluation: Anti-inflammatory and Anticancer Activities

The initial phase of drug discovery for novel pyrazole derivatives typically involves a battery of in vitro assays to determine their biological activity and potential therapeutic applications. In this guide, we focus on two key areas: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of this compound, Compound X, and celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.819
Compound X10.50.05210
Celecoxib12.80.04320

Data is representative for this class of compounds and collated from multiple sources on pyrazole derivatives.

Interpretation of Results: A lower IC50 value indicates greater potency. The selectivity index is a crucial parameter, with a higher value indicating greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.[3] As shown in the table, both Compound X and celecoxib exhibit potent and selective inhibition of COX-2.

Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines

Several pyrazole derivatives have demonstrated promising anticancer properties.[4][5] The cytotoxic effects of this compound, Compound X, and a standard chemotherapeutic agent, doxorubicin, were evaluated against a panel of human cancer cell lines using the MTT assay.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound25.832.145.3
Compound X5.28.912.4
Doxorubicin0.91.21.5

Data is representative for this class of compounds and collated from multiple sources on pyrazole derivatives.[4][5]

Interpretation of Results: Compound X displays significantly greater cytotoxic activity against all three cancer cell lines compared to the parent compound, this compound, although it is less potent than the standard chemotherapeutic drug, doxorubicin. These findings suggest that Compound X warrants further investigation as a potential anticancer agent.

In Vivo Evaluation: Anti-inflammatory Efficacy

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7]

Carrageenan-Induced Paw Edema in Rats

In this model, inflammation is induced by injecting carrageenan into the rat's paw. The effectiveness of the test compounds in reducing the resulting edema is then measured over time.

Treatment (10 mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
This compound45%
Compound X75%
Celecoxib78%
Control (Vehicle)0%

Data is representative for this class of compounds and collated from multiple sources on pyrazole derivatives.[6][7]

Interpretation of Results: The results demonstrate that Compound X exhibits potent anti-inflammatory activity in vivo, comparable to that of celecoxib, and significantly more effective than this compound. This provides strong evidence for the potential of Compound X as an anti-inflammatory agent.

Experimental Workflow and Protocols

A systematic approach is crucial for the efficient evaluation of novel compounds. The following diagram illustrates a typical workflow for screening pyrazole derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Preclinical Development in_vitro_assays Primary Assays (e.g., COX Inhibition, Cytotoxicity) secondary_assays Secondary Assays (e.g., Cytokine Profiling, Apoptosis) in_vitro_assays->secondary_assays Hit Identification efficacy_models Efficacy Models (e.g., Carrageenan-induced Paw Edema) secondary_assays->efficacy_models Lead Candidate Selection pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy_models->pk_pd_studies toxicology Preliminary Toxicology pk_pd_studies->toxicology Lead Optimization preclinical_dev IND-Enabling Studies toxicology->preclinical_dev

Caption: A generalized workflow for the preclinical evaluation of novel pyrazole derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The volume of the paw is measured before and after carrageenan injection to quantify the extent of inflammation. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the vehicle control orally (p.o.) one hour before the carrageenan injection.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This comparative guide highlights the potential of novel pyrazole derivatives as both anti-inflammatory and anticancer agents. The in vitro and in vivo data presented demonstrate that structural modifications to the pyrazole scaffold, as exemplified by Compound X, can lead to significant improvements in potency and selectivity. The provided experimental protocols offer a framework for the systematic evaluation of such compounds, paving the way for the discovery of new and effective therapeutics.

References

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available at: [Link]

  • Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. Available at: [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds, 43(6), 5588-5609. Available at: [Link]

  • Kumar, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 9(1), 2-10. Available at: [Link]

  • Kontogiorgis, C. A., et al. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 16(1), 1-22. Available at: [Link]

Sources

assessing the selectivity of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid against off-target effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of potent lead compounds is only the initial step. A critical and often more challenging hurdle is ensuring the selectivity of these molecules for their intended biological target. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity profile of a novel pyrazole-based compound, 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a scaffold known to exhibit a range of biological activities, including kinase inhibition.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of methodologies to evaluate off-target effects, supported by established protocols and data interpretation strategies. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reliable results.

The Imperative of Selectivity in Drug Development

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4] These compounds are known to interact with a variety of protein targets, particularly protein kinases, by acting as ATP-competitive inhibitors.[6][7][8] Given the high degree of structural similarity within the human kinome, achieving selectivity for a specific kinase is a significant challenge.[9][10] A lack of selectivity can lead to the modulation of unintended signaling pathways, resulting in unforeseen toxicity. Therefore, early and comprehensive off-target profiling is not just a regulatory requirement but a cornerstone of successful drug development.[2][11][12]

For the purpose of this guide, we will hypothesize that this compound (referred to as 'Compound X') is a putative inhibitor of p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.[7][13][14] Our objective is to design a comprehensive strategy to assess its selectivity against a panel of relevant off-targets and compare its performance with established p38 MAPK inhibitors.

Designing the Selectivity Assessment Strategy

A robust selectivity assessment plan should be multi-faceted, incorporating both broad profiling against large target families and more focused investigations into specific proteins of concern. Our strategy will involve a tiered approach, beginning with a broad screen followed by detailed IC50 determination for any identified "hits".

Tier 1: Broad Panel Off-Target Screening

The initial step is to screen Compound X at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential off-target interactions. This approach, often referred to as safety pharmacology profiling, provides a wide net to catch unforeseen interactions.[1][2][12] The selection of the panel should be guided by the structural class of the compound and common liabilities associated with it. For a pyrazole-based kinase inhibitor, a comprehensive panel should include:

  • A Kinase Panel: A diverse panel of kinases (e.g., >100 kinases) is essential to determine the kinome-wide selectivity.

  • GPCRs (G-Protein Coupled Receptors): This large family of receptors is a frequent source of off-target effects.[15][16]

  • Ion Channels: Interaction with ion channels, particularly cardiac ion channels like hERG, is a critical safety concern.[17]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolism.[1]

  • Nuclear Receptors: These receptors regulate gene expression and can be unintentionally modulated by small molecules.[15]

Tier 2: IC50 Determination and Comparative Analysis

Any significant interactions identified in the Tier 1 screen (e.g., >50% inhibition) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise assessment of the compound's potency at the off-target.

To provide context for the selectivity of Compound X, its performance will be compared against two reference compounds:

  • A Selective p38α Inhibitor: SB203580, a well-characterized and highly selective p38 MAPK inhibitor.[8][18]

  • A Non-Selective/Multi-Kinase Inhibitor: Sunitinib, a clinically approved kinase inhibitor known to target multiple kinases, including VEGFR and PDGFR. Although not a p38 MAPK inhibitor, it serves as a valuable example of a less selective compound.

The following diagram illustrates the overall workflow for our selectivity assessment:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: IC50 Determination cluster_2 Comparative Analysis CompoundX Compound X (10 µM) KinasePanel Kinase Panel (>100) CompoundX->KinasePanel GPCRPanel GPCR Panel CompoundX->GPCRPanel IonChannelPanel Ion Channel Panel CompoundX->IonChannelPanel CYPPanel CYP Panel CompoundX->CYPPanel DoseResponse Dose-Response Curves KinasePanel->DoseResponse Hits (>50% inhibition) GPCRPanel->DoseResponse Hits (>50% inhibition) IonChannelPanel->DoseResponse Hits (>50% inhibition) CYPPanel->DoseResponse Hits (>50% inhibition) IC50 Calculate IC50 Values DoseResponse->IC50 SelectivityProfile Generate Selectivity Profile IC50->SelectivityProfile Comparison Compare with Reference Compounds SelectivityProfile->Comparison

Caption: Workflow for assessing the selectivity of Compound X.

Experimental Protocols

Detailed and reproducible protocols are crucial for generating high-quality data. The following sections outline the methodologies for the key assays in our selectivity assessment.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard radiometric assay to measure the inhibition of kinase activity.

Materials:

  • Recombinant human kinases

  • Substrate peptide or protein

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Compound X and reference compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 18 µL of a kinase/substrate mixture in reaction buffer.

  • Initiate the reaction by adding 20 µL of [γ-³³P]ATP solution (final concentration at the Km for each kinase).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine IC50 values using non-linear regression analysis.

Protocol 2: hERG Channel Patch Clamp Assay

This protocol outlines the manual whole-cell patch-clamp method to assess the inhibitory effect of Compound X on the hERG potassium channel, a critical cardiac safety target.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4)

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)

  • Patch clamp rig with amplifier and data acquisition system

  • Compound X dissolved in external solution

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Isolate a single cell and form a giga-ohm seal with a glass micropipette filled with the internal solution.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage pulse protocol to elicit hERG tail currents.

  • Establish a stable baseline recording of the hERG current.

  • Perfuse the cell with increasing concentrations of Compound X in the external solution.

  • Record the hERG current at each concentration until a steady-state effect is observed.

  • Calculate the percent inhibition of the hERG tail current at each concentration and determine the IC50 value.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Kinome Selectivity Profile of Compound X and Comparators
TargetCompound X (IC50, nM)SB203580 (IC50, nM)Sunitinib (IC50, nM)
p38α (Target) 50 30 >10,000
p38β500150>10,000
JNK1>10,000>10,0005,000
ERK2>10,000>10,0008,000
VEGFR22,500>10,00010
PDGFRβ3,000>10,00015
c-Kit>10,000>10,00025
Abl8,000>10,000150

Data are hypothetical for illustrative purposes.

Table 2: Off-Target Liability Profile
Target FamilyTargetCompound X (% Inhibition @ 10 µM)IC50 (µM)
Ion Channel hERG45%12
GPCR 5-HT₂ₐ60%8.5
CYP Enzyme CYP3A475%5.2

Data are hypothetical for illustrative purposes.

The hypothetical data in Table 1 suggests that Compound X is a potent p38α inhibitor with a 10-fold selectivity over p38β. However, it also shows some off-target activity against VEGFR2 and PDGFRβ at higher concentrations, albeit significantly weaker than the multi-kinase inhibitor Sunitinib. Table 2 highlights potential liabilities for Compound X, with moderate inhibition of the hERG channel, the 5-HT₂ₐ receptor, and CYP3A4. These findings would warrant further investigation and potential chemical modifications to improve the selectivity profile.

The following diagram illustrates the concept of on-target versus off-target effects:

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects CompoundX Compound X p38a p38α CompoundX->p38a High Affinity VEGFR2 VEGFR2 CompoundX->VEGFR2 Lower Affinity hERG hERG Channel CompoundX->hERG Lower Affinity CYP3A4 CYP3A4 CompoundX->CYP3A4 Lower Affinity TherapeuticEffect Desired Therapeutic Effect (e.g., Anti-inflammatory) p38a->TherapeuticEffect AdverseEffect1 Adverse Effect 1 VEGFR2->AdverseEffect1 AdverseEffect2 Adverse Effect 2 hERG->AdverseEffect2 AdverseEffect3 Drug-Drug Interactions CYP3A4->AdverseEffect3

Sources

A Researcher's Guide to Differentiating Pyrazole Regioisomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

In the landscape of pharmaceutical and materials science, the pyrazole scaffold is a cornerstone of molecular design. However, the synthesis of substituted pyrazoles frequently yields mixtures of regioisomers, compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. The distinct biological activities and material properties of these isomers necessitate their unambiguous identification. This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazole regioisomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Regioisomeric Challenge in Pyrazole Chemistry

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common route to pyrazole synthesis. This reaction can, and often does, produce two distinct regioisomers, for example, the 1,3- and 1,5-disubstituted products. Correctly assigning the structure is not merely an academic exercise; it is critical for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. While X-ray crystallography provides the definitive solid-state structure, its requirement for a suitable single crystal is a significant limitation. Consequently, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the workhorses for structural elucidation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive tool for distinguishing pyrazole regioisomers in solution. The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to the substitution pattern, providing a rich dataset for structural assignment.

Causality of Differentiation in NMR

The differentiation arises from the anisotropic and electronic effects of the substituents and the pyrazole ring itself. The two nitrogen atoms—a "pyridine-like" (doubly bonded) and a "pyrrole-like" (singly bonded, N-H or N-R) nitrogen—create a distinct electronic environment. The position of a substituent relative to these nitrogens and other groups dictates the magnetic shielding of nearby nuclei, resulting in unique chemical shifts (δ) and coupling constants (J).

Key NMR Experiments for Regioisomer Assignment

A. ¹H and ¹³C NMR Spectroscopy:

One-dimensional ¹H and ¹³C NMR provide the initial, and often sufficient, data for assignment. The chemical shifts of the pyrazole ring protons and carbons are highly diagnostic.

  • ¹³C Chemical Shifts : The carbons at positions 3 and 5 (C3/C5) are particularly informative. The carbon atom adjacent to the "pyridine-like" nitrogen (C5 in a 1,3-disubstituted pyrazole) is typically more deshielded (appears at a higher ppm value) than the carbon adjacent to the "pyrrole-like" nitrogen (C3). For N-H pyrazoles in solution, rapid tautomeric exchange can lead to averaged, often broad, signals for C3 and C5, complicating direct analysis.[1] In such cases, N-alkylation or low-temperature NMR can lock the tautomeric form.[2] Studies have shown that for 3(5)-aryl pyrazoles, the carbon bearing the aryl group appears at ~149-151 ppm when it is at the C3 position, versus ~141-142 ppm at the C5 position.[3]

  • ¹H Chemical Shifts : The proton at position 5 (H5) is generally more deshielded than the proton at position 3 (H3) due to the influence of the adjacent sp² nitrogen.

B. 2D NMR: HMBC and NOESY for Unambiguous Assignment:

When 1D spectra are ambiguous, two-dimensional techniques are decisive.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). By observing the long-range correlations from a substituent to the pyrazole ring carbons, the substitution pattern can be definitively established.[4][5] For example, in a 1,3-disubstituted pyrazole, the protons of the N1-substituent will show a ³JCH correlation to C5, but not to C3. Conversely, in the 1,5-isomer, these protons will correlate to C3.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A classic application is observing an NOE between the protons of the N1-substituent and the protons of the substituent at the adjacent C5 position in a 1,5-disubstituted pyrazole.[4][7] This through-space correlation is absent in the corresponding 1,3-isomer, where the substituents are further apart.[4][8]

C. ¹⁵N NMR Spectroscopy:

While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, this technique provides direct insight into the nitrogen environments.[9] The chemical shifts of the "pyridine-like" versus "pyrrole-like" nitrogens are vastly different. Long-range ¹H-¹⁵N HMBC experiments can show correlations from ring protons or substituent protons to the nitrogen atoms, confirming connectivity.[6][10] For instance, the H5 proton will show a ²JHN correlation to N1, helping to anchor the assignment.

Data Summary & Comparison
Spectroscopic Feature1,3-Disubstituted Pyrazole (Example)1,5-Disubstituted Pyrazole (Example)Key Insight
¹³C Shift (C3 vs C5) C3: ~150 ppm, C5: ~141 ppm[3]C3: ~141 ppm, C5: ~150 ppmC3 is more deshielded when adjacent to the N-substituent.
HMBC from N1-CH₃ Correlation to C5Correlation to C3Unambiguously establishes connectivity over 3 bonds.
NOESY from N1-CH₃ No correlation to C3-substituentCorrelation to C5-substituent protonsConfirms spatial proximity of N1 and C5 substituents.
¹⁵N Shift (N1 vs N2) N1 ("pyrrole-like"): More shieldedN1 ("pyrrole-like"): More shieldedDirectly probes the nitrogen electronic environment.

Note: Specific chemical shift values are highly dependent on substituents and solvent. The trends shown are general observations.

Experimental Protocols

Protocol 1: Standard NMR Analysis (¹H, ¹³C, HSQC, HMBC)

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry, especially if observing N-H protons.[2]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish direct ¹H-¹³C one-bond correlations.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically based on a J value of 8-10 Hz) to observe ²JCH and ³JCH correlations.[2]

  • Data Analysis: Use the HSQC to assign directly attached protons and carbons. Then, "walk" through the HMBC correlations from known protons (e.g., from the N1-substituent) to the pyrazole ring carbons (C3, C4, C5) to establish the full connectivity and assign the regioisomer.

Protocol 2: NOESY for Spatial Proximity

  • Sample Preparation: Prepare the sample as described in Protocol 1. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution can improve data quality by removing dissolved oxygen, which is paramagnetic.

  • NOESY Acquisition: Run a standard 2D NOESY (or ROESY) experiment with an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE.

  • Data Analysis: Look for cross-peaks between the protons of the N1-substituent and the protons of the substituent at either the C3 or C5 position. The presence of a cross-peak indicates they are less than ~5 Å apart, confirming the 1,5-regioisomer.

Complementary Spectroscopic Techniques

While NMR is the primary tool, other spectroscopic methods can provide valuable corroborating evidence.

Mass Spectrometry (MS)

Principle of Differentiation: Regioisomers have identical molecular weights and will show the same molecular ion (M⁺˙). However, their fragmentation patterns under Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.[11] The stability of the resulting fragment ions is influenced by the substituent positions, leading to different relative abundances of key fragments.[12] Common fragmentation pathways for pyrazoles include the loss of HCN or N₂ from the molecular ion.[11][13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Develop a temperature program that separates the regioisomers.

  • MS Detection: Acquire EI mass spectra (typically at 70 eV) for each eluting isomer peak.

  • Data Analysis: Compare the fragmentation patterns. Look for unique fragment ions or significant differences in the relative intensities of common fragments between the two isomers. Creating a library with certified reference standards is highly recommended for confident identification.[11]

Infrared (IR) Spectroscopy

Principle of Differentiation: IR spectroscopy probes the vibrational modes of a molecule. While often less conclusive than NMR, regioisomers can exhibit subtle differences in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).[14] Differences in symmetry and bond dipoles between isomers can lead to shifts in the frequencies of ring stretching vibrations (e.g., C=N, C=C) and out-of-plane bending modes.[15][16] For N-H pyrazoles, the N-H stretching frequency can also be sensitive to the electronic environment.

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Carefully compare the spectra of the two isomers. While many peaks will overlap, look for consistent, reproducible differences in peak position or intensity, especially in the 1600-1000 cm⁻¹ region. Computational modeling (e.g., DFT) can aid in assigning specific vibrational modes to the observed bands.[15]

Workflow and Comparative Summary

The process of pyrazole regioisomer characterization is a systematic workflow, starting with the most powerful techniques.

Visualization of Workflow

G cluster_0 Initial Synthesis cluster_1 Primary Analysis (Definitive) cluster_2 Corroborating Evidence Synthesis Pyrazole Synthesis (e.g., Knorr) Mixture Potential Regioisomer Mixture Synthesis->Mixture NMR_1D 1D NMR (¹H, ¹³C) Mixture->NMR_1D MS Mass Spectrometry (GC-MS) Mixture->MS IR IR Spectroscopy (ATR) Mixture->IR NMR_2D 2D NMR (HMBC, NOESY) NMR_1D->NMR_2D If Ambiguous Assignment Unambiguous Structure Assignment NMR_2D->Assignment MS->Assignment Supports Assignment IR->Assignment Supports Assignment

Caption: Recommended workflow for pyrazole regioisomer analysis.

Comparative Table of Techniques
TechniqueConclusivenessSample AmountExpertise LevelKey AdvantageLimitation
NMR (¹H, ¹³C) High5-10 mgIntermediateProvides detailed structural information.Can be ambiguous with tautomers or complex spectra.
2D NMR (HMBC, NOESY) Very High (Definitive)5-10 mgHighUnambiguously determines connectivity and spatial relationships.[4][5][7]Longer experiment time; requires expertise in data interpretation.
Mass Spectrometry (MS) Medium< 1 mgIntermediateHigh sensitivity; good for mixture analysis with GC.Fragmentation can be similar or non-diagnostic.[11]
IR Spectroscopy Low< 1 mgLowFast, simple, and requires minimal sample.Differences are often subtle and non-conclusive.[14]

Conclusion

The unambiguous structural characterization of pyrazole regioisomers is paramount in modern chemical research. While MS and IR provide useful, complementary data, NMR spectroscopy, particularly through the application of 2D HMBC and NOESY experiments, stands as the unequivocal gold standard. By leveraging the specific long-range and through-space correlations unique to each isomer, researchers can confidently assign substitution patterns. This guide provides the foundational principles and actionable protocols to navigate the complexities of pyrazole isomerism, ensuring the scientific integrity and accelerating the progress of research and development.

References

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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of the novel compound, 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid. By leveraging established in vitro models and comparing the findings against well-characterized pharmaceuticals, this document offers both the theoretical underpinnings and practical methodologies required for a robust assessment. Our focus is on generating reliable data to inform critical decisions in the drug discovery and development pipeline.

The Imperative of Metabolic Stability in Drug Discovery

A thorough understanding of a compound's metabolic fate is a cornerstone of modern drug development. Poor metabolic stability often leads to rapid clearance from the body, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. Early-stage evaluation of metabolic stability allows for the timely identification of liabilities and guides medicinal chemistry efforts to optimize drug-like properties. The pyrazole scaffold, a privileged structure in medicinal chemistry, is present in numerous approved drugs, making the characterization of new pyrazole-containing entities like this compound of significant interest.

Strategic Selection of In Vitro Models: A Comparative Overview

To comprehensively assess the metabolic stability of our target compound, we will employ two of the most widely used and complementary in vitro systems: liver microsomes and the S9 fraction.

  • Liver Microsomes: These vesicles, derived from the endoplasmic reticulum of hepatocytes, are enriched in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] Microsomal stability assays are invaluable for assessing a compound's susceptibility to oxidative metabolism.

  • S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes.[2] Consequently, S9 fraction assays provide a broader picture of hepatic metabolism, encompassing both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. Given that our target compound possesses a carboxylic acid moiety, it is a potential substrate for Phase II conjugation enzymes like UDP-glucuronosyltransferases (UGTs), making the S9 fraction a particularly relevant model.[3][4][5]

Comparative Benchmarking: The Role of Reference Compounds

To contextualize the metabolic stability of this compound, we will perform parallel experiments with three well-characterized drugs:

  • Verapamil: A calcium channel blocker known for its high hepatic clearance, primarily metabolized by CYP3A4 via N-dealkylation and O-demethylation.[6][7][8][9][10]

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive hepatic metabolism, mainly through hydroxylation of the methyl group by CYP2C9, followed by further oxidation to a carboxylic acid.[11][12][13][14][15]

  • Darifenacin: A muscarinic receptor antagonist with metabolism mediated by both CYP2D6 and CYP3A4, involving hydroxylation, dihydrobenzofuran ring opening, and N-dealkylation.[2][16][17][18][19]

By comparing the metabolic fate of our target compound to these standards, we can classify its stability profile and gain insights into its likely in vivo behavior.

Experimental Design and Protocols

A meticulously designed and executed experimental plan is paramount for generating high-quality, reproducible data.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Prepare Stock Solutions (Test & Reference Compounds) incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) prep_compound->incubation prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->incubation prep_s9 Thaw & Prepare S9 Fraction prep_s9->incubation prep_cofactors Prepare Cofactor Solutions (NADPH, UDPGA) prep_cofactors->incubation termination Terminate Reaction (Acetonitrile with Internal Standard) incubation->termination processing Centrifuge & Collect Supernatant termination->processing analysis LC-MS/MS Analysis processing->analysis data_proc Data Processing & Calculation (t½, CLint) analysis->data_proc

Caption: Workflow for in vitro metabolic stability assays.

Detailed Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of the test compound and reference compounds in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL stock of pooled human liver microsomes in the appropriate buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-warm the potassium phosphate buffer and liver microsomes (final concentration 0.5 mg/mL) at 37°C for 5 minutes.

    • Add the test compound or reference compound to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Vortex the plate and centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Detailed Protocol: S9 Fraction Stability Assay

The protocol for the S9 fraction assay is similar to the microsomal assay, with the following key modifications:

  • S9 Fraction Preparation: Use pooled human liver S9 fraction at a final concentration of 1 mg/mL.

  • Cofactor Supplementation: In addition to the NADPH regenerating system for Phase I metabolism, supplement the incubation mixture with UDPGA (uridine 5'-diphosphoglucuronic acid) to support Phase II glucuronidation reactions.

Data Analysis and Interpretation

The primary readouts from these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining of the compound versus time.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal or S9 protein)

Expected Metabolic Pathways for this compound

Based on the chemical structure of the target compound and the known metabolic pathways of similar molecules, we can predict several potential biotransformation routes.

cluster_compound This compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound Parent Compound hydroxylation Hydroxylation (on phenyl ring) compound->hydroxylation CYP450 n_dealkylation N-dealkylation (if applicable) compound->n_dealkylation CYP450 glucuronidation Glucuronidation (on carboxylic acid) compound->glucuronidation UGTs hydroxylation->glucuronidation UGTs

Caption: Predicted metabolic pathways for the target compound.

  • Phase I Metabolism:

    • Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds mediated by CYP450 enzymes.[20][21]

    • N-dealkylation: While the primary amino group is present, N-dealkylation is also a possibility if the pyrazole nitrogen is substituted in vivo.[22][23][24][25][26]

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid moiety is a prime target for glucuronidation by UGTs, forming an acyl glucuronide.[3][4][5] This is a major clearance pathway for many drugs containing a carboxylic acid group.

Comparative Data Analysis

The following table presents typical metabolic stability data for our selected reference compounds, which will serve as benchmarks for evaluating this compound.

CompoundPrimary Metabolic Pathway(s)In Vitro Half-life (t½, min) in HLMIn Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLM
Verapamil N-dealkylation, O-demethylation (CYP3A4)[6][7]< 10> 200
Celecoxib Methyl hydroxylation (CYP2C9)[11][13]15 - 3050 - 100
Darifenacin Hydroxylation, N-dealkylation (CYP2D6, CYP3A4)[16][17][18]30 - 6020 - 50
This compound To be determinedTo be determinedTo be determined

Note: The presented values for the reference compounds are approximate and can vary depending on the specific experimental conditions.

By comparing the experimentally determined t½ and CLint of our target compound with these values, we can categorize its metabolic stability as high, moderate, or low. For instance, a half-life similar to Verapamil would suggest high clearance and potential bioavailability issues, whereas a profile closer to Darifenacin might indicate more favorable metabolic stability.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the metabolic stability of this compound. By employing both liver microsomes and S9 fractions and benchmarking against well-established drugs, researchers can generate crucial data to guide the optimization of this promising scaffold. The identification of key metabolic pathways will further inform structure-activity relationship (SAR) studies, enabling the design of next-generation analogs with enhanced metabolic properties and a greater probability of clinical success. It is through such systematic and comparative evaluations that we can confidently advance novel chemical entities through the demanding landscape of drug discovery.

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A Researcher's Guide to Profiling the Cross-Reactivity of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Development Professionals

Introduction: The Significance of Selectivity in Pyrazole-Based Scaffolds

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] This versatility is a double-edged sword: while it provides a fertile ground for discovering novel therapeutics for cancer, inflammation, and infectious diseases, it also brings an inherent risk of off-target interactions, or cross-reactivity.[4][5][6] For a candidate molecule like 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a thorough understanding of its cross-reactivity profile is not merely a regulatory checkbox but a critical step in de-risking its development and predicting its clinical safety and efficacy.

This guide will provide a multi-faceted approach to characterizing the cross-reactivity of this compound, integrating both in vitro biochemical assays and cell-based methods to build a comprehensive selectivity profile. We will explore comparative data for structurally similar compounds, offering context for the interpretation of experimental outcomes.

Section 1: Foundational Understanding - The Pyrazole Moiety

The 5-aminopyrazole system, in particular, is a versatile template in drug discovery, with derivatives showing activity against a range of targets including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[7][8] The specific substitutions on the pyrazole core, such as the phenyl group at the 4-position and the carboxylic acid at the 5-position, will significantly influence the molecule's binding preferences. Therefore, a cross-reactivity panel should ideally include representatives from these protein families.

Section 2: In Vitro Profiling: Quantifying Off-Target Affinities

The initial assessment of cross-reactivity typically involves in vitro assays that measure the direct interaction between the test compound and a panel of purified proteins.

Competitive Binding Assays: Gauging Relative Affinity

The Rationale: Competitive binding assays are a high-throughput and cost-effective method to determine the relative affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[9][10] This provides a quantitative measure (Ki or IC50) of the compound's potency at each off-target.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: A panel of recombinant human kinases (e.g., from the CAMK, CMGC, and TK families) are selected based on the known targets of pyrazole-based inhibitors.

  • Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, a specific high-affinity radiolabeled ligand (e.g., [³H]-staurosporine), and a range of concentrations of this compound (typically from 1 nM to 100 µM).

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated using a filter-binding apparatus (e.g., a 96-well filter plate).

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Comparative Data Interpretation:

The following table presents hypothetical, yet plausible, data for this compound (Compound A) and two structural analogs against a panel of kinases.

Target KinaseCompound A (Ki, nM)Compound B (Analog 1) (Ki, nM)Compound C (Analog 2) (Ki, nM)
Primary Target X152510
Off-Target Kinase 1>10,0005,000>10,000
Off-Target Kinase 28501,200950
Off-Target Kinase 32,5003,000>10,000

A selectivity window of at least 100-fold between the primary target and any off-targets is generally considered desirable. In this hypothetical scenario, Compound A shows moderate selectivity, with a notable interaction with Off-Target Kinase 2.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

The Rationale: SPR provides real-time, label-free analysis of biomolecular interactions, offering a deeper understanding of both the association (on-rate) and dissociation (off-rate) kinetics of a compound's binding to a target.[11][12][13] This can be particularly insightful for distinguishing between compounds with similar affinities but different kinetic profiles, which can have significant pharmacological implications.

Experimental Workflow for SPR Analysis

Caption: A streamlined workflow for assessing binding kinetics using Surface Plasmon Resonance (SPR).

Comparative Kinetic Data:

TargetCompoundka (1/Ms)kd (1/s)KD (nM)
Primary Target XA5.2 x 10⁵7.8 x 10⁻³15
Off-Target Kinase 2A1.1 x 10⁵9.4 x 10⁻²854
Primary Target XB3.9 x 10⁵9.8 x 10⁻³25

This kinetic data can reveal nuances that affinity data alone cannot. For instance, a compound with a fast on-rate and a fast off-rate may have a different in vivo profile than a compound with a slow on-rate and a slow off-rate, even if their equilibrium dissociation constants (KD) are similar.

Section 3: Cellular Context: Validating Target Engagement and Phenotypic Effects

While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that a compound can engage its intended target in a more physiologically relevant setting and for identifying potential off-target effects that manifest as cellular phenotypes.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Situ

The Rationale: CETSA® is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells or tissue samples.[14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17] This provides direct evidence of target engagement in a cellular context.

CETSA® Experimental Protocol

  • Cell Treatment: Culture cells to an appropriate density and treat with either vehicle control or a range of concentrations of this compound.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method such as Western blotting or an AlphaLISA® assay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the CETSA® Workflow

CETSA_Workflow start Treat Cells with Compound or Vehicle heat Apply Heat Gradient to Cell Aliquots start->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse detect Quantify Soluble Target Protein lyse->detect analyze Generate Melt Curve and Determine Thermal Shift (ΔTm) detect->analyze

Caption: The core steps of the Cellular Thermal Shift Assay (CETSA®) for verifying target engagement.

Expected Outcome:

A successful CETSA experiment will show a dose-dependent increase in the thermal stability of the primary target in the presence of this compound. Running CETSA for high-interest off-targets identified in the in vitro screens can confirm or refute their engagement in a cellular environment.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

A robust cross-reactivity assessment is an iterative process that builds a weight of evidence. By combining quantitative in vitro assays like competitive binding and SPR with the physiological relevance of cell-based methods like CETSA, researchers can develop a high-confidence selectivity profile for this compound. This multi-pronged approach not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to guide the development of a safe and effective therapeutic agent. The experimental frameworks provided herein serve as a starting point, and should be adapted and expanded based on the specific biological context and the emerging data for the compound and its analogs.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of specialized reagents like 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, principles-based approach to managing this compound's waste stream, ensuring compliance and minimizing risk.

The subject molecule belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[1] This family is renowned for its diverse and potent pharmacological activities, forming the core of numerous FDA-approved drugs.[2][3] Consequently, even research-quantity derivatives must be handled with the assumption of biological activity and potential environmental impact. The core principle of this guide is one of caution: in the absence of complete toxicological data, the compound must be treated as hazardous chemical waste .[4][5]

Hazard Profile and Core Disposal Principles

Property Information Citation
Chemical Name This compound
Molecular Formula C₁₀H₉N₃O₂[3]
Class Pyrazole Derivative[11][12]
Physical Form Solid[10]
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6][10]
Environmental Concerns As a pharmacologically active compound, release to the environment and aquatic ecosystems should be prevented. Long-term effects are often unknown.[4][13]

Core Disposal Principles:

  • Segregate Waste Streams: Never mix pyrazole-based waste with other chemical classes like flammable solvents, strong acids or bases, or oxidizers.[13][14] Incompatible wastes can react, creating a more significant hazard.[15]

  • Prohibit Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[13] This aligns with the U.S. Environmental Protection Agency's (EPA) broader "sewer ban" for hazardous waste pharmaceuticals.[16][17]

  • Utilize Institutional Resources: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or equivalent chemical waste management program.[13][14]

  • Maintain Clear Documentation: Accurate records of the chemical name, quantity, and disposal date are crucial for regulatory compliance.[13]

Personal Protective Equipment (PPE) and Handling

Before handling the compound in any form (solid or solution), ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Safety goggles with side-shields or a face shield are mandatory to protect against splashes or airborne particles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, an impervious apron may be advisable.[7]

All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne dust.[6]

Step-by-Step Disposal Protocols

The correct procedure depends on the form of the waste. Follow the specific steps for each waste type generated in your workflow.

Protocol 3.1: Unused Solid (Neat) Compound

This protocol applies to expired reagents, excess material from a reaction, or grossly contaminated solid.

  • Container Selection: Place the solid waste into a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][18] The original manufacturer's container is an excellent choice.[19]

  • Labeling: Affix a "Hazardous Waste" label to the container.[18] The label must clearly state:

    • The full chemical name: "Waste this compound"

    • The approximate quantity.

    • The date waste accumulation began.[4]

    • The name of the principal investigator and laboratory location.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area within your laboratory, away from incompatible materials.[18]

  • Pickup Request: Once the container is full or you are ready for disposal, arrange for pickup through your institution's EHS department.[4]

Protocol 3.2: Aqueous or Solvent Solutions

This protocol applies to reaction mixtures, analytical standards, or rinsate collected from container decontamination.

  • Container Selection: Use a designated, leak-proof container labeled for "Aqueous Hazardous Waste" or "Non-Halogenated Solvent Waste," as appropriate. Ensure the container material is compatible with the solvent used.[13][14]

  • Collection: Carefully pour the liquid waste into the designated container, avoiding splashes. Do not overfill; leave adequate headspace (at least 10%) to allow for expansion.[4]

  • Labeling: Ensure the container is clearly labeled "Hazardous Waste" and that all constituents, including solvents and their approximate concentrations, are listed.[4][18] Update the contents list each time a new waste is added.

  • Storage and Disposal: Keep the container tightly sealed at all times except when adding waste.[18] Store in your Satellite Accumulation Area and arrange for EHS pickup when full.

Protocol 3.3: Decontamination of Empty Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated. Residual powder poses a significant risk.

  • Initial Rinse (Rinsate Collection): Triple-rinse the container with a suitable solvent (e.g., water, ethanol, or acetone) in which the compound is soluble. The first rinseate, and preferably all three, must be collected and disposed of as hazardous liquid waste according to Protocol 3.2.[13][14][19] This is the most critical step to ensure the removal of the active compound.

  • Label Defacement: Once the container is triple-rinsed and fully dry, completely deface or remove the original chemical label.[13][19] This prevents confusion and ensures custodial staff do not mistake it for a chemical container.

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling or regular trash).[13][19]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_waste_type Identify Waste Form cluster_actions Execute Disposal Protocol start Waste Generation Point (this compound) solid Unused/Contaminated Solid start->solid liquid Aqueous/Solvent Solution start->liquid container Empty Reagent Container start->container package_solid Package & Label (Protocol 3.1) solid->package_solid collect_liquid Collect in Waste Bottle & Label (Protocol 3.2) liquid->collect_liquid rinse Triple-Rinse (Protocol 3.3) container->rinse storage Store in Designated Satellite Accumulation Area package_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate Step 1 deface_container Deface Label & Discard Container in Regular Trash rinse->deface_container Step 2 collect_rinsate->collect_liquid pickup Arrange for EHS Chemical Waste Pickup storage->pickup

Caption: Decision workflow for proper disposal of the target compound.

References

  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
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  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone.
  • ChemScene. (2025, August 23). Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Fisher Scientific. (2015, October 26). SAFETY DATA SHEET - 3-Aminopyrazole.
  • OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazole-5-carboxylic acid 97.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ChemSynthesis. (2025, May 20). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (2025, August 8). Further Studies with Ethyl 5‐Amino‐3‐phenyl‐lH‐pyrazole‐4‐carboxylate1.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
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  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubMed. (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Retrieved from [Link]

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Personal protective equipment for handling 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with the critical information necessary to ensure personal safety and procedural integrity. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.

While specific toxicological data for this compound is not extensively documented, the hazard profile is inferred from structurally similar pyrazole derivatives. These related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation, and may be harmful if swallowed[1][2][3][4]. Therefore, a conservative and stringent approach to safety is mandatory.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the primary method for exposure control is the implementation of robust engineering controls. The principle is to remove or minimize the hazard at its source.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne particulates[3][5].

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment outside the primary engineering controls[3][6].

  • Safety Stations: Accessible and routinely tested safety showers and eyewash stations are non-negotiable prerequisites for handling this compound[3].

Personal Protective Equipment (PPE): Your Final Barrier

PPE is the last line of defense against chemical exposure and must be used in conjunction with the engineering controls mentioned above. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Rationale
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes[1][7]. A face shield must be worn over the goggles during procedures with a high risk of splashing[5].
Hand Double Nitrile GlovesDouble gloving provides an additional layer of protection against potential permeation and contamination during glove removal[5]. Always inspect gloves for tears or degradation before use. Thicker gloves generally offer better protection[8].
Body Fully-Buttoned Laboratory CoatA standard lab coat protects against minor spills and dust[7]. For larger quantities or tasks with significant splash potential, an impervious or chemically resistant apron should be worn over the lab coat.
Respiratory N95-Rated Respirator or HigherWhen handling the powder form of the compound, an N95-rated dust mask is the minimum requirement to prevent inhalation of fine particulates[2]. This is especially critical if work must be performed outside of a fume hood, a practice that should be avoided.

Safe Handling and Operational Workflow

A systematic approach to handling ensures that safety protocols are consistently followed. The following workflow diagram and procedural steps provide a clear, self-validating system for managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_ppe PPE Removal prep1 Verify Fume Hood Certification & Airflow prep2 Inspect & Don Full PPE (Double Gloves, Goggles, etc.) prep1->prep2 prep3 Prepare Work Area: Line with absorbent pads prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Conclude Experiment clean2 Segregate Waste: Solid, Liquid, Sharps clean1->clean2 clean3 Package & Label Hazardous Waste clean2->clean3 ppe1 Remove Outer Gloves clean3->ppe1 Exit Work Area ppe2 Remove Lab Coat & Goggles ppe1->ppe2 ppe3 Remove Inner Gloves ppe2->ppe3 ppe4 Wash Hands Thoroughly ppe3->ppe4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.